molecular formula C7H7BrN2O2 B1604650 Methyl 2-(5-bromopyrimidin-2-YL)acetate CAS No. 948594-80-7

Methyl 2-(5-bromopyrimidin-2-YL)acetate

Cat. No.: B1604650
CAS No.: 948594-80-7
M. Wt: 231.05 g/mol
InChI Key: IGLDVBXMTQIIOO-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDVBXMTQIIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649129
Record name Methyl (5-bromopyrimidin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948594-80-7
Record name Methyl 5-bromo-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948594-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring substituted with a bromine atom and a methyl acetate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ester group can be readily modified or hydrolyzed. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and informing the design of new synthetic routes and molecular entities. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural features, physical properties, and available analytical data.

Chemical Identity and Structure

Molecular Formula: C₇H₇BrN₂O₂[1]

Molecular Weight: 231.05 g/mol [2]

CAS Number: 948594-80-7[1]

IUPAC Name: this compound

The structure of this compound is characterized by a central pyrimidine ring. A bromine atom is attached at the 5-position, and a methyl acetate group is linked to the 2-position of the pyrimidine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are based on predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [2]
Physical State Colorless to light yellow liquid or solid[2]
Boiling Point (Predicted) 281.0 ± 20.0 °C[2]
Density (Predicted) 1.594 ± 0.06 g/cm³[2]
Solubility Limited aqueous solubility; soluble in polar aprotic solvents like DMF and DMSO.
pKa (Predicted) -0.53 ± 0.22[2]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis has been described in the patent literature, providing a basis for its laboratory-scale preparation.

Synthetic Pathway

A documented synthesis of this compound involves the treatment of 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate with trifluoroacetic acid. This reaction proceeds via the decarboxylation of the malonic ester derivative.

G cluster_0 Synthesis of this compound A 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate C This compound A->C Decarboxylation B Trifluoroacetic Acid (TFA) B->C

Caption: Synthetic scheme for this compound.

Experimental Protocol (Adapted from Patent Literature)

Materials:

  • 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate in dichloromethane.

  • Cool the mixture to 0 °C.

  • Slowly add trifluoroacetic acid dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Add toluene to the residue and evaporate to dryness to remove residual TFA.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Note: This is a generalized procedure adapted from patent literature. Researchers should consult the original source for specific quantities and safety precautions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. While experimental spectra for this specific compound are not widely available in the public domain, the following techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the pyrimidine protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable reversed-phase method would typically be employed.

  • Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC coupled with a suitable detector (e.g., FID or MS) can also be used for purity assessment.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly sealed container in a dry and well-ventilated place.[2]

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material and intermediate in the synthesis of a variety of target molecules, particularly in the field of drug discovery. The presence of the bromine atom allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol, providing further avenues for molecular diversification. These transformations are fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This technical guide has summarized its core physicochemical properties, provided insights into its synthesis and reactivity, and outlined standard analytical methods for its characterization. While there is a need for more publicly available experimental data, the information presented here serves as a valuable resource for researchers and scientists working with this compound, enabling its effective and safe utilization in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

  • BIOFOUNT. (n.d.). methyl2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 948594-80-7 | this compound | MFCD16987768. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-yl)acetate: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromopyrimidin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the strategic placement of a bromine atom and a methyl acetate group provides versatile handles for further chemical modifications. This guide offers a comprehensive overview of the nomenclature, structure, chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the field of drug discovery and development. Understanding the characteristics of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Nomenclature and Structure

The systematic and unambiguous identification of a chemical entity is fundamental for scientific communication. This section details the nomenclature and structural features of this compound.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 948594-80-7[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1]
InChI InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3[2]
SMILES COC(=O)CC1=NC=C(C=N1)Br
Structural Elucidation

The structure of this compound comprises a pyrimidine ring substituted at the 2- and 5-positions. The substituent at the 2-position is a methyl acetate group, while a bromine atom is attached to the 5-position.

***dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C2_sub [label="C", pos="-2.6,1.5!"]; O1_sub [label="O", pos="-3.9,0.75!"]; O2_sub [label="O", pos="-2.6,2.75!"]; C_Me [label="C", pos="-5.2,1.5!"]; H1_C_Me [label="H", pos="-5.2,2.25!"]; H2_C_Me [label="H", pos="-5.9,1.0!"]; H3_C_Me [label="H", pos="-5.9,2.0!"]; H1_C2_sub [label="H", pos="-2.0,1.0!"]; H2_C2_sub [label="H", pos="-2.0,2.0!"];

Br [label="Br", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C2_sub; C2_sub -- O1_sub; C2_sub -- O2_sub [style=double]; O1_sub -- C_Me; C_Me -- H1_C_Me; C_Me -- H2_C_Me; C_Me -- H3_C_Me; C2_sub -- H1_C2_sub; C2_sub -- H2_C2_sub;

C5 -- Br; C4 -- H4; C6 -- H6; }

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are crucial for its handling, characterization, and application in synthesis.

Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 281.0 ± 20.0 °C (Predicted)[4]
Density 1.594 ± 0.06 g/cm³ (Predicted)[4]
pKa -0.53 ± 0.22 (Predicted)[4]
Storage Sealed in dry, Room Temperature[4]

Note: The boiling point, density, and pKa are predicted values and should be used as an estimation.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a comprehensive set of experimentally-derived spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methyl acetate group. The two aromatic protons on the pyrimidine ring will likely appear as singlets or doublets in the downfield region (typically δ 8.0-9.0 ppm). The methylene protons of the acetate group would likely appear as a singlet around δ 3.5-4.5 ppm, and the methyl protons of the ester would be a singlet further upfield, around δ 3.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 170 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen atoms and the bromine substituent. The methylene and methyl carbons of the acetate group will appear in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1740 cm⁻¹ will correspond to the C=O stretching of the ester group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

The synthesis and reactivity of this compound are of central interest to synthetic and medicinal chemists.

Synthesis

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Synthesis_Workflow

Caption: A plausible synthetic workflow for this compound.

A potential synthetic strategy could involve the reaction of a suitable pyrimidine precursor, such as 2,5-dibromopyrimidine, with a source of the acetate moiety. This could be achieved through a metal-halogen exchange followed by quenching with an appropriate electrophile like methyl chloroformate or methyl cyanoformate. Another approach could involve the direct coupling of a 2-halopyrimidine with a malonate derivative followed by hydrolysis and decarboxylation.

Reactivity

The reactivity of this compound is dominated by the chemical properties of the bromopyrimidine core and the ester functionality.

  • Reactivity of the Bromine Substituent: The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The position of the halogen on the pyrimidine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5. This makes the bromine at the C5 position amenable to functionalization via reactions like:

    • Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.

    • Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

    • Heck Coupling: for the formation of C-C double bonds with alkenes.

  • Reactivity of the Acetate Group: The ester group can undergo typical ester reactions such as:

    • Hydrolysis: to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

    • Reduction: to the corresponding alcohol.

    • Transesterification: with other alcohols.

  • Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is less activated towards SNAr compared to halogens at the C2, C4, or C6 positions, under forcing conditions or with highly nucleophilic reagents, substitution of the bromine atom may be possible.

Reactivity_Diagram

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. This compound serves as a valuable intermediate in the synthesis of such molecules, particularly in the development of kinase inhibitors.

The bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which is a common strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors that bind to the ATP pocket. The methyl acetate group can be elaborated into other functional groups or serve as a key pharmacophoric element.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, the use of bromopyrimidine intermediates is widespread. For instance, various patented series of kinase inhibitors utilize substituted pyrimidines, where a bromine atom serves as a key point for diversification.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure, characterized by a versatile brominated pyrimidine core and a modifiable methyl acetate side chain, offers medicinal chemists a powerful tool for the construction of novel drug candidates. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for leveraging its full potential in the rational design and development of the next generation of therapeutics. Further disclosure of detailed experimental data, including spectroscopic and crystallographic information, would be highly beneficial to the scientific community to facilitate its broader application.

References

  • BIOFOUNT. 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate. [Link]

  • Hoffman Fine Chemicals. CAS RN 948594-80-7 | this compound | MFCD16987768. [Link]

  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

Sources

Navigating the Spectroscopic Landscape of Methyl 2-(5-bromopyrimidin-2-YL)acetate: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectral data for Methyl 2-(5-bromopyrimidin-2-YL)acetate. In the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced predictive methodologies to forecast its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral characteristics. To provide a robust analytical framework, a comparative analysis with the closely related isomer, Methyl 2-(5-bromopyridin-2-yl)acetate, is also presented, offering valuable insights into the influence of the pyrimidine versus the pyridine core on the spectral landscape.

Introduction

This compound (C₇H₇BrN₂O₂) is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents. The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this intermediate is a critical step in ensuring the integrity of the final drug candidates. This guide provides a detailed roadmap for understanding its structural features through a multi-pronged spectroscopic approach.

Molecular Structure and Isomeric Comparison

The core of this guide focuses on the predicted spectral data for this compound. To enhance the educational value and provide a practical context, we will draw comparisons with its pyridine analogue, Methyl 2-(5-bromopyridin-2-yl)acetate. The key structural difference is the presence of a second nitrogen atom in the pyrimidine ring, which significantly influences the electronic environment and, consequently, the spectral output.

Caption: Molecular structures of this compound and its pyridine isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons, the methylene protons, and the methyl protons of the ester group.

Experimental Protocol (Predicted Data Acquisition): Predicted ¹H NMR spectra can be generated using various software packages that employ algorithms based on empirical data, density functional theory (DFT), or machine learning. For this guide, predictions were generated using a machine learning-based approach.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90Singlet2HH-4, H-6
~4.00Singlet2H-CH₂-
~3.80Singlet3H-OCH₃

Interpretation and Causality:

  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the symmetry of the molecule. The presence of two electronegative nitrogen atoms in the ring is expected to significantly deshield these protons, pushing their chemical shift downfield to around 8.90 ppm. This is a key distinguishing feature compared to the pyridine analogue.

  • Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrimidine ring and the carbonyl group are expected to resonate at approximately 4.00 ppm. Their position is influenced by the electron-withdrawing effects of both neighboring groups.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are predicted to appear as a sharp singlet at around 3.80 ppm.

Comparative Analysis with Methyl 2-(5-bromopyridin-2-yl)acetate: In the pyridine isomer, the aromatic protons are not equivalent and would exhibit a more complex splitting pattern (doublets and a doublet of doublets). The chemical shifts of the pyridine protons would generally be upfield compared to the pyrimidine protons due to the presence of only one nitrogen atom in the ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Predicted Data Acquisition): Similar to ¹H NMR, ¹³C NMR spectra can be predicted using computational methods. Online databases and software often provide reliable predictions based on large datasets of experimental values.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~165C-2 (pyrimidine)
~160C-4, C-6 (pyrimidine)
~120C-5 (pyrimidine)
~53-OCH₃
~45-CH₂-

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon atom, with a predicted chemical shift around 170 ppm.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring show distinct chemical shifts. C-2, being situated between two nitrogen atoms, is significantly deshielded. C-4 and C-6 are also deshielded due to the adjacent nitrogen. The carbon atom bearing the bromine (C-5) is expected to be influenced by the halogen's electronegativity and is predicted around 120 ppm.

  • Aliphatic Carbons: The methyl and methylene carbons are found in the upfield region of the spectrum, as is typical for sp³-hybridized carbons.

G cluster_workflow NMR Prediction Workflow Input Molecular Structure (SMILES or MOL file) Prediction_Engine Prediction Algorithm (Machine Learning / DFT) Input->Prediction_Engine Output_H Predicted ¹H NMR Spectrum (Chemical Shifts, Multiplicities) Prediction_Engine->Output_H Output_C Predicted ¹³C NMR Spectrum (Chemical Shifts) Prediction_Engine->Output_C Interpretation Spectral Interpretation and Structural Assignment Output_H->Interpretation Output_C->Interpretation

Caption: A generalized workflow for the prediction of NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: A standard protocol would involve electron ionization (EI) or electrospray ionization (ESI) to generate ions, followed by analysis using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity, M⁺ and (M+2)⁺, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. For this compound (C₇H₇BrN₂O₂), the monoisotopic mass is approximately 230.97 u.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.

    • Cleavage of the C-C bond between the methylene group and the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3050-3150C-H stretch (aromatic)
~2850-2960C-H stretch (aliphatic)
~1735-1750C=O stretch (ester)
~1550-1600C=N and C=C stretch (pyrimidine ring)
~1000-1250C-O stretch (ester)
~500-600C-Br stretch

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl group. The presence of the pyrimidine ring will be indicated by characteristic stretching vibrations in the 1550-1600 cm⁻¹ region. The C-H stretches for both aromatic and aliphatic protons will also be visible.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, researchers can gain a solid foundation for the structural verification of this important synthetic intermediate. The comparative analysis with its pyridine analogue underscores the subtle yet significant electronic effects that govern spectral properties. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.

References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Methyl 2-(5-bromopyrimidin-2-YL)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-YL)acetate: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and professionals in drug development. We will delve into its core physicochemical properties, explore its synthetic pathways with mechanistic insights, and illuminate its strategic applications in modern medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative valued for its specific arrangement of functional groups, which are amenable to a variety of chemical transformations. The presence of a bromine atom on the pyrimidine ring and an ester side chain makes it a versatile intermediate in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂[1][2][3]
Molecular Weight 231.05 g/mol [1][2][3]
CAS Number 948594-80-7[1][2]
Appearance Colorless to light yellow Liquid[2]
Boiling Point (Predicted) 281.0 ± 20.0 °C[2]
Density (Predicted) 1.594 ± 0.06 g/cm³[2]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, making the 2-position susceptible to nucleophilic attack.

A common and efficient precursor for this synthesis is 2-chloro-5-bromopyrimidine. The chloro-substituent at the 2-position serves as an effective leaving group. The nucleophile is the enolate of methyl acetate, generated in situ using a strong base.

Experimental Rationale:

  • Choice of Precursor: 2-Chloro-5-bromopyrimidine is chosen for its commercial availability and the high reactivity of the C2-chlorine atom as a leaving group in SNAr reactions.

  • Generation of Nucleophile: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of methyl acetate, forming the reactive enolate. This step must be conducted under anhydrous conditions to prevent quenching of the base and enolate.

  • Reaction Conditions: The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to solubilize the reactants and facilitate the ionic mechanism. Low temperatures are initially used for the enolate formation to prevent side reactions, followed by warming to allow the substitution to proceed.

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 2-Chloro-5-bromopyrimidine P2 Nucleophilic Aromatic Substitution (Room Temperature) R1->P2 R2 Methyl Acetate P1 Enolate Formation (Anhydrous THF, 0°C) R2->P1 Deprotonation Base Strong Base (e.g., NaH) Base->P1 P1->P2 Nucleophilic Attack Product This compound P2->Product Workup & Purification

Caption: Synthetic workflow for this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold in drug discovery. Its structure contains two key handles for molecular elaboration:

  • The Bromine Atom: This is the primary site for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyrimidine ring serves as an excellent handle for reactions such as:

    • Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To install amine functionalities.

    • Sonogashira Coupling: To form carbon-carbon triple bonds. This functional handle is critical for exploring the structure-activity relationship (SAR) of a lead compound by enabling rapid diversification of the pyrimidine core. For instance, palladium-catalyzed coupling with various boronic acids can yield biaryl derivatives, a common motif in kinase inhibitors[4].

  • The Methyl Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a ubiquitous linkage in pharmaceuticals. Alternatively, the α-carbon can be further functionalized.

The logical flow from this building block to a potential drug candidate is outlined below.

G A This compound (Building Block) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Diversified Intermediate Library B->C D Further Functionalization (e.g., Ester Hydrolysis & Amide Coupling) C->D E Candidate Molecules D->E F High-Throughput Screening (ADME & Biological Activity) E->F

Caption: Drug discovery workflow utilizing the subject building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this compound, the following section provides an authoritative, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize Methyl 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, thereby preventing the reaction from proceeding.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: The reaction is monitored to ensure the consumption of the starting material. This self-validating step prevents premature workup and ensures the reaction has gone to completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of novel compounds for drug discovery. Its well-defined points of functionalization—the bromine atom for cross-coupling and the ester for side-chain modification—provide researchers with a reliable and versatile platform for library synthesis and lead optimization. Understanding the properties and reactivity of this molecule is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 . PubChem. [Link]

  • methyl2-(5-bromopyrimidin-2-yl)acetate . BIOFOUNT. [Link]

  • Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2) . PubChemLite. [Link]

  • CAS RN 948594-80-7 | this compound . Boron Molecular. [Link]

  • Preparation method of 2-methyl-5-bromopyrimidine.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction . MDPI. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

  • Applications of high-throughput ADME in drug discovery . PubMed. [Link]

Sources

Commercial availability of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-YL)acetate: Commercial Availability, Synthesis, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It goes beyond a simple cataloging of properties to provide actionable insights into its procurement, synthesis, and strategic application in modern synthetic chemistry, with a particular focus on its role as a versatile building block in the creation of novel therapeutics.

Introduction and Strategic Importance

This compound (CAS No. 948594-80-7) is a key heterocyclic building block in medicinal chemistry.[1] Its structure is notable for two key reactive handles: the bromine atom at the 5-position of the pyrimidine ring and the methyl ester functionality. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.[2] This makes it an ideal substrate for library synthesis and late-stage functionalization in drug discovery programs. The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another vector for molecular elaboration and property modulation.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective use and safe handling.

PropertyValueSource
CAS Number 948594-80-7[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Colorless to light yellow Liquid
Boiling Point 281.0±20.0 °C (Predicted)
Density 1.594±0.06 g/cm³ (Predicted)
Storage Sealed in dry, Room Temperature or -4°C for short term, -20°C for long term.

Safety and Handling: As with any brominated organic compound, appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protection: Wear protective glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Stability: The compound is generally stable under recommended storage conditions but may be sensitive to strong acids, bases, and oxidizing agents. Store in a tightly sealed container under an inert atmosphere if possible.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is crucial to consider purity, available quantities, and lead times. Below is a summary of representative commercial suppliers.

SupplierProduct NumberPurityAvailable Quantities
BIOFOUNT 948594-80-7Not SpecifiedInquire
Acmec Biochemical M13550Not SpecifiedInquire
Laibo Chem Not SpecifiedNot Specified1g
ChemScene CS-0889678 (related)≥98%Inquire
BLDpharm 1171919-13-3 (related)Not SpecifiedInquire

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability should always be confirmed with the supplier prior to ordering.

Synthetic Pathways: A Brief Overview

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common synthetic route involves the construction of the substituted pyrimidine ring followed by the introduction of the acetate side chain. A plausible, though generalized, pathway could involve the reaction of a suitably protected or activated 2-halopyrimidine with a methyl acetate enolate or a related C2-nucleophile.

A related patent for 2-methyl-5-bromopyrimidine highlights a strategy involving the diazotization of 2-amino-5-bromopyrimidine followed by a substitution reaction, which illustrates a common method for functionalizing pyrimidine rings.[3] The choice of route impacts yield, cost, and the impurity profile, which are critical considerations for scaling up syntheses in a drug development context.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in drug discovery is its role as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the crucial first step in many coupling cycles.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming aryl-aryl or aryl-heteroaryl bonds. It involves the coupling of the bromopyrimidine with a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic choice, while more advanced catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., SPhos, XPhos) are often used to improve reaction efficiency, broaden substrate scope, and lower catalyst loading.[2][5] The ligand's role is to stabilize the palladium center and facilitate the reductive elimination step.

  • Base: A base is essential to activate the boronic acid via the formation of a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[2] The choice of base can dramatically affect the reaction outcome, with K₃PO₄ often being a good starting point for challenging substrates.

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is needed. Mixtures of an organic solvent like 1,4-dioxane, toluene, or DMF with water are standard.[2] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Bromopyrimidine, Boronic Acid, and Base in a Schlenk flask B Evacuate and backfill with Inert Gas (Ar/N2) A->B C Add Pd Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to desired temperature (e.g., 90 °C) D->E Proceed F Monitor progress by TLC or LC-MS E->F G Cool to RT, dilute with Ethyl Acetate F->G Upon Completion H Wash with Water and Brine G->H I Dry organic layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterized Product K->L Final Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for similar brominated heterocycles.[2][5]

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion (typically when starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex R¹-Br red_elim Reductive Elimination ox_add Oxidative Addition pd_r1r2 R¹-Pd(II)(R²)L₂ pd_complex->pd_r1r2 transmetal Transmetalation transmetal->pd_r1r2 boronate [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) product R¹-R² pd_r1r2->product red_elim->pd0 note1 R¹ = 2-Acetomethyl-5-pyrimidinyl R² = Aryl, Heteroaryl, etc.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Important Coupling Reactions
  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the bromopyrimidine with various amines is a powerful tool for accessing aniline and related derivatives. This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP), and a strong base like sodium tert-butoxide (NaOtBu).[2]

  • Sonogashira Coupling: To install alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N).[5]

Conclusion

This compound is a high-value, commercially available building block that serves as a linchpin in the synthesis of complex molecules for drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for predictable and robust diversification of the pyrimidine scaffold. By understanding its properties, sourcing, and the mechanistic underpinnings of its key reactions, researchers can effectively leverage this reagent to accelerate the discovery of novel chemical entities with therapeutic potential.

References

  • BIOFOUNT. methyl2-(5-bromopyrimidin-2-yl)acetate. [Online] Available at: [Link]

  • Orion Cientific. this compound, Package: 1g, Laibo Chem. [Online] Available at: [Link]

  • Amazon. this compound, min 97%, 10 grams. [Online] Available at: [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Online] Available at: [Link]

  • PubChemLite. Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). [Online] Available at: [Link]

  • Google Patents.CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Acmec Biochemical. 948594-80-7[this compound-]. [Online] Available at: [Link]

Sources

Methyl 2-(5-bromopyrimidin-2-YL)acetate: A Linchpin Intermediate in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(5-bromopyrimidin-2-YL)acetate has emerged as a critical and versatile building block in medicinal chemistry, particularly in the rapid development of targeted therapeutics. Its intrinsic chemical functionalities—a reactive bromine atom poised for cross-coupling reactions and an ester group amenable to various modifications—render it an ideal scaffold for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's primary application as a core intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its role in the development of therapeutics targeting key enzymes such as Polo-like kinase 1 (PLK1) and Janus kinase (JAK)/Tyrosine kinase 2 (TYK2), which are implicated in oncology and autoimmune diseases, respectively. This guide will detail the strategic synthetic transformations, present exemplary protocols, and elucidate the structure-activity relationships that underscore the compound's significance for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a methyl acetate group. These features are pivotal to its synthetic utility.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 948594-80-7[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Storage Conditions Sealed in dry, Room Temperature[2]
Solubility Readily soluble in polar aprotic solvents (e.g., DMF, DMSO)[3]

The Strategic Importance in Kinase Inhibitor Synthesis

The pyrimidine core of this compound is a well-established "hinge-binding" motif in kinase inhibitors. This structural element mimics the adenine ring of ATP, allowing the inhibitor molecule to anchor into the ATP-binding pocket of a target kinase, thereby blocking its catalytic activity. The two primary reactive handles on the molecule offer a robust platform for diversification and optimization of drug candidates.

  • The 5-bromo Position: This site is predominantly used for introducing larger, often aromatic or heteroaromatic, substituents via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase, enabling the fine-tuning of potency and selectivity.

  • The Methyl Acetate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation. This allows for the introduction of various side chains that can interact with other regions of the target protein or improve the compound's pharmacokinetic properties.

Caption: Key diversification pathways for the scaffold.

Application in Polo-like Kinase 1 (PLK1) Inhibitor Development

Background: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[4] Its overexpression is a hallmark of a wide range of human cancers, making it an attractive target for anticancer drug development.[4][5] Inhibiting PLK1 can induce mitotic arrest and apoptosis in cancer cells.[6]

Synthetic Utility: this compound is a key starting material for a class of potent dihydropteridinone-based PLK1 inhibitors, such as BI 2536 and Volasertib (BI 6727).[7][8] The synthesis leverages the pyrimidine core as the central scaffold.

Exemplary Synthetic Protocol: Synthesis of a PLK1 Inhibitor Intermediate

This protocol outlines a generalized, two-step procedure representative of the initial stages of synthesizing a PLK1 inhibitor, starting from this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: To install an aryl or heteroaryl group at the 5-position of the pyrimidine ring.

  • Materials:

    • This compound (1.0 eq)

    • Desired Aryl/Heteroaryl Boronic Acid or Ester (1.1 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid derivative, and the base.

    • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 5-aryl-pyrimidin-2-yl acetate intermediate.

Step 2: Ester Hydrolysis

  • Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling.

  • Materials:

    • 5-Aryl-pyrimidin-2-yl acetate intermediate (1.0 eq)

    • Base (e.g., Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1.5-2.0 eq)

    • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

  • Procedure:

    • Dissolve the ester intermediate in the THF/Water solvent system.

    • Add the aqueous solution of the base (LiOH or NaOH) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Caption: Workflow for PLK1 inhibitor synthesis.

Application in JAK/TYK2 Inhibitor Development

Background: The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2), are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and inflammation.[9] Dysregulation of these pathways is central to many autoimmune diseases, such as psoriasis and rheumatoid arthritis. Selective inhibition of specific JAK family members, particularly TYK2, is a promising therapeutic strategy to treat these conditions with potentially fewer side effects than broader-spectrum JAK inhibitors.[9][10][11]

Synthetic Utility: The pyrimidine scaffold derived from this compound is instrumental in the design of selective TYK2 inhibitors. For example, it serves as a core fragment in the synthesis of compounds analogous to the clinical candidate BMS-986165. The strategy often involves building complexity from the pyrimidine core to achieve high selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2, a unique approach that offers greater selectivity over other JAK family members.[9][11]

The synthetic routes often parallel those for PLK1 inhibitors, utilizing cross-coupling at the 5-bromo position and amide bond formation from the acetate moiety to build the final, complex molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a validated and highly valuable starting material in the drug discovery cascade. Its pre-configured pyrimidine core and orthogonal reactive sites provide a reliable and efficient entry point for the synthesis of sophisticated kinase inhibitors. The successful application of this intermediate in the development of clinical candidates for both cancer and autoimmune diseases highlights its strategic importance. As the demand for highly selective and potent kinase inhibitors continues to grow, the utility of versatile and well-characterized building blocks like this compound will undoubtedly expand, solidifying its role as a cornerstone of modern medicinal chemistry.

References

  • Vulcanchem. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate.
  • ChemicalBook. This compound.
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.
  • Google Patents. Preparation method of 2-methyl-5-bromopyrimidine.
  • BlD Pharmatech. This compound.
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • Hindawi. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • PubMed. Plk1-targeted small molecule inhibitors: molecular basis for their potency and specificity.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.
  • NIH. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • PubMed. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition.
  • NIH. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
  • Google Patents. Salts and crystalline forms of an apoptosis-inducing agent.
  • ChemScene. Methyl 2-(5-bromo-2-methylpyridin-3-yl)acetate.
  • Biosynth. Methyl 2-(5-bromopyridin-3-yl)acetate.
  • Acmec Biochemical. This compound.
  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Google Patents. TYK2 inhibitor synthesis and intermediate thereof.
  • NIH. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis.
  • Sigma-Aldrich. Methyl 2-(4-bromopyridin-2-yl)acetate.
  • PubMed. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold.
  • NIH. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases.
  • PubMed. PLK1 inhibitors: setting the mitotic death trap.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubMed Central. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician.

Sources

The Synthetic Chemist's Guide to Pyrimidine Derivatives: From Core Synthesis to Advanced Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the world of organic and medicinal chemistry. Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—cements its biological relevance, making it a "privileged scaffold" in the design of therapeutic agents that can seamlessly interact with the machinery of life.[1] From foundational anticancer drugs like 5-fluorouracil to modern targeted therapies, the pyrimidine motif is a recurring theme in the symphony of drug discovery.[1]

This guide is crafted not as a mere academic review, but as a practical, in-depth resource for the bench chemist, the process scientist, and the drug development professional. It is born from the philosophy that true expertise lies not just in knowing how to perform a reaction, but in understanding why specific conditions are chosen, what mechanistic nuances drive the outcome, and how to troubleshoot the inevitable challenges. We will journey from the classic, time-tested methods of pyrimidine ring construction to the sophisticated, modern techniques of late-stage functionalization, all while maintaining a steadfast focus on scientific integrity, reproducibility, and practical application.

I. Constructing the Core: Foundational Strategies for Pyrimidine Ring Synthesis

The art of pyrimidine synthesis begins with the construction of the core ring system. The choice of method is dictated by the desired substitution pattern, available starting materials, and scalability. Here, we dissect two cornerstone approaches: the classic Biginelli condensation and the versatile Pinner synthesis.

A. The Biginelli Reaction: A Robust Three-Component Condensation

First reported in 1891 by Italian chemist Pietro Biginelli, this multicomponent reaction (MCR) remains a remarkably efficient and straightforward method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] Its enduring appeal lies in its operational simplicity—a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3]

Causality Behind the Choice: The Biginelli reaction is often the go-to method for generating DHPMs due to its high atom economy and the ready availability of the starting materials. The products are of significant pharmacological interest, known to act as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3]

Mechanistic Insights: The reaction proceeds via an acid-catalyzed mechanism. The rate-determining step is believed to be the initial aldol condensation between the aldehyde and the β-ketoester, forming an iminium intermediate. This is followed by nucleophilic attack of urea and subsequent cyclization and dehydration to yield the DHPM product.[3]

Experimental Protocol: Optimized Synthesis of Monastrol via Biginelli Reaction

This protocol describes a solvent-free, efficient synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, highlighting a modern, optimized approach to the classic Biginelli reaction.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Thiourea (1.5 mmol)

  • Benzyltriethylammonium chloride (0.1 mmol)

Procedure:

  • In a 25 mL round-bottom flask, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and benzyltriethylammonium chloride.

  • Heat the reaction mixture at 100°C with stirring for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure Monastrol.

Comparative Analysis of Biginelli Reaction Conditions:
CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux~20 hLow-Moderate[4]
Benzyltriethylammonium chlorideSolvent-free10030-45 min>85[5]
Dicalcium Phosphate DihydrateEthanolRefluxVariesGood-Excellent[6][7]
Ferric NitrateSolvent-free (Grinding)Room TempVariesHigh[8]
WSi/A15Solvent-free92VariesHigh[3]

II. Advanced Functionalization: Decorating the Pyrimidine Scaffold

Once the pyrimidine core is assembled, the true power of this scaffold is unlocked through selective functionalization. Modern cross-coupling reactions have revolutionized the ability to install a diverse array of substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

A. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrimidine chemistry, the Suzuki-Miyaura, Sonogashira, and direct C-H arylation reactions are particularly powerful.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly versatile and functional-group-tolerant method for creating C-C bonds. In pyrimidine synthesis, it is frequently used to introduce aryl or heteroaryl substituents.

Causality Behind the Choice: This reaction is favored for its mild conditions, the commercial availability of a vast library of boronic acids, and the generally high yields. The reactivity of halopyrimidines in Suzuki coupling typically follows the order I > Br > Cl, which allows for selective and sequential couplings on polyhalogenated pyrimidines.[9]

Mechanistic Insights: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Pyrimidine-X PdII_Intermediate R¹-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetal Transmetalation (R²-B(OR)₂) PdII_Intermediate->Transmetal Boronic Acid PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol provides a rapid and efficient method for the regioselective arylation of 2,4-dichloropyrimidine at the more reactive C4 position.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100°C for 15 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. It is the premier method for synthesizing alkynylpyrimidines, which are valuable intermediates and possess interesting biological activities.

Causality Behind the Choice: This reaction is highly efficient and proceeds under mild conditions, often at room temperature.[11] The introduction of a rigid alkyne linker can be a powerful strategy in drug design for probing binding pockets and optimizing ligand-receptor interactions.

Mechanistic Insights: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper cycle. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine intermediate.[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Halopyrimidine

Materials:

  • Halopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, 2-3 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and CuI.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography.[10]

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to creating new bonds. Instead of pre-functionalizing the pyrimidine with a halide or organometallic group, this method directly activates a C-H bond for coupling.

Causality Behind the Choice: C-H activation streamlines synthetic routes, reduces waste, and allows for the functionalization of positions that might be difficult to access through traditional methods. This is particularly valuable for late-stage functionalization in drug discovery programs.[14]

Mechanistic Insights: Palladium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway.[15] A directing group on the substrate can coordinate to the palladium catalyst, positioning it to selectively activate a specific C-H bond.

Diagram: General Workflow for Parallel Synthesis

Parallel_Synthesis_Workflow Start Start: Define Scaffold and Building Blocks (BBs) Dispense Automated Dispensing of Scaffold and BBs into 24/96-well Plates Start->Dispense React Parallel Reaction (e.g., Suzuki Coupling) Dispense->React Purify High-Throughput Purification React->Purify Analyze QC Analysis (LC-MS, NMR) Purify->Analyze Library Final Compound Library Analyze->Library

Caption: A streamlined workflow for the parallel synthesis of a pyrimidine library.

III. Application in Drug Discovery: Case Studies of Pyrimidine-Based Therapeutics

The synthetic methodologies discussed are not merely academic exercises; they are the tools used to construct life-changing medicines. Let us examine the synthesis of key pyrimidine-containing drugs to see these principles in action.

A. Imatinib (Gleevec): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML).[12] Its synthesis relies on the construction of a core N-phenyl-2-pyrimidineamine scaffold.

A common synthetic approach involves the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine core. This is followed by a series of coupling and functional group manipulation steps to append the necessary side chains.[12][13] An optimized synthesis of a key imatinib intermediate, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, utilizes a copper-catalyzed N-arylation, avoiding more expensive palladium catalysts.

B. Rosuvastatin (Crestor): A Blockbuster Statin

Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat high cholesterol. A key intermediate in its synthesis is a functionalized pyrimidine carbaldehyde. Efficient synthetic routes to this intermediate have been developed that avoid harsh conditions and expensive metal catalysts, highlighting the continuous drive for process optimization in pharmaceutical manufacturing.

Biological Activity of Selected Pyrimidine Derivatives:

The following table presents the in vitro antiproliferative activities (IC₅₀ values) of some synthesized pyrimidine derivatives against various cancer cell lines, demonstrating the potent biological effects of this scaffold.

Compound IDMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Reference
4g 5.1 ± 1.145.02 ± 1.196.6 ± 1.40[4]
4f 8.3 ± 1.258.9 ± 1.339.2 ± 1.51[4]
4h 7.9 ± 1.218.1 ± 1.288.8 ± 1.45[4]
Compound 1 39--

IV. Conclusion and Future Outlook

The chemistry of pyrimidine derivatives is a vibrant and continually evolving field. While classic reactions like the Biginelli condensation remain mainstays for core synthesis, modern methodologies such as direct C-H functionalization are opening new avenues for rapid and efficient diversification. The ability to strategically and selectively modify the pyrimidine scaffold is central to its enduring success in drug discovery.

For the modern researcher, a deep understanding of the underlying mechanisms and a willingness to explore and optimize both new and established protocols are paramount. The pyrimidine ring, in all its elegant simplicity, will undoubtedly continue to be a source of novel and impactful discoveries in science and medicine for the foreseeable future.

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Chemical Biology, 2025. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Authorea Preprints. [Link]

  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • Optimization of the enantioselective Biginelli reaction conditions a. ResearchGate. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México. [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Royal Society of Chemistry. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. PubMed. [Link]

  • Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity. PubMed. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Institutes of Health. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones (DHPMs) a. ResearchGate. [Link]

  • An optimized approach in the synthesis of imatinib intermediates and analogues. Royal Society of Chemistry. [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents. MDPI. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides research, scientists, and drug development professionals with a comprehensive technical overview of Methyl 2-(5-bromopyrimidin-2-YL)acetate. Moving beyond a simple datasheet, this document elucidates the compound's chemical nature, outlines rigorous safety and handling protocols based on its reactive profile, and explores its strategic application in modern synthetic chemistry and medicinal chemistry.

Section 1: Core Physicochemical and Structural Profile

This compound is a substituted pyrimidine that serves as a versatile heterocyclic building block in organic synthesis. Its utility is derived from the distinct reactive sites incorporated into its structure: a nucleophilic pyrimidine ring, a strategically placed bromine atom amenable to cross-coupling reactions, and an ester functional group that can be readily modified.

Key Properties

The fundamental physicochemical properties of this compound are summarized below. These values, particularly predicted ones, should be used as a guide and confirmed with lot-specific certificates of analysis.

PropertyValueSource
CAS Number 948594-80-7
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1][2]
Boiling Point ~281.0 °C (Predicted)[1]
Density ~1.594 g/cm³ (Predicted)[1]
Purity Typically ≥97%[3][4]
Storage Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. Sealed in a dry environment.[1]
Molecular Structure

The structure of this compound is foundational to understanding its reactivity and safety profile.

RiskWorkflow A Step 1: Hazard Identification - Review SDS of analogs - Analyze structural motifs (bromopyrimidine) - Assume H302, H315, H319, H335 B Step 2: Exposure Assessment - Identify potential routes: Inhalation, Dermal, Ingestion - Evaluate tasks: Weighing, transfer, reaction setup, work-up A->B informs C Step 3: Implement Controls - Engineering: Fume Hood - Administrative: SOPs, Training - PPE: Gloves, Goggles, Lab Coat B->C dictates D Step 4: Execute & Monitor - Perform work according to SOP - Observe for any signs of exposure or unexpected reactions C->D enables safe E Step 5: Review & Refine - Was the procedure effective? - Any near misses or spills? - Update SOP if necessary D->E provides data for E->A refines understanding

Caption: A cyclical workflow for proactive risk management.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to the following procedures is mandatory to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions. [5]

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves are required. Inspect gloves for any defects before use and change them immediately if contamination is suspected. * Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory. Standard safety glasses are insufficient.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full-length pants and closed-toe shoes are worn.

Material Dispensing and Handling
  • Preparation: Before handling, ensure the fume hood is clear of clutter and an appropriate chemical waste container is available.

  • Weighing: If the material is a solid, tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust. If it is a liquid, use a calibrated syringe or pipette.

  • Transfers: For transfers into a reaction vessel, add the compound slowly and carefully. If dissolving in a solvent, add the solvent to the compound in the fume hood.

  • Decontamination: Thoroughly decontaminate spatulas and any surfaces with an appropriate solvent (e.g., isopropanol, ethanol) and wipe clean. Dispose of contaminated wipes in the designated solid waste container.

Storage and Segregation
  • Conditions: Store containers tightly closed in a cool, dry, and well-ventilated area designated for hazardous chemicals. [5]Recommended long-term storage is at -20°C. * Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions. [6]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]

Section 4: Reactivity Profile and Strategic Synthetic Utility

The value of this compound in drug discovery lies in its predictable and versatile reactivity, which allows for the systematic construction of complex molecular architectures.

The Privileged Pyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [8]Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a bioisosteric replacement for other aromatic systems, modulating physicochemical properties like solubility and metabolic stability.

The Bromine "Handle" for Cross-Coupling

The bromine atom at the C5 position is the primary site for synthetic elaboration. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug synthesis. This "handle" enables the formation of C-C, C-N, and C-O bonds with high efficiency and predictability. A prime example is the Suzuki-Miyaura cross-coupling, which allows for the attachment of various aryl or heteroaryl groups. [9]

The Versatile Acetate Moiety

The methyl acetate group provides a secondary point for diversification.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) readily converts the ester to the corresponding carboxylic acid, which can then be used in amide bond couplings.

  • Direct Amination: The ester can potentially undergo direct amidation with certain amines under specific conditions to form amide derivatives.

Caption: Key reactive sites and synthetic transformations.

Section 5: Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for executing a common and critical reaction. The causality for each step is explained to build technical mastery.

Objective: To synthesize Methyl 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagents and Equipment
  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

Step-by-Step Methodology
  • System Preparation (The "Why"): To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate. The palladium catalyst is the engine of the reaction, and K₂CO₃ is the required base to activate the boronic acid for transmetalation.

  • Inert Atmosphere (The "Why"): Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (N₂ or Ar). This is a critical, self-validating step. Oxygen can oxidize the active Pd(0) catalyst, poisoning the reaction and leading to failure.

  • Solvent Addition (The "Why"): Using a degassed solvent mixture (e.g., via sparging with N₂ for 20 mins), add the dioxane/water mixture via syringe. Water is essential for the catalytic cycle, particularly for the hydrolysis of the boronate ester and the efficacy of the inorganic base.

  • Reaction Execution (The "Why"): Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The heat provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed at an efficient rate.

  • Monitoring (The "Why"): Monitor the reaction progress by TLC or LC-MS (e.g., after 2-4 hours). This provides in-process validation that the starting material is being consumed and product is forming, preventing unnecessary heating or premature termination.

  • Work-up (The "Why"): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. The organic solvent extracts the product, while the aqueous wash removes the inorganic base and boronic acid byproducts.

  • Purification (The "Why"): Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired product from residual catalyst and other organic impurities, providing a final, validated pure compound.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for accelerating drug discovery programs. Its utility, however, is matched by its potential hazards. By integrating a deep understanding of its reactivity with a rigorous, proactive approach to safety, researchers can confidently and effectively leverage this compound to construct novel chemical entities. This guide serves as a foundational document to ensure that its application is both scientifically productive and operationally safe.

References

  • ChemicalBook. Methyl 2-(5-broMopyridin-2-yl)
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526. Accessed January 2026.
  • Sajewicz, W., et al. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacol Rep. 2007 Mar-Apr;59(2):206-15.
  • Boc Sciences. CAS RN 948594-80-7 | this compound | MFCD16987768. Accessed January 2026.
  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Accessed January 2026.
  • Fisher Scientific.
  • Vulcanchem. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Accessed January 2026.
  • BIOFOUNT. 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)
  • MedchemExpress.com. Safety Data Sheet - 3-Acetyl-5-bromopyridine. Accessed January 2026.
  • ChemicalBook. Methyl 2-(5-bromopyrimidin-2-yl)
  • Sigma-Aldrich. Methyl 2-(4-bromopyridin-2-yl)
  • Growing Science. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Accessed January 2026.
  • biosynth. This compound, min 97%, 10 grams. Accessed January 2026.
  • 楚肽生物科技. Methyl 2-(5-bromopyrimidin-2-yl)
  • ChemicalBook.

Sources

A Senior Application Scientist's Guide to Methyl 2-(5-bromopyrimidin-2-YL)acetate as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. The rational design and synthesis of effective PROTACs depend on a robust toolkit of chemical building blocks. This guide provides an in-depth technical overview of Methyl 2-(5-bromopyrimidin-2-YL)acetate, a versatile heterocyclic building block, detailing its strategic application in the synthesis of novel protein degraders. We will explore its physicochemical properties, synthetic utility, and integration into comprehensive workflows for the characterization and evaluation of next-generation PROTACs.

Section 1: The Dawn of a New Modality: Targeted Protein Degradation

The cellular machinery for maintaining protein homeostasis is a complex and elegant system. The Ubiquitin-Proteasome System (UPS) is a primary pathway for the degradation of intracellular proteins, tagging substrates for destruction via a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes).[1] This process is fundamental to cellular health, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

PROTACs are ingeniously designed molecules that hijack this endogenous system.[2] They are heterobifunctional, consisting of two distinct ligands connected by a chemical linker.[3] One ligand (the "warhead") binds to a protein of interest (POI), while the other engages a component of an E3 ubiquitin ligase complex, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][4][5] This dual binding induces the formation of a ternary complex, bringing the E3 ligase into close proximity with the POI.[2][3] The E3 ligase then ubiquitinates the POI, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein targets, offering a powerful alternative to traditional occupancy-based inhibition.[7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Diagram 1. General Mechanism of Action for a PROTAC.

Section 2: this compound: A Core Building Block

The success of a PROTAC discovery campaign hinges on the modularity and synthetic accessibility of its components. This compound has emerged as a valuable building block due to its unique combination of features that facilitate the efficient construction of diverse degrader libraries.

Physicochemical Properties

A clear understanding of the starting material's properties is foundational for reaction planning and execution.

PropertyValueSource
CAS Number 948594-80-7[8][9]
Molecular Formula C₇H₇BrN₂O₂[8][9]
Molecular Weight 231.05 g/mol [8][9]
Appearance Colorless to light yellow liquid/solid[10]
Storage Conditions Sealed in dry, Room Temperature or -20°C for long term[8][10]
Strategic Role in PROTAC Design

The utility of this building block stems from three key features:

  • The Pyrimidine Core: Pyrimidine is a privileged scaffold in medicinal chemistry. It is a key component of many kinase inhibitors and can serve as a versatile warhead for a variety of protein targets. Furthermore, substituted pyrimidines can be engineered to act as ligands for E3 ligases, providing a dual-purpose foundation.[1]

  • The Bromine Handle: The bromine atom at the C5 position is the primary site for synthetic elaboration. It is an excellent electrophilic partner for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[11] This allows for the reliable and modular attachment of a wide variety of chemical linkers, which is critical for optimizing the potency and physicochemical properties of the final PROTAC.[3]

  • The Methyl Acetate Group: The ester functionality provides another point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized linker or warhead via standard amide bond formation. This offers an alternative synthetic route to the bromine handle, increasing the molecule's versatility.

Section 3: Synthetic Integration into PROTAC Scaffolds

The synthesis of a PROTAC is a multi-step process that requires careful planning. The use of a pre-functionalized building block like this compound significantly streamlines this workflow.

High-Level Synthetic Workflow

The general strategy involves a convergent synthesis where the building block is first coupled to a linker, followed by the attachment of the warhead (or vice-versa). This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions.

Synthetic_Workflow start Methyl 2-(5-bromopyrimidin- 2-YL)acetate step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->step1 linker Linker Precursor (e.g., with boronic ester) linker->step1 intermediate Pyrimidine-Linker Intermediate step1->intermediate step2 Amide Coupling or Click Chemistry intermediate->step2 warhead POI Ligand (Warhead) with coupling handle warhead->step2 protac Final PROTAC Molecule step2->protac purify Purification & Characterization (HPLC, MS, NMR) protac->purify

Diagram 2. Synthetic workflow for PROTAC assembly.
Detailed Protocol 1: Palladium-Catalyzed Cross-Coupling for Linker Attachment

This protocol describes a representative Suzuki coupling to attach a linker to the pyrimidine core. The causality for this choice rests on the high efficiency and functional group tolerance of palladium-catalyzed reactions for C-C bond formation on heteroaromatic systems.

Objective: To couple an amine-protected, boronic ester-functionalized PEG linker to this compound.

Materials:

  • This compound (1.0 eq)

  • 2-(Boc-amino)ethyl-PEG3-pinacol boronate (1.1 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the boronic ester linker, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Degassed Solvents: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Degassing the aqueous component prevents quenching the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.

Section 4: Characterization and Evaluation of the Final Degrader

Once a PROTAC is synthesized, its biological activity must be rigorously evaluated. This is typically done through a cascade of assays designed to confirm target engagement, ternary complex formation, and ultimately, cellular protein degradation.

Experimental Assay Cascade

A logical, tiered approach to evaluation ensures that resources are spent on the most promising candidates. The workflow moves from simple, cell-free binding assays to more complex and physiologically relevant cell-based assays.

Assay_Cascade start Synthesized PROTAC binding Biophysical Binding Assays (SPR, ITC, FP) start->binding ternary Ternary Complex Formation Assays (TR-FRET, AlphaLISA) binding->ternary degradation Cellular Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ ternary->degradation downstream Downstream Functional & Phenotypic Assays (e.g., Cell Viability) degradation->downstream off_target Selectivity Profiling (Proteomics) degradation->off_target

Diagram 3. Experimental assay cascade for PROTAC evaluation.
Defining and Measuring Efficacy: DC₅₀ and Dₘₐₓ

Two critical parameters quantify the performance of a PROTAC in a cellular context: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[6] These values are typically determined by treating cells with a serial dilution of the PROTAC and measuring the remaining level of the target protein.[12]

MetricDefinitionSignificance
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point.Measures the potency of the degrader. A lower DC₅₀ value indicates higher potency.[6]
Dₘₐₓ The maximum percentage of target protein degradation observed across the tested concentration range.Measures the efficacy of the degrader. A higher Dₘₐₓ value indicates more complete degradation.[6]
Detailed Protocol 2: Western Blot for Determination of Cellular DC₅₀ and Dₘₐₓ

Western blotting is the gold-standard method for quantifying changes in protein levels.[6]

Objective: To determine the DC₅₀ and Dₘₐₓ of a newly synthesized PROTAC in a relevant human cell line.

Materials:

  • Human cell line expressing the POI (e.g., HEK293, HeLa)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium, FBS, and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (against POI and a loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range might be from 1 nM to 10 µM.[6] Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium and add the medium containing the different concentrations of the degrader.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[13]

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the proteins) to a new tube.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This step is crucial for ensuring equal protein loading in the next step.[13]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the POI and a loading control. The loading control (e.g., GAPDH) is essential to verify that any observed decrease in POI is due to degradation and not an error in sample loading.[13]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.[13]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity for each lane.

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.[13]

Section 5: Future Outlook

The field of targeted protein degradation is rapidly expanding, with new E3 ligases being discovered and exploited.[14][15] Versatile building blocks like this compound are critical enablers of this expansion. Future efforts will likely focus on modifying this core scaffold—for example, by replacing the bromine with other reactive handles or functionalizing the pyrimidine ring itself—to generate novel E3 ligase recruiters or to fine-tune the physicochemical properties of the resulting degraders. As our understanding of the complex interplay between the warhead, linker, and E3 ligase ligand (the "PROTAC grammar") deepens, the demand for well-characterized, synthetically tractable building blocks will only continue to grow.

References

  • Cell-based protein degrader assays for microplates. (2024-05-22). BMG Labtech. Available from: [Link]

  • Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526. PubChem. Available from: [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Available from: [Link]

  • High throughput synthesis platform of cyclimid ligands for CRBN. ACS Fall 2025. Available from: [Link]

  • 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate. BIOFOUNT. Available from: [Link]

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC. Available from: [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. Available from: [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available from: [Link]

  • Methods to synthesise CRBN binders. ResearchGate. Available from: [Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed. Available from: [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. RSC Publishing. Available from: [Link]

  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. Available from: [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Available from: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. Available from: [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. Available from: [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Available from: [Link]

  • Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. PMC. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available from: [Link]

  • E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. Available from: [Link]

  • Implications of frequent hitter E3 ligases in targeted protein degradation screens. Wiley Online Library. Available from: [Link]

  • Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. YouTube. Available from: [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. Available from: [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. Available from: [Link]

  • Recycling and Reshaping—E3 Ligases and DUBs in the Initiation of T Cell Receptor-Mediated Signaling and Response. MDPI. Available from: [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. Available from: [Link]

Sources

Solubility of Methyl 2-(5-bromopyrimidin-2-YL)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(5-bromopyrimidin-2-YL)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and organic synthesis, the precise understanding of a compound's physicochemical properties is paramount to its successful application. This compound, a key heterocyclic building block, is no exception. Its utility in the synthesis of novel pharmaceutical intermediates necessitates a thorough characterization of its behavior in various solvent systems. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data. Our approach is grounded in scientific integrity, aiming to empower you with the knowledge to confidently handle this compound in your research endeavors.

Introduction to this compound

This compound is a substituted pyrimidine derivative that has emerged as a valuable intermediate in organic chemistry and medicinal chemistry.[1][2][3][4] The pyrimidine scaffold is a core structure in many biologically active molecules, including a number of approved drugs. The presence of a bromine atom and a methyl ester group on the pyrimidine ring of this compound provides two reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[5] Understanding its solubility is crucial for reaction setup, purification processes like recrystallization, and formulation development in the pharmaceutical industry.[6][7]

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][2][3][8]
Molecular Weight 231.05 g/mol [1][2][3][8]
Predicted Boiling Point 281.0 ± 20.0 °C[8]
Predicted Density 1.594 ± 0.06 g/cm³[8]
Appearance Solid

The Theoretical Basis of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[9] For this compound, its polarity, hydrogen bonding capability, and the nature of the solvent will dictate its solubility.

The Role of Polarity

The polarity of a molecule is determined by the distribution of electron density. In this compound, the presence of electronegative nitrogen and oxygen atoms, along with the bromine atom, creates a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

Hydrogen Bonding

The pyrimidine nitrogens and the carbonyl oxygen of the ester group in this compound can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (protic solvents) like alcohols will likely exhibit enhanced solubility for this compound.

Thermodynamic Considerations

Solubility can be more rigorously understood through thermodynamics. The process of dissolution involves overcoming the lattice energy of the solid solute and the cohesive forces of the solvent to form new solute-solvent interactions. Predictive models such as UNIFAC and COSMO-RS can be employed to estimate solubility based on the chemical structure of the solute and solvent.[10] These models can be particularly useful for initial solvent screening before extensive experimental work is undertaken.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following section provides a detailed protocol for the widely used shake-flask method.[11]

Shake-Flask Method: A Step-by-Step Protocol

This method is considered a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • A thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • A suitable analytical instrument for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep Allow excess solid to settle equil->sep filt Filter supernatant sep->filt dil Dilute filtrate filt->dil quant Quantify concentration (e.g., HPLC-UV) dil->quant result result quant->result Solubility Data

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

Systematic recording of solubility data is essential for comparison and analysis. The following table provides a template for organizing your experimental findings.

Solubility Data Table Template
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Ethyl AcetatePolar Aprotic25
DichloromethaneNonpolar25
TolueneNonpolar25
HexaneNonpolar25
Interpreting the Results

The collected data will provide a quantitative measure of the solubility of this compound in a range of solvents. It is expected that the solubility will be higher in polar aprotic and polar protic solvents compared to nonpolar solvents. Any deviations from this expected trend could indicate specific solute-solvent interactions that warrant further investigation.

Factors Influencing the Solubility Profile

The molecular structure of this compound provides clues to its solubility behavior. The polar pyrimidine ring and the ester group contribute to its affinity for polar solvents. The bromine atom, while contributing to the overall molecular weight and potentially van der Waals interactions, can also influence the electronic properties of the ring. The interplay of these functional groups will result in a nuanced solubility profile.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, we have laid out a roadmap for researchers to confidently determine and interpret the solubility of this important synthetic intermediate. A thorough understanding of its solubility in various organic solvents is a critical step in unlocking its full potential in the development of new chemical entities.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Methyl 2-(5-bromopyridin-2-yl)
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds.
  • Methyl 2-[(3-bromo-5-methylpyridin-2-yl)
  • CAS RN 948594-80-7 | Methyl 2-(5-bromopyrimidin-2-yl)
  • Methyl 2-(4-bromopyridin-2-yl)
  • 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • methyl 2-(5-bromopyrimidin-2-yl)
  • Methyl 2-(5-bromopyridin-3-YL)
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • METHYL 2-(2-BROMOPHENYL)
  • Methyl 2-(5-bromopyrimidin-2-yl)
  • Methyl 2-(5-bromopyrimidin-2-yl)
  • Methyl 2-(5-bromopyrimidin-2-yl)
  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883. PubChem.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3] Its structure mimics the adenine base of ATP, allowing pyrimidine-based inhibitors to competitively bind in the ATP-binding pocket of kinases and modulate their activity.

This guide focuses on the synthetic utility of Methyl 2-(5-bromopyrimidin-2-YL)acetate (CAS No: 948594-80-7), a versatile building block for the construction of novel kinase inhibitors. The strategic placement of its functional groups makes it an ideal starting material for generating diverse libraries of potential drug candidates.

  • The 5-Bromo Position: This serves as a key "handle" for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the exploration of various aryl and heteroaryl substituents to optimize binding affinity and selectivity for the target kinase.

  • The 2-Acetate Group: The methyl acetate moiety at the 2-position is not merely a passive substituent. It can be readily hydrolyzed and converted into a variety of amides. This is critically important as the 2-position of the pyrimidine core often forms crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key determinant of inhibitor potency.

This document provides detailed protocols for the derivatization of this compound and its elaboration into potential kinase inhibitors, grounded in the principles of modern medicinal chemistry.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and handling requirements is paramount for safe and effective synthesis.

PropertyValue
Chemical Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [4]
CAS Number 948594-80-7[4]
Appearance Off-white to yellow solid
Boiling Point 281.0±20.0 °C (Predicted)
Density 1.594±0.06 g/cm³ (Predicted)

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] All waste materials should be disposed of in accordance with institutional and local regulations.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from this compound typically follows a modular, multi-step approach. The core strategy involves:

  • C-C or C-N Bond Formation at the C5 Position: Utilizing the bromine atom for a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or amino group.

  • Modification of the C2-Acetate Group: Hydrolysis of the methyl ester followed by amide coupling to install a functionality that can interact with the kinase hinge region.

This modularity allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitor's properties.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This protocol describes a general procedure for coupling an arylboronic acid with the pyrimidine core.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials:

ReagentCAS NumberMolecular WeightMolar Eq.
This compound948594-80-7231.051.0
Arylboronic AcidVariesVaries1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.5
1,4-Dioxane123-91-188.11-
Water (degassed)7732-18-518.02-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(5-arylpyrimidin-2-YL)acetate.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in kinase inhibitors.[6]

Reaction Scheme:

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF Inhibits

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Methyl 2-(5-bromopyrimidin-2-YL)acetate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrimidine Scaffolds

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a class of heterocyclic compounds with exceptional therapeutic significance.[1][2] As core components of nucleobases in DNA and RNA, they possess an intrinsic ability to interact with biological targets, making them privileged scaffolds in drug design.[3] Clinically approved drugs incorporating the pyrimidine motif are used to treat a wide array of diseases, including cancer, microbial infections, and cardiovascular disorders.[4][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize the pyrimidine core is a paramount objective for researchers in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for forging carbon-carbon bonds.[6] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable method for constructing complex molecular architectures.[7] This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of Methyl 2-(5-bromopyrimidin-2-YL)acetate, a key building block for introducing a functionalized acetic ester side chain onto a biaryl system, a common motif in pharmacologically active molecules.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Mechanism

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[9] The electron-deficient nature of the pyrimidine ring generally makes it more reactive toward oxidative addition compared to analogous benzene halides, facilitating the reaction even with less reactive bromides.[10] This step forms a square planar Pd(II) intermediate.

  • Transmetalation : In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center.[11]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) complex—the pyrimidine acetate and the newly transferred aryl group—couple and are eliminated from the palladium center. This process forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product Product Out aryl_halide R¹-X (this compound) aryl_halide->pd0 Substrate In boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd_ox Coupling Partner In base Base (e.g., K₂CO₃) Experimental_Workflow start Start: Assemble Reagents setup 1. Charge Flask (Substrate, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) inert->addition reaction 4. Heat and Stir (90-100 °C, 4-16h) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Cooldown & Work-up (EtOAc/Water Extraction) monitor->workup Complete purify 6. Purify Product (Flash Chromatography) workup->purify characterize 7. Characterize (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Sources

The Strategic Utility of Methyl 2-(5-bromopyrimidin-2-YL)acetate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile nature allows for the synthesis of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Within the vast chemical space of pyrimidine derivatives, Methyl 2-(5-bromopyrimidin-2-YL)acetate stands out as a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of its application in drug discovery, complete with detailed experimental protocols and insights into the underlying scientific rationale.

Introduction to a Versatile Building Block

This compound possesses a unique combination of chemical features that make it an ideal starting point for the synthesis of targeted therapies. The pyrimidine core provides a rigid scaffold that can be readily functionalized to interact with the active sites of various protein kinases. The bromine atom at the 5-position serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methyl acetate group at the 2-position offers a reactive site for further modifications, such as amidation, to introduce additional pharmacophoric elements that can enhance binding affinity and modulate pharmacokinetic properties.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[6] The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a common core structure found in many potent kinase inhibitors. This is because the 2-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.

Targeting the JAK-STAT and Syk Signaling Pathways

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[7] Similarly, Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a key role in the signaling pathways of various immune receptors.[8] The development of inhibitors for these kinases has led to significant advances in the treatment of autoimmune diseases and certain cancers.

The 2,4-diaminopyrimidine scaffold is a key feature of several JAK and Syk inhibitors. For instance, the JAK inhibitor Momelotinib (CYT-387) features a central 2,4-diaminopyrimidine core.[9][10] While many reported syntheses of such inhibitors build the pyrimidine ring from acyclic precursors, the use of a pre-functionalized pyrimidine building block like this compound offers a convergent and efficient alternative for the synthesis of novel analogues.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations used to convert this compound into advanced kinase inhibitor scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[11] In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl groups at the 5-position of the pyrimidine ring, a critical step in exploring the SAR of this position for kinase inhibition.

Reaction Scheme:

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reagent1->catalyst reagent2 Arylboronic Acid (R-B(OH)2) reagent2->catalyst product Methyl 2-(5-arylpyrimidin-2-YL)acetate catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 2-(5-arylpyrimidin-2-YL)acetate.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.[7][12] This reaction is instrumental in introducing an aniline or other amine nucleophile at the 5-position of the pyrimidine ring, a common feature in many kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig reagent1 This compound catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reagent1->catalyst reagent2 Aniline Derivative (Ar-NH2) reagent2->catalyst product Methyl 2-(5-(arylamino)pyrimidin-2-YL)acetate catalyst->product

Caption: Buchwald-Hartwig amination reaction workflow.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the aniline derivative, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-(5-(arylamino)pyrimidin-2-YL)acetate.

Data Presentation: Bioactivity of Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors that can be synthesized using methodologies involving the functionalization of a 2,5-disubstituted pyrimidine core, highlighting the potential of derivatives from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Momelotinib (CYT-387) JAK111[10]
JAK218[10]
Compound 8h PLK46.7
Compound 9a PI3Kα9470[6]
Compound 31 BtkPotent[13]

Signaling Pathway Visualization

The following diagrams illustrate the simplified signaling pathways of JAK-STAT and Syk, which are key targets for inhibitors derived from the pyrimidine scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Syk_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR ITAM Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Simplified B-Cell Receptor (BCR) signaling via Syk.

Conclusion

This compound is a strategically important building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its pre-functionalized pyrimidine core allows for the efficient and convergent synthesis of complex molecules targeting key signaling pathways implicated in a variety of diseases. The protocols and data presented herein provide a solid foundation for researchers to leverage this versatile compound in their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • Benchchem. Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

  • Recent medicinal approaches of novel pyrimidine analogs: A review. J. Med. Chem.2023 .

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. Core.ac.uk.

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.

  • Google Patents. N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.

  • Wikipedia. Buchwald–Hartwig amination.

  • Google Patents. A preparing method of a JAK inhibitor Momelotinib.

  • Google Patents. (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide.

  • ResearchGate. A Novel and Efficient Synthesis of Momelotinib.

  • ResearchGate. New and Convergent Synthesis of Momelotinib Dihydrochloride.

  • PubMed. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives.

  • Google Patents. Diaminopyrimidine carboxamide inhibitors of hpk1.

  • PubMed. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.

  • Google Patents. N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)ben zamide hydrochloride salts.

  • PubMed Central. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

  • Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

  • PubMed. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.

  • Googleapis.com. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization.

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

  • NIH. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

  • PubMed Central. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

  • ResearchGate. Synthesis of 2‐amino‐4‐aryl‐6‐styrylpyrimidines through aza‐Michael addition/nucleophilic addition/dehydrogenation cascade reactions.

  • PubMed. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity.

  • Google Patents. 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors.

Sources

Synthesis of Novel Pyrimidine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with the pyrimidine scaffold's capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutics, demonstrating anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities.[1][2][3]

This guide provides an in-depth exploration of key synthetic strategies for accessing novel pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and insights into experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategies for Pyrimidine Scaffolds

The versatility of the pyrimidine core has led to the development of numerous synthetic methodologies. This section will focus on two of the most robust and widely adopted approaches: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Suzuki coupling for the arylation of pyrimidine rings. Furthermore, we will explore the impact of modern techniques such as microwave-assisted synthesis and multicomponent reactions on improving efficiency and sustainability.

The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidinones

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction efficiently constructs 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[4][5] The resulting dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, with applications including calcium channel blockers and mitotic kinesin inhibitors.[6]

Causality Behind Experimental Choices: The classical Biginelli reaction often suffers from low yields, especially with aliphatic or sterically hindered aldehydes. The choice of catalyst is therefore critical. While traditional methods employ strong Brønsted or Lewis acids, modern protocols utilize milder and more efficient catalysts to improve yields and broaden the substrate scope. The use of solvent-free conditions or microwave irradiation can also significantly accelerate the reaction and enhance its green credentials.[5][6]

Reaction Mechanism Workflow:

Biginelli_Mechanism cluster_0 Step 1: Aldehyde-Urea Condensation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization and Dehydration A Aldehyde C N-Acyliminium Ion (Key Intermediate) A->C H+ B Urea B->C D β-Ketoester (Enol form) E Open-Chain Ureide C->E D->E F Cyclized Intermediate E->F Intramolecular Condensation E->F G Dihydropyrimidinone (DHPM) F->G -H2O

Caption: The Biginelli reaction mechanism proceeds via condensation, addition, and cyclization.

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Dihydropyrimidinones

This protocol offers a rapid and environmentally friendly method for the synthesis of a diverse range of dihydropyrimidinones with high yields.[5][6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Montmorillonite-KSF, 10 mol%)[6]

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Thoroughly mix the reactants using a spatula.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vessel and stir. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Purification and Characterization:

  • Purification: Recrystallization is a highly effective method for purifying solid DHPMs. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[7][8]

    • Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of many DHPMs.[7]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]

  • Characterization Data (Example: Monastrol):

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.25-7.15 (m, 5H, Ar-H), 5.14 (d, J=3.2 Hz, 1H, CH), 3.98 (q, J=7.1 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.09 (t, J=7.1 Hz, 3H, OCH₂CH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.5, 165.4, 148.6, 145.2, 128.6, 127.5, 126.5, 99.6, 59.5, 54.3, 18.1, 14.5.

    • Mass Spectrometry (EI): m/z (%) 290 (M+), 261, 217, 199, 170.

AldehydeProductCatalystReaction Time (Microwave)Yield (%)Reference
BenzaldehydeEthyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMontmorillonite-KSF3 min95[6]
4-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMontmorillonite-KSF2 min98[6]
3-HydroxybenzaldehydeEthyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyltriethylammonium chloride5 min92
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[10] In the context of pyrimidine synthesis, it is an invaluable tool for introducing aryl or heteroaryl substituents onto the pyrimidine ring, a common strategy in drug design to modulate biological activity.[1]

Causality Behind Experimental Choices: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Palladium catalysts, particularly those with phosphine ligands, are most commonly employed. The base is crucial for the transmetalation step, with inorganic bases like potassium carbonate being widely used. The solvent system often consists of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. Microwave irradiation can significantly reduce reaction times and improve yields.[11]

Catalytic Cycle Workflow:

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)Ln-X B->C D Transmetalation C->D R2-B(OR)2 Base E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A G R1-R2 F->G

Caption: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids

This protocol describes a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine.[11]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor

Procedure:

  • To a microwave-safe vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (1.5 mmol).

  • Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification and Characterization:

  • Purification: Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts based on their differential polarity.[7]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of hexane and ethyl acetate is often a good starting point, with the polarity adjusted to achieve optimal separation.

  • Characterization Data (Example: 2-Chloro-4-phenylpyrimidine):

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J=5.2 Hz, 1H, H-6), 8.10-8.05 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.35 (d, J=5.2 Hz, 1H, H-5).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 162.0, 159.0, 136.5, 131.0, 129.0, 128.5, 118.0.

    • Mass Spectrometry (EI): m/z (%) 190 (M+), 155, 128, 102.

Arylboronic AcidProductCatalyst Loading (mol%)Reaction Time (Microwave)Yield (%)Reference
Phenylboronic acid2-Chloro-4-phenylpyrimidine0.515 min95[11]
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine0.515 min92[11]
3-Thienylboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine0.515 min85[11]

Conclusion and Future Directions

The synthesis of novel pyrimidine-based compounds remains a vibrant and highly rewarding area of research. The Biginelli and Suzuki reactions, particularly when enhanced with modern techniques like microwave-assisted synthesis, provide efficient and versatile pathways to a vast array of structurally diverse pyrimidine derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore and expand the chemical space of this important heterocyclic scaffold.

Future efforts in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. Multicomponent reactions that allow for the assembly of complex pyrimidine structures from simple, readily available starting materials in a single step will continue to be a major area of interest.[12][13] Furthermore, the integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel pyrimidine-based compounds with enhanced therapeutic potential.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. Available at: [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science Publishers. Available at: [Link]

  • The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyrimidine scaffold: Significance and symbolism. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Biginelli reaction - Wikipedia. Available at: [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Publishing. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available at: [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Purification by Recrystallization - CUNY. Available at: [Link]

  • Purification by Recrystallization - CUNY. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 2-(5-bromopyrimidin-2-YL)acetate with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The functionalization of the pyrimidine core through carbon-carbon bond formation is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel molecular entities for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for this purpose, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents.[3][4]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of methyl 2-(5-bromopyrimidin-2-yl)acetate with a variety of boronic acids. This specific reaction is of significant interest as it allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, a key vector for modulating the pharmacological properties of drug candidates.[2] The electron-deficient nature of the pyrimidine ring makes halopyrimidines, such as this compound, highly reactive substrates for such cross-coupling reactions.[1][5]

These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic methodology for the creation of novel compound libraries and the optimization of lead candidates.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[6][7][8] This cycle involves the alternation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. The three key steps of the mechanism are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[7] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[9]

  • Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (boronic acid) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R (Ln) OxAdd->Transmetal Transmetalation (R-B(OH)2, Base) Transmetal->Pd0 Product Ar-R Transmetal->Product Reductive Elimination ArX This compound ArX->OxAdd RBOH2 Boronic Acid (R-B(OH)2) RBOH2->Transmetal caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several key parameters, including the palladium catalyst, ligand, base, and solvent system.[10]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the reaction of this compound with various boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-(5-arylpyrimidin-2-yl)acetate.[1]

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Microwave-Assisted Protocol

Microwave irradiation can significantly accelerate reaction times and improve yields for Suzuki-Miyaura couplings.[1][11]

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol).[1]

  • Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[1][11]

  • After cooling, proceed with the workup and purification as described in the general protocol.

Data Presentation: Reaction Optimization and Scope

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors. The following tables summarize the optimization of key reaction parameters and showcase the scope of the reaction with various boronic acids.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901285
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)901282
3Pd(OAc)₂ (3) / SPhos (6)K₃PO₄Toluene/H₂O (4:1)100891
4Pd(PPh₃)₄ (5)Cs₂CO₃THF/H₂O (4:1)801678
5Pd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851480

Reaction conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL). Yields are for the isolated product.

Table 2: Reaction with Various Boronic Acids
EntryBoronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-(5-phenylpyrimidin-2-yl)acetate85
24-Methoxyphenylboronic acidMethyl 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate92
33-Chlorophenylboronic acidMethyl 2-(5-(3-chlorophenyl)pyrimidin-2-yl)acetate78
42-Thiopheneboronic acidMethyl 2-(5-(thiophen-2-yl)pyrimidin-2-yl)acetate75
5Pyridine-3-boronic acidMethyl 2-(5-(pyridin-3-yl)pyrimidin-2-yl)acetate68

Reaction conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 12 h. Yields are for the isolated product.

Troubleshooting

Even with a well-established protocol, challenges can arise during the Suzuki-Miyaura coupling. Here are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
Inefficient baseThe choice of base is critical. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Ensure the base is finely powdered.[12]
Poor solvent choiceThe solvent must solubilize all reactants. A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base.[12]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst, which can promote homocoupling.[6][12]
Protodeboronation Unstable boronic acidSome boronic acids are prone to decomposition. Using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[13]
Difficulty in Purification Residual catalystPass the crude product through a short plug of silica gel or use a palladium scavenger to remove residual catalyst before final purification.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a highly effective and versatile method for the synthesis of a diverse range of 5-aryl- and 5-heteroarylpyrimidine derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently generate novel compound libraries for biological screening. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this field.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Available from: [Link]

  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). Available from: [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Available from: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Available from: [Link]

  • NIH National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic... Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available from: [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • MDPI. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available from: [Link]

Sources

Application Notes and Protocols for Derivatization of Methyl 2-(5-bromopyrimidin-2-YL)acetate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its significance is rooted in its structural resemblance to endogenous nucleobases, allowing pyrimidine-based compounds to readily interact with biological targets like enzymes and genetic material.[1][3] This inherent bio-compatibility, coupled with the pyrimidine ring's capacity to form crucial hydrogen bonds and serve as a bioisostere for other aromatic systems, often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][4]

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a versatile starting material for the synthesis of compound libraries aimed at Structure-Activity Relationship (SAR) studies. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the systematic introduction of diverse functional groups. This allows researchers to probe the chemical space around the pyrimidine core and elucidate the structural requirements for optimal biological activity.

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Strategic Derivatization for SAR Library Generation

The generation of a diverse chemical library from a common starting material is fundamental to effective SAR studies. For this compound, several robust and high-yielding synthetic transformations can be employed. The choice of reaction is dictated by the desired structural modifications and the functionalities to be introduced.

SAR_Workflow A Starting Material This compound B Derivatization Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) A->B Introduce Diversity C Compound Library (Diverse Analogs) B->C Synthesize Analogs D Biological Screening (In vitro / In vivo assays) C->D Evaluate Activity E Data Analysis (Structure-Activity Relationship) D->E Identify Key Moieties F Lead Optimization E->F Refine Structure

Caption: General workflow for SAR studies starting from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds.[5]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 5-position of the pyrimidine ring and various boronic acids or esters.[5][6] This reaction is crucial for exploring the impact of different aromatic and heteroaromatic substituents on biological activity.

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C Ar-Br D Transmetalation (R-B(OH)2 / Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that readily forms the active Pd(0) species.

  • Base: An inorganic base like K₂CO₃ is essential for the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne.[8] This reaction is valuable for introducing linear, rigid alkynyl linkers, which can significantly alter the conformational properties of the molecule and its interaction with a target.[8][9]

Reaction Principle: This reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyrimidine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8][10]

Detailed Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.06 equiv)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Anhydrous THF or DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and triethylamine via syringe.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[8]

  • Base: A mild amine base like triethylamine serves both as a solvent and to neutralize the HBr formed during the reaction, driving the reaction to completion.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the bromopyrimidine with a wide range of primary and secondary amines.[11][12] This allows for the introduction of diverse amine functionalities, which can act as hydrogen bond donors or acceptors and significantly influence the compound's solubility and biological activity.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12][13]

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the palladium coordination sphere, forming the key palladium-amido intermediate.[14]

  • Inert Conditions: The Pd(0) catalyst and the strong base are sensitive to air and moisture, necessitating the use of a glovebox or Schlenk techniques.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary approach, particularly for introducing heteroatom nucleophiles.

Reaction Principle: The pyrimidine ring is electron-deficient, which can facilitate the attack of a nucleophile. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[15][16] The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles.

Detailed Protocol: SNAr with Thiolates

  • Materials:

    • This compound (1.0 equiv)

    • Thiol (e.g., thiophenol) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a round-bottom flask, add the thiol and K₂CO₃ in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add this compound to the mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • After completion, cool the reaction and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.

  • Base: K₂CO₃ is a suitable base to deprotonate the thiol, generating the more nucleophilic thiolate in situ.

Data Presentation: Summary of Derivatization Strategies

Reaction TypeReagents & CatalystsTypical ConditionsIntroduced MoietyKey for SAR
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃80-100 °C, Dioxane/H₂OAryl, HeteroarylExploring steric and electronic effects of aromatic substituents.
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NRT to 60 °C, THF/DMFAlkynylIntroducing rigid linkers and probing conformational space.
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, NaOtBu80-110 °C, ToluenePrimary/Secondary AmineModulating H-bonding capacity, solubility, and basicity.
SNAr Thiol, K₂CO₃60-80 °C, DMFThioetherIntroducing heteroatoms and potential metal-binding groups.

Conclusion

This compound is a highly valuable building block for the construction of diverse compound libraries for SAR studies. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the systematic and efficient derivatization of the pyrimidine core. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to rationally design and synthesize novel pyrimidine-based compounds with enhanced therapeutic potential.

References

  • Jain, A. K., & Rana, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & Clinical Pharmacology & Toxicology, 129(3), 197-220. [Link]

  • Kumar, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137267. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Finger, L. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6284. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • Shaikh, M. H., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16828. [Link]

  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 31. [Link]

  • Semire, B., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(35), 4037-4055. [Link]

  • Abd El-All, A. S., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Basic and Applied Chemistry, 7(1), 1-10.
  • ResearchGate. (2016). Examples of pyrimidine derivatives with applications in medicinal and materials science.
  • BenchChem. (2025).
  • Garg, N. K., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1732-1735. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Vulcanchem. (n.d.). Methyl 2-[(3-bromo-5-methylpyridin-2-yl)
  • Aksenov, N. A., et al. (2020). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. Organic & Biomolecular Chemistry, 18(11), 2124-2134. [Link]

  • Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3326-3335. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. PubChem. [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • ResearchGate. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of pyrimidine intermediates is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a vast array of pharmacologically active compounds. The strategic introduction of alkyl groups onto the pyrimidine core profoundly influences molecular properties such as potency, selectivity, and pharmacokinetic profiles. However, the inherent electronic nature of the pyrimidine ring, possessing multiple nucleophilic nitrogen atoms, presents significant challenges in achieving regioselectivity (N1 vs. N3 alkylation) and chemoselectivity (N- vs. O-alkylation). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, field-proven protocols, and critical troubleshooting strategies for successfully navigating the complexities of pyrimidine N-alkylation.

Core Principles & Mechanistic Overview

The N-alkylation of pyrimidines typically proceeds through a nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of a ring nitrogen by a base to form a nucleophilic pyrimidinate anion, which then attacks an electrophilic alkylating agent.

The Challenge of Regioselectivity

The primary challenge in pyrimidine alkylation is controlling the site of alkyl group attachment. Several factors govern the outcome:

  • Electronic Effects: The pyrimidine ring has electron-deficient carbons (C2, C4, C6) and electron-rich nitrogens.[1] The relative nucleophilicity of the ring nitrogens (N1 and N3) is influenced by the substituents on the ring.

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom can sterically hinder the approach of the alkylating agent, favoring alkylation at a less hindered position.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the reaction's regioselectivity. For instance, chelation control with certain metal ions can direct alkylation to a specific nitrogen.[2] In some cases, solvent choice alone can dictate the outcome between N- and O-alkylation.[3]

  • Protecting Groups: A robust strategy to ensure regioselectivity is the use of protecting groups. For example, to achieve selective N3-alkylation of a uracil derivative, the N1 position can first be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed under mild conditions after the N3-alkylation is complete.[4]

The interplay of these factors is crucial for designing a successful and selective alkylation strategy.

cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Alkylation Outcomes reagents Reactant Structure (Sterics & Electronics) n1 N1-Alkylation reagents->n1 n3 N3-Alkylation reagents->n3 o_alk O-Alkylation reagents->o_alk conditions Reaction Conditions (Solvent, Base, Temperature) conditions->n1 conditions->n3 conditions->o_alk di_alk N1,N3-Dialkylation conditions->di_alk protecting_groups Protecting Group Strategy protecting_groups->n1 Enforces Selectivity protecting_groups->n3 Enforces Selectivity sub Pyrimidine Substrate (1 eq) hmds HMDS, AS@HTC catalyst reflux1 Reflux (2h) hmds->reflux1 Step 1: Silylation silylated Silylated Intermediate (in MeCN) reflux1->silylated alkyl_agent Alkylating Agent (2 eq) reflux2 Stir at 80°C (12h) alkyl_agent->reflux2 Step 2: Alkylation filter Filter to remove catalyst reflux2->filter evap Evaporate Solvent filter->evap purify Column Chromatography evap->purify product N1-Alkylated Product purify->product

Caption: General experimental workflow for pyrimidine N-alkylation via silylation.

Step-by-Step Methodology:

  • Silylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine intermediate (1.0 mmol), ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg), and hexamethyldisilazane (HMDS, 1.5 mL). [5] * Heat the mixture to reflux for 2 hours. The reaction should become a clear oil, indicating the formation of the silylated pyrimidine.

    • Allow the mixture to cool to room temperature.

  • Alkylation:

    • Dissolve the resulting clear oil in anhydrous acetonitrile (2.5 mL).

    • Add the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide, 2.0 equivalents). [6] * Stir the reaction mixture vigorously at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS (see Section 4).

  • Workup and Purification:

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the heterogeneous AS@HTC catalyst. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure N1-alkylated pyrimidine. [5]

Protocol 2: N-Alkylation using the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild alternative for alkylating pyrimidines with primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center. [7][8]This method is invaluable when the desired alkyl group is available as an alcohol and avoids the need to prepare a corresponding alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine intermediate (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF or 1,4-dioxane (approx. 0.1-0.2 M). [9][10] * Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise over 20-30 minutes. [7]A color change (typically to a milky white or pale yellow suspension) and/or precipitate formation (triphenylphosphine oxide) is often observed.

    • Causality: The slow addition of the azodicarboxylate is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

    • Monitor the consumption of the starting material by TLC, staining for the pyrimidine (UV active) and PPh₃ (e.g., permanganate stain).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major challenge in Mitsunobu workups is the removal of triphenylphosphine oxide and the hydrazine byproduct.

    • Method A (Direct Chromatography): If the product is stable and has a suitable Rf, purify the crude residue directly by flash column chromatography.

    • Method B (Precipitation): Dilute the crude mixture with diethyl ether. The triphenylphosphine oxide byproduct will often precipitate and can be removed by filtration. Concentrate the filtrate and purify by chromatography. [9]

Reaction Monitoring & Product Characterization

A self-validating protocol requires diligent monitoring and unambiguous characterization.

  • Thin-Layer Chromatography (TLC): The most rapid method for qualitative monitoring. Use a UV-active TLC plate (254 nm) to visualize the pyrimidine-containing spots. A typical mobile phase is 10-50% ethyl acetate in hexanes, adjusted for the polarity of the specific reactants and products. The disappearance of the starting pyrimidine and the appearance of a new, typically less polar, product spot indicates reaction progress. [11]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reverse-phase C18 column is commonly used with a mobile phase of water and acetonitrile (often with 0.1% TFA or formic acid). Monitor at a wavelength where the pyrimidine chromophore absorbs, such as 254 nm. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation.

    • ¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

    • ¹³C NMR: Confirms the carbon skeleton of the new product.

    • ¹H-¹⁵N HMBC: An advanced 2D NMR technique that is exceptionally powerful for unambiguously determining the site of alkylation (N vs. O). It shows correlations between protons and nitrogen atoms over 2-3 bonds, allowing direct confirmation of the C-N bond formation. N-alkylation typically causes a large upfield shift (around 100 ppm or more) in the ¹⁵N chemical shift of the alkylated nitrogen. [12]* Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently active alkylating agent. 2. Base is too weak or has degraded. 3. Solvent is not anhydrous (for strong bases like NaH). 4. Catalyst (if used) is inactive.1. Switch to a more reactive alkylating agent (e.g., from alkyl bromide to alkyl iodide). 2. Use a stronger base (e.g., move from K₂CO₃ to Cs₂CO₃ or NaH). Use fresh, properly stored base. 3. Use freshly distilled, anhydrous solvents. 4. Use freshly prepared or properly stored catalyst.
Formation of Multiple Products 1. Lack of regioselectivity (N1/N3 or N/O mixtures). 2. Dialkylation at both N1 and N3. 3. Degradation of starting material or product.1. Re-evaluate solvent and base choice. Consider a protecting group strategy to block one nitrogen atom. For N- vs. O-alkylation, Mitsunobu conditions can sometimes be tuned by solvent choice. [3] 2. Use stoichiometric amounts (1.0-1.1 eq) of the alkylating agent instead of an excess. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Difficult Purification 1. (Mitsunobu) Co-elution of product with triphenylphosphine oxide. 2. Product has similar polarity to starting material.1. Use purification methods to remove PPh₃=O before chromatography (see Protocol 2). Alternatively, use polymer-bound PPh₃. [7] 2. Optimize the eluent system for column chromatography, potentially using a different solvent system (e.g., Toluene/Acetone) or switching to reverse-phase chromatography.

References

  • G. R. P. D. L. V. G. A. B. M. R. N. (1994). Selective N1-Alkylation of Pyrimidine Bases via Radical (SRN~) Mechanism. Nucleosides and Nucleotides, 13:5, 1169-1183.

  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem Technical Guides.

  • BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. BenchChem Technical Guides.

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs2CO3 in MeCN at room temperature. ResearchGate.

  • Kappe, C. O., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523.

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.

  • Solovyev, I. V., et al. (2020). N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. Chemistry of Heterocyclic Compounds.
  • El Mansouri, A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(78).

  • Constantin, V., et al. (2007). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem Technical Guides.

  • Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia.

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate.

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate.

  • Shchekotikhin, A. E., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3288.

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(4), 13482-13611.

  • Peschek, J., et al. (2020). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(4), 1538-1542.

  • Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Butler, R. N., et al. (2013). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 78(10), 4997-5004.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri.
  • ResearchGate. (n.d.). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia.

  • PubMed. (n.d.).
  • Seela, F., & Menkhoff, S. (1987). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Nucleosides & Nucleotides, 6(1-2), 485-487.

Sources

Application Notes and Protocols for Methyl 2-(5-bromopyrimidin-2-YL)acetate in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Emerging Role of Pyrimidine Derivatives in Oncology

Pyrimidine scaffolds are a cornerstone in the development of novel anticancer therapeutics.[1][2] Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, which are critical for the rapid proliferation of cancer cells.[2] Furthermore, substituted pyrimidines have been successfully developed as inhibitors of various protein kinases that are hyperactivated in cancer, leading to the disruption of key signaling pathways controlling cell growth, survival, and metastasis.[1][3]

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a synthetic heterocyclic compound featuring a brominated pyrimidine core. While this specific molecule is a novel investigational agent, its structural motifs suggest significant potential as a modulator of critical oncogenic pathways. The presence of the bromine atom can enhance binding affinity and selectivity for target proteins, and the methyl acetate group provides a potential site for metabolic activity or further chemical modification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound. We will detail its hypothesized mechanism of action and provide robust, step-by-step protocols for in vitro and in vivo studies to characterize its anticancer activity.

Hypothesized Mechanism of Action

Based on the known activities of similar pyrimidine derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many pyrimidine-based drugs are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often mutated or overexpressed in various cancers.

  • Inhibition of DNA Synthesis: As a pyrimidine analog, the compound could potentially be metabolized into a fraudulent nucleotide that, when incorporated into DNA or RNA, triggers cell cycle arrest and apoptosis.

  • Modulation of Apoptotic Pathways: The compound may directly or indirectly induce apoptosis by altering the expression or activity of key regulatory proteins like p53, caspases, and members of the Bcl-2 family.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_0 Drug Interaction cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Oncogenic Kinase (e.g., EGFR) Oncogenic Kinase (e.g., EGFR) This compound->Oncogenic Kinase (e.g., EGFR) Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) Oncogenic Kinase (e.g., EGFR)->Downstream Signaling (e.g., PI3K/Akt) Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt)->Cell Proliferation & Survival Inhibition Apoptosis Induction Apoptosis Induction Cell Proliferation & Survival->Apoptosis Induction Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: Hypothesized signaling pathway targeted by this compound.

In Vitro Evaluation of Anticancer Activity

A critical first step in characterizing a novel compound is to assess its cytotoxic and antiproliferative effects on a panel of cancer cell lines.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compound
A549LungExperimental Value
MCF-7BreastExperimental Value
HCT-116ColonExperimental Value
Protocol 2: Western Blot Analysis of Target Protein Modulation

Western blotting is used to detect specific proteins in a sample and can reveal if the compound affects the expression or activation of key signaling molecules.[6]

Materials:

  • Treated and untreated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in lysis buffer and determine the protein concentration using the BCA assay.[7]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

G Cell Lysate Preparation Cell Lysate Preparation Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysate Preparation->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (to PVDF) Protein Transfer (to PVDF) SDS-PAGE->Protein Transfer (to PVDF) Blocking Blocking Protein Transfer (to PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Western Blot Experimental Workflow.

In Vivo Efficacy Assessment

Animal models are crucial for evaluating the anti-tumor efficacy and safety of a novel compound in a living organism.[8][9][10] The subcutaneous xenograft model is a widely used preclinical model in cancer research.[11]

Protocol 3: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A549 or HCT-116)

  • Matrigel (optional, to enhance tumor take rate)

  • This compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]

  • Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week.[3] Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or biomarker analysis).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Body Weight (g) ± SEM
Vehicle ControlExperimental ValueExperimental Value
This compound (Dose 1)Experimental ValueExperimental Value
This compound (Dose 2)Experimental ValueExperimental Value

Conclusion

This compound represents a promising scaffold for the development of a novel anticancer agent. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation. By systematically assessing its in vitro cytotoxicity, elucidating its mechanism of action, and confirming its in vivo efficacy, researchers can build a comprehensive data package to support its further development as a potential cancer therapeutic.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. Available at: [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • Video: Mouse Models of Cancer Study - JoVE. Available at: [Link]

  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed. Available at: [Link]

  • Cell Viability Assays. Methods and Protocols - Anticancer Research. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - ResearchGate. Available at: [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Western Blot Protocol | OriGene Technologies Inc. Available at: [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - AME Publishing Company. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? | ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Ester Hydrolysis of Methyl 2-(5-bromopyrimidin-2-yl)acetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 2-(5-bromopyrimidin-2-yl)acetic acid in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast array of pyrimidine derivatives, 2-(5-bromopyrimidin-2-yl)acetic acid stands out as a critical building block in the synthesis of complex molecules for drug discovery.[3] Its carboxylic acid functionality provides a reactive handle for amide bond formation, esterification, and other crucial transformations, enabling the construction of diverse chemical libraries for screening against various biological targets. The presence of the bromo substituent on the pyrimidine ring offers a site for further functionalization through cross-coupling reactions, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of methyl 2-(5-bromopyrimidin-2-yl)acetate to its corresponding carboxylic acid. We will delve into the underlying reaction mechanisms, present a detailed and validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid, a reaction formally known as hydrolysis, can be effectively catalyzed by either acid or base.[5] While both methods achieve the desired transformation, the choice between them is often dictated by the substrate's stability and the desired reaction conditions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, or saponification, is a widely employed and generally irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate.[6][7] Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (such as the hydroxide or the expelled methoxide) to form the carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process essentially irreversible.[5]

Acid-Catalyzed Hydrolysis

In contrast, acid-catalyzed ester hydrolysis is a reversible equilibrium process.[5][8] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] A series of proton transfers follows, ultimately leading to the elimination of methanol and the formation of the carboxylic acid. To drive the equilibrium towards the product side, a large excess of water is typically used.[8]

For the hydrolysis of this compound, base-catalyzed hydrolysis is generally preferred due to its irreversibility and typically faster reaction rates at moderate temperatures.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol details a reliable method for the saponification of this compound using lithium hydroxide (LiOH), a commonly used base for this transformation.[10][11][12]

Materials and Reagents
ReagentGradeSupplier Example
This compound≥97%Commercially available
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent gradeMajor chemical suppliers
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major chemical suppliers
WaterDeionized or distilledIn-house
Hydrochloric acid (HCl)37% (concentrated)Major chemical suppliers
Ethyl acetateACS Reagent gradeMajor chemical suppliers
Brine (saturated NaCl solution)N/APrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent gradeMajor chemical suppliers
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 v/v ratio).

    • Rationale: THF is used as a co-solvent to ensure the solubility of the ester starting material, which may have limited solubility in a purely aqueous medium.

  • Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 3.0 eq) at room temperature.

    • Rationale: An excess of the base is used to ensure complete hydrolysis and to drive the reaction to completion. LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Rationale: Gentle heating can accelerate the reaction rate. Careful monitoring is crucial to determine the reaction endpoint and prevent potential side reactions from prolonged exposure to basic conditions.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Rationale: Removing the organic solvent simplifies the subsequent aqueous workup steps.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

    • Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid. Performing this step in an ice bath helps to control the exotherm of the neutralization and can improve the precipitation of the product.

  • Workup - Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous layer).

    • Rationale: Multiple extractions with an organic solvent ensure the complete recovery of the carboxylic acid product from the aqueous phase.

  • Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to remove bulk water from the organic phase before drying. Anhydrous sodium sulfate is a drying agent that removes residual water.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-(5-bromopyrimidin-2-yl)acetic acid. The product can be further purified by recrystallization if necessary.

    • Rationale: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, low reaction temperature, or short reaction time.Increase the equivalents of LiOH, raise the reaction temperature, or extend the reaction time. Confirm with TLC/HPLC.
Low Yield Incomplete extraction or product loss during workup.Ensure complete extraction by performing multiple extractions. Be careful during the acidification and filtration steps.
Side Product Formation Decomposition of the starting material or product under harsh basic conditions.Use a milder base (e.g., LiOH instead of NaOH/KOH), lower the reaction temperature, and monitor the reaction closely to avoid prolonged reaction times.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol for the hydrolysis of this compound.

Ester_Hydrolysis_Workflow Start Methyl 2-(5-bromopyrimidin- 2-yl)acetate in THF/Water AddBase Add LiOH·H₂O Start->AddBase React Stir at RT or 40-50 °C (Monitor by TLC/HPLC) AddBase->React RemoveTHF Remove THF (Rotary Evaporator) React->RemoveTHF Acidify Acidify with HCl (pH 2-3) RemoveTHF->Acidify Extract Extract with Ethyl Acetate Acidify->Extract WashDry Wash with H₂O/Brine Dry over Na₂SO₄ Extract->WashDry Isolate Concentrate (Rotary Evaporator) WashDry->Isolate Product 2-(5-bromopyrimidin-2-yl)acetic acid Isolate->Product

Workflow for the base-catalyzed hydrolysis.

Summary of Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Solvent System THF/Water (2:1 to 3:1 v/v)Ensures solubility of the starting ester.
Base LiOH·H₂OGenerally provides cleaner reactions than other strong bases.
Equivalents of Base 1.5 - 3.0 eqDrives the reaction to completion.
Reaction Temperature Room Temperature to 50 °CBalances reaction rate with potential for side reactions.
Workup pH 2-3Ensures complete protonation and precipitation of the carboxylic acid.
Extraction Solvent Ethyl AcetateGood solubility for the product and immiscible with water.

Conclusion

The hydrolysis of this compound is a fundamental transformation for accessing a key building block in drug discovery. The provided base-catalyzed protocol offers a robust and efficient method for this conversion. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably synthesize 2-(5-bromopyrimidin-2-yl)acetic acid, paving the way for the development of novel therapeutic agents.

References

  • Mechanism of base hydrolysis of methyl acetate | Poster Board #672. (n.d.).
  • Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl... - ResearchGate. (n.d.).
  • Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) - YouTube. (2024, April 11).
  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025, August 7).
  • Saponification-Typical procedures - OperaChem. (2024, April 27).
  • 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock. (n.d.).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.).
  • 1134327-93-7|2-(5-Bromopyrimidin-2-yl)acetic acid - BLDpharm. (n.d.).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • Purine and Pyrimidine Metabolism. (1997, April 12).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).
  • What is a simple way to convert an ester into carboxylic acid? - ResearchGate. (2014, February 18).
  • Ester to Acid - Common Conditions. (n.d.).
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields of Methyl 2-(5-bromopyrimidin-2-YL)acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 2-(5-bromopyrimidin-2-YL)acetate. The pyrimidine core is a privileged scaffold in medicinal chemistry, and successful functionalization is critical for novel drug discovery.[1][2] However, the unique electronic properties of the pyrimidine ring and the presence of the methyl ester can present challenges. This document, presented in a question-and-answer format, addresses common issues to help you improve reaction yields and purity.

The Foundation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for effective troubleshooting. Most reactions discussed here (Suzuki, Sonogashira, Buchwald-Hartwig) proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3][4]

Palladium Catalytic Cycle pd0 L₂Pd(0) Active Catalyst pd2_ox L₂Pd(II)(Py-R¹)(Br) Oxidative Addition Complex pd0->pd2_ox pd2_trans L₂Pd(II)(Py-R¹)(R²) Transmetalation Complex pd2_ox->pd2_trans pd2_trans->pd0 product Py-R¹-R² (Product) pd2_trans->product re_label Reductive Elimination oa_label Oxidative Addition tm_label Transmetalation start_mat Py-R¹-Br (Aryl Halide) start_mat->pd2_ox partner R²-M (Coupling Partner) partner->pd2_trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments.

Issue 1: Low or No Product Formation
Q1: My reaction shows no conversion after several hours. What are the first things I should check?

A1: When a reaction fails completely, it's crucial to systematically verify the fundamental components before re-screening complex variables. Focus on what we call the "Reaction Integrity Trinity":

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[5] An incomplete exclusion of air is a primary cause of reaction failure.

    • Solution: Ensure your reaction vessel (e.g., Schlenk tube) is properly flame-dried or oven-dried. Perform at least three vacuum/backfill cycles with a high-purity inert gas (Argon or Nitrogen). For best results, sparge your solvent with inert gas for 15-20 minutes before adding it to the reaction flask.[6]

  • Reagent Quality & Purity: Reagents can degrade over time or contain inhibiting impurities.

    • Substrate/Partners: Verify the purity of your this compound and the coupling partner (e.g., boronic acid, amine, alkyne). Boronic acids, in particular, can degrade on the shelf.[5]

    • Catalyst & Ligand: Palladium precursors and especially phosphine ligands can oxidize upon improper storage.[5] Use fresh reagents or those stored correctly in a desiccator or glovebox.

    • Solvents & Base: Use anhydrous, high-purity solvents. Oxygen dissolved in solvents is a common issue.[5] Ensure your base is not excessively hydrated or clumpy.

  • Catalyst Activation: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. If this reduction fails, the catalytic cycle never starts.

    • Solution: Using modern Pd(0) precatalysts, such as the Buchwald G3 or G4 precatalysts, can provide more reliable and rapid generation of the active catalyst. Alternatively, ensuring your system contains a competent reducing agent (often the amine, phosphine ligand, or a sacrificial additive) is key when using Pd(II) sources.

Q2: I see some product by TLC/LC-MS, but the reaction stalls at low conversion. What should I try next?

A2: Stalled reactions indicate that the catalyst is active initially but is either deactivating over time or the reaction conditions are suboptimal for sustained turnover.

  • Increase Temperature: The C-Br bond on the electron-deficient pyrimidine ring is generally reactive, but some transformations may require more thermal energy. Increase the temperature in 10-15 °C increments. For Buchwald-Hartwig or Sonogashira couplings, temperatures of 80-110 °C are common.[7][8]

  • Optimize Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The electron-deficient nature of the pyrimidine ring benefits from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands promote faster oxidative addition and reductive elimination, increasing catalyst turnover and stability.[10]

  • Check Base and Solvent: Ensure the base is soluble enough in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentration and stalled reactions. For example, K₃PO₄ is often more effective in dioxane/water mixtures than in anhydrous toluene.[11]

Issue 2: Significant Formation of Side Products
Q3: My main byproduct is the debrominated starting material, Methyl 2-(pyrimidin-2-YL)acetate. What is causing this and how can I prevent it?

A3: This side reaction is called hydrodebromination (or hydrodehalogenation) and is a common issue with electron-deficient heteroaryl halides like 5-bromopyrimidine.[8][9] It occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material and reducing the yield.

  • Mechanism: It is often caused by the formation of palladium-hydride (Pd-H) species, which can arise from β-hydride elimination from certain ligands, reactions with trace water or alcohols, or decomposition of the amine base.

  • Mitigation Strategies:

    • Choice of Base: Strong, sterically hindered bases like NaOtBu can sometimes promote this pathway, especially at high temperatures. Consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[8]

    • Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Protic solvents (like alcohols) or even trace water can be a source of protons/hydrides.[9]

    • Temperature: Lower the reaction temperature. Hydrodebromination often has a higher activation energy than the desired coupling, so reducing heat can disfavor the side reaction.[8]

    • Ligand Screening: The choice of ligand can significantly influence the rate of hydrodebromination. Sometimes, less electron-rich ligands can disfavor the formation of Pd-H species.[9]

Q4: In my Suzuki reaction, I'm losing my boronic acid coupling partner. What is happening?

A4: You are likely observing protodeboronation , a major side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[5] This is especially problematic with electron-deficient or heteroaromatic boronic acids.

  • Cause: This reaction is often promoted by the base and the presence of a proton source (like water).

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) is highly recommended.[5]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent systems, minimizing water can suppress this side reaction.[5]

    • Use More Stable Boron Reagents: If the boronic acid is particularly unstable, consider converting it to a more robust boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[5]

Troubleshooting_Workflow start Low Yield or No Reaction check_integrity Check Reaction Integrity: 1. Inert Atmosphere 2. Reagent Purity 3. Catalyst Activation start->check_integrity check_params Optimize Parameters: - Increase Temperature - Check Stirring/Solubility check_integrity->check_params If fundamentals are OK screen_components Screen Core Components: 1. Ligand 2. Base 3. Solvent check_params->screen_components If still stalled side_reactions Side Reaction Observed? (e.g., Hydrodebromination) check_params->side_reactions success Improved Yield screen_components->success side_reactions->screen_components No mitigate_side_rxn Mitigate Side Reaction: - Lower Temperature - Change Base/Solvent side_reactions->mitigate_side_rxn Yes mitigate_side_rxn->screen_components

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q5: How do I choose the right Palladium catalyst and ligand system?

A5: The catalyst system is arguably the most critical factor for success.

  • Palladium Source:

    • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) are common but require in situ reduction, which can sometimes be unreliable.

    • Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) are pre-reduced but can be less stable to air. Pd(PPh₃)₄ is often a good starting point for Suzuki and Sonogashira reactions.[12][13]

    • Precatalysts (e.g., Buchwald palladacycles, PEPPSI™) are often the best choice. They are air-stable Pd(II) complexes that reliably and rapidly generate the active Pd(0) species under reaction conditions, leading to more reproducible results.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like 5-bromopyrimidine, ligand choice is key.

Coupling ReactionRecommended Ligand ClassRationale & Examples
Suzuki-Miyaura Bulky, Electron-Rich PhosphinesExcellent for challenging heteroaryl couplings. Promotes fast oxidative addition and reductive elimination.[9] Examples: XPhos, SPhos, RuPhos.
Buchwald-Hartwig Bulky, Electron-Rich PhosphinesSpecifically designed for C-N bond formation, providing high activity and stability.[10][14] Examples: BrettPhos, RuPhos, XPhos.
Sonogashira Standard Phosphines / NHCsPPh₃ is often sufficient, especially with a Cu(I) co-catalyst.[13] For challenging copper-free systems, more advanced ligands may be needed.
Heck Phosphines or NHCsLigand choice depends on the alkene coupling partner. Palladacycle catalysts with NHC ligands have shown high efficiency.[15][16]
Q6: What is the best base and solvent for my reaction, considering the methyl ester group?

A6: The base is required to facilitate the transmetalation (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig, Sonogashira).[4][10] However, the methyl ester in your substrate is susceptible to hydrolysis under strongly basic conditions, especially with heat and the presence of water.

BaseCommon SolventsSuitability & Comments
NaOtBu, KOtBu *Toluene, Dioxane, THFHigh Activity, High Risk. Very effective for Buchwald-Hartwig aminations but can readily hydrolyze the ester. Use with caution, at the lowest possible temperature, and for the shortest time.
Cs₂CO₃, K₃PO₄ Dioxane, Toluene, DMF (often with H₂O co-solvent for Suzuki)Good Balance. Generally compatible with the ester group and effective for a wide range of couplings, including Suzuki and Buchwald-Hartwig with sensitive substrates.[5][8] K₃PO₄ is a reliable choice for many Suzuki reactions.[17]
Et₃N, DIPEA THF, DMF, or neatStandard for Sonogashira. These amine bases are typically used for Sonogashira couplings and are generally mild enough to not affect the ester group under standard conditions.[7]

Optimized Starting Protocols

These protocols are robust starting points. Optimization of temperature, concentration, and catalyst loading may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: Coupling with an Arylboronic Acid.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent & Degassing: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[5][12]

Protocol 2: Sonogashira Coupling
  • Reaction: Coupling with a Terminal Alkyne.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent & Reagents: Evacuate and backfill with Argon (3x). Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Stir at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.[13]

Protocol 3: Buchwald-Hartwig Amination
  • Reaction: Coupling with a Secondary Amine.

  • Setup: In a glovebox or under a strong counterflow of Argon, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and Cs₂CO₃ (1.5 mmol, 1.5 eq.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat to 100-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[8][14]

Purification Guidance

Purification of pyrimidine-containing compounds is a critical final step.

  • Flash Column Chromatography: This is the most common method. Use a silica gel stationary phase. The eluent system will depend on the polarity of your product, but gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.[18]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[18]

  • Preparative HPLC: For obtaining material of very high purity (>99%), especially for final compounds in a drug development program, preparative reverse-phase HPLC is the method of choice.[18]

References
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Effect of base and solvent on Buchwald-Hartwig amin
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Lig
  • Buchwald–Hartwig amin
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Heck reaction. Wikipedia.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Heck Reaction. Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. Benchchem.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

Sources

Technical Support Center: Purification of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude this compound largely depends on the synthetic route employed. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 2-chloro-5-bromopyrimidine or the corresponding hydroxyl-pyrimidine precursor. Their presence is often due to incomplete reaction conversion.[1]

  • Side-Reaction Products: The inherent reactivity of the pyrimidine ring can lead to byproducts.[2] This may include dimers, polymers, or products from undesired nucleophilic substitution.

  • Reagents and Catalysts: Residual base (e.g., triethylamine) or catalysts used in the preceding reaction step can contaminate the crude product.[3]

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous work-up under non-neutral pH conditions.

Identifying these impurities is critical for developing an effective purification strategy. We recommend using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for initial crude analysis.

Q2: Which purification technique is most effective for this compound?

A2: Flash column chromatography on silica gel is the most widely reported and effective method for purifying this compound and related pyrimidine derivatives.[4][5] This technique is excellent for separating the target compound from impurities with different polarities.[3]

For achieving very high purity (>99.5%), subsequent recrystallization or preparative HPLC may be necessary. The choice depends on the specific impurities present and the required purity level for your downstream application.

Q3: How do I assess the purity of my final product?

A3: A multi-faceted analytical approach is essential to confirm the purity and identity of your this compound.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity. A reverse-phase C18 column is typically effective.[6]

  • Structural Confirmation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the chemical structure and identifying any structural isomers or impurities.[7]

  • Mass Verification (MS): Mass Spectrometry (MS) confirms the molecular weight of the compound.[6]

A combination of these techniques provides a comprehensive and trustworthy assessment of your final product's quality.

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography
  • Problem: The yield of the purified product is significantly lower than expected after performing flash chromatography.

  • Potential Causes & Solutions:

    • Product is Too Polar (Streaking on Silica): Pyrimidine derivatives can be quite polar, leading to strong interactions with the silica gel stationary phase and causing streaking or irreversible adsorption.[8]

      • Solution: Add a small percentage (0.5-1%) of a polar modifier like triethylamine or acetic acid to your mobile phase. Triethylamine can deactivate acidic silanol groups, while acetic acid can improve the chromatography of acidic compounds. Choose the modifier based on the nature of your target compound.

    • Improper Solvent System: The chosen eluent may not be optimal, either leaving the product on the column or eluting it too quickly with impurities.

      • Solution: Methodically develop your solvent system using TLC first. Test various combinations of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation.

    • Product Instability on Silica: Some compounds can degrade on acidic silica gel.[3]

      • Solution: Consider using a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica (e.g., Diol, C18).[3] Alternatively, minimize the time the compound spends on the column by using a steeper gradient and working quickly.

Visual Workflow: General Purification Strategy

cluster_pre Pre-Purification cluster_main Primary Purification cluster_post Analysis & Final Polish Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Dry Dry Organic Layer & Evaporate Workup->Dry TLC TLC Analysis for Solvent System Dry->TLC Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions & Evaporate Column->Fractions HPLC_NMR Purity/Identity Check (HPLC, NMR, MS) Fractions->HPLC_NMR Recrystal Recrystallization (Optional, for high purity) HPLC_NMR->Recrystal Purity < Target? Final Pure Product >98% HPLC_NMR->Final Purity ≥ Target? Recrystal->Final

Caption: General experimental workflow for purification.

Issue 2: Product Co-elutes with a Persistent Impurity
  • Problem: TLC or HPLC analysis shows an impurity that has a very similar retention time to the desired product, making separation difficult.

  • Potential Causes & Solutions:

    • Similar Polarity: The product and impurity share very similar polarities, making them difficult to resolve with standard chromatography.[3]

      • Solution 1 (Optimize Chromatography): Switch to a different solvent system. For example, if a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system. The change in solvent selectivity can often resolve closely eluting spots.

      • Solution 2 (Recrystallization): This is an excellent orthogonal purification technique. A successful recrystallization relies on differences in solubility, not just polarity. Perform a solvent screen to find a solvent or solvent pair where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[9]

    • Structural Isomer: The impurity could be a structural isomer formed during the reaction, which would likely have very similar physical properties.

      • Solution: This is a challenging separation. Preparative HPLC with a high-resolution column (e.g., using smaller particle size beads) may be required. Experimenting with different column chemistries (e.g., Phenyl-Hexyl instead of C18) can also provide the necessary selectivity.

Troubleshooting Diagram: Co-elution Issues

Start {Co-elution Observed in Chromatography} Q1 {Is the impurity resolved in any TLC solvent system?} Start->Q1 A1_Yes {Optimize flash chromatography conditions using the best TLC system. Consider a shallower gradient.} Q1->A1_Yes Yes A1_No {Impurity has very similar polarity.} Q1->A1_No No Q2 {Is recrystallization a viable option? (Solid product, good solubility profile)} A1_No->Q2 A2_Yes {Perform a thorough solvent screen and proceed with recrystallization.} Q2->A2_Yes Yes A2_No {Consider preparative HPLC. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phases.} Q2->A2_No No

Caption: Decision tree for resolving co-eluting impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general framework. The solvent system must be optimized based on preliminary TLC analysis.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude material.

    • Stir to create a uniform, pourable slurry.

  • Column Packing:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Pour the silica slurry into the column. Open the stopcock to drain excess solvent, tapping the column gently to ensure even packing. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes. Monitor the separation by collecting spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Fraction Analysis:

    • Run a TLC of the collected fractions to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Example Solvent Systems

The table below provides starting points for TLC solvent system development.

Solvent System (v/v)Typical ApplicationExpected Product Rf
80:20 Hexane:Ethyl AcetateStandard, for moderately polar compounds0.3 - 0.4
95:5 Dichloromethane:MethanolFor more polar compounds or to alter selectivity0.25 - 0.35
99:1 Ethyl Acetate:Acetic AcidFor acidic impurities or productsVaries

References

  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

Sources

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the common challenges and side reactions encountered during the Suzuki-Miyaura coupling of bromopyrimidines. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues in your experiments, ensuring higher yields and purity of your target compounds.

Introduction: The Challenge of Bromopyrimidines in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2][3] However, the use of bromopyrimidines as substrates can introduce specific challenges. The electron-deficient nature of the pyrimidine ring, while generally beneficial for oxidative addition, can also make the system susceptible to a variety of side reactions.[4] Furthermore, the presence of nitrogen atoms can lead to catalyst inhibition. This guide will walk you through the most common side reactions, their mechanistic origins, and practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to my pyrimidine starting material minus the bromine atom. What is happening?

A: This is a classic case of hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[5][6] This side reaction is often catalyzed by the palladium species in the presence of a hydrogen source, which can be the solvent (e.g., alcohols), water, or even certain phosphine ligands.[5][7]

Q2: My reaction is producing a biaryl compound derived from my boronic acid. How can I prevent this?

A: You are observing boronic acid homocoupling . This side reaction is often promoted by the presence of oxygen and can be a significant issue, leading to reduced yields of your desired product and purification challenges.[8][9]

Q3: I'm seeing a significant amount of the protonated version of my boronic acid starting material in the reaction mixture. What is this side reaction and how can I minimize it?

A: This side reaction is known as protodeboronation (or protodeborylation), where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[10] This is a very common and often significant undesired side reaction in Suzuki coupling.[10]

Q4: My reaction is sluggish, and I'm getting a complex mixture of products. What are the likely culprits?

A: A sluggish reaction with a complex product profile can stem from several issues, including inactive catalyst, poor solubility of reagents, or catalyst inhibition by the pyrimidine nitrogen. The electron-deficient nature of the pyrimidine ring can also influence reactivity.[4] For 2-bromopyridines, the coordinating ability of the pyridine nitrogen can interfere with the palladium catalyst.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving the most common side reactions in the Suzuki coupling of bromopyrimidines.

Problem 1: Hydrodehalogenation (Debromination)

The formation of a debrominated pyrimidine is a frequent and frustrating side reaction.

Mechanism: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[7] This Pd-H species can then undergo reductive elimination with the pyrimidine group on the palladium intermediate to yield the debrominated pyrimidine.[7]

Troubleshooting Strategies:

  • Choice of Phosphine Ligand: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation.[2][11][12] Consider switching to ligands like SPhos, XPhos, or RuPhos, which are often effective in suppressing this side reaction.

  • Solvent Selection: Avoid protic solvents like alcohols if hydrodehalogenation is a major issue. Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred.[5]

  • Base Selection: The choice of base can be critical. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, are often better choices than strong alkoxide bases.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.[5]

Problem 2: Boronic Acid Homocoupling

The formation of a biaryl byproduct from the self-coupling of the boronic acid consumes your reagent and complicates purification.

Mechanism: While often attributed to the presence of oxygen, recent studies suggest that for some substrates, homocoupling can occur through a protonolysis/second transmetalation event, even in the absence of oxygen.[9]

Troubleshooting Strategies:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7]

  • Stoichiometry: Using a slight excess of the bromopyrimidine can sometimes help to consume the boronic acid in the desired cross-coupling reaction before significant homocoupling occurs.

  • Ligand Choice: The use of bulky and electron-rich phosphine ligands can promote the desired cross-coupling, minimizing the opportunity for homocoupling.[9]

Problem 3: Protodeboronation

The loss of the boronic acid through protodeboronation is a common cause of low yields, especially with heteroaryl boronic acids.[10]

Mechanism: This reaction involves the protonolysis of the carbon-boron bond. The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid. Both acid- and base-catalyzed mechanisms exist.[10]

Troubleshooting Strategies:

  • Use of Boronate Esters or Organotrifluoroborates: These derivatives are often more stable than the corresponding boronic acids and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[1][5] Pinacol esters are a common and effective choice.

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation.[10] Weaker bases may be beneficial. The reaction is often accelerated under basic conditions which generate the more reactive boronate anion.[10]

  • Reaction Temperature: Running the reaction at a lower temperature can minimize this side reaction.[5][13]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[10] Careful control of the water content is key.

Problem 4: Low or No Yield of Desired Product

When the reaction fails to proceed efficiently, a systematic evaluation of the reaction parameters is necessary.

Troubleshooting Strategies:

  • Catalyst and Ligand:

    • Inactive Catalyst: Ensure your palladium source and phosphine ligand are fresh and not oxidized.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5]

    • Ligand Choice: For electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step.[5]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[14][15] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is of good quality.[5][14]

  • Solvent and Solubility: Poor solubility of either the bromopyrimidine or the boronic acid can severely limit the reaction rate.[5]

    • Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, THF, and DMF, often with the addition of water.[5]

    • For highly insoluble substrates, increasing the reaction temperature or using a microwave reactor can improve solubility and reaction rates.[5][16]

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky phosphine ligands can help to shield the palladium center and prevent this coordination.

Data Presentation

Table 1: Impact of Reaction Parameters on Common Side Reactions
ParameterHydrodehalogenationBoronic Acid HomocouplingProtodeboronation
High Temperature Can increaseCan increaseIncreases significantly[10]
Protic Solvents Increases[5]-Can increase
Strong Bases Can increase-Can increase[10]
Oxygen Presence -Increases significantly-
Excess Water Can increase-Increases[10]
Bulky Ligands Can decreaseCan decrease[9]Can be beneficial

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromopyrimidine

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the bromopyrimidine (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required, e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki Coupling Cycle and Side Reactions

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Common Side Reaction Pathways

Side_Reactions cluster_main Main Suzuki Cycle cluster_hydro Hydrodehalogenation cluster_proto Protodeboronation cluster_homo Homocoupling Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd-H species Pd-H species Ar-Pd(II)-X(L2)->Pd-H species Ar-H Ar-H Pd-H species->Ar-H R-B(OH)2 R-B(OH)2 H+ H+ R-B(OH)2->H+ R-H R-H H+->R-H R-B(OH)2_homo R-B(OH)2 O2 O2 R-B(OH)2_homo->O2 R-R R-R O2->R-R

Caption: Pathways of common side reactions in Suzuki coupling.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens - Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of Methyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound and its analogs typically involves the formation of a carbon-carbon bond between a pyrimidine core and an acetate moiety. Common strategies include palladium-catalyzed cross-coupling reactions, which are valued for their efficiency and functional group tolerance.[1] Another approach is the reaction of a suitable bromopyrimidine derivative with methyl chloroacetate.[2]

Q2: My reaction yield is consistently low. What are the general causes and how can I improve it?

A2: Low yields can arise from several factors, and a systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3] It's advisable to perform small-scale trial reactions to identify the optimal conditions without committing large quantities of starting materials.[3]

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[3]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[3]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and lower yields. Ensure the stirring rate is adequate for the reaction's scale and viscosity.[3]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitoring the reaction with techniques like TLC or LC-MS can help detect product degradation over time.[3]

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

A3: Side reactions are a common challenge in heterocyclic synthesis. For pyrimidine derivatives, potential side reactions include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can sometimes be minimized by using a weaker or less sterically hindered base, or by lowering the reaction temperature.[4]

  • Homocoupling: In cross-coupling reactions like the Sonogashira coupling, the formation of alkyne dimers (Glaser coupling) is a frequent side reaction. This can often be reduced by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or maintaining strictly anaerobic conditions.[5]

  • Reactions with Solvents: Some solvents can participate in side reactions. For instance, in catalyst-free dehalogenation, DMF can act as a hydrogen source in the presence of a trialkylamine.[6]

Q4: What are the best practices for purifying this compound?

A4: Purification typically involves a multi-step workup procedure. After the reaction, the mixture is often diluted with an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated. The crude product is commonly purified by column chromatography on silica gel.[5] Recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, can also be an effective purification method.[2] For methyl esters, it is important to be aware of potential hydrolysis back to the carboxylic acid, especially under acidic or basic workup conditions.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4]The active Pd(0) species in many cross-coupling reactions is sensitive to oxygen and can be easily deactivated. Pre-catalysts are often more stable and provide more consistent results.[8]
Insufficient Reaction Temperature Cautiously increase the temperature in 10 °C increments.Many cross-coupling reactions, especially with less reactive aryl bromides, require elevated temperatures to facilitate the oxidative addition step.[9]
Inappropriate Base or Solvent Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF).[4]The choice of base and solvent is critical as it affects the solubility of reagents, the stability of the catalyst, and the rate of reaction. Stronger bases generally lead to faster rates but may not be compatible with sensitive functional groups.[4]
Poor Quality of Reagents Use fresh, high-purity starting materials and anhydrous solvents.Impurities can poison the catalyst or participate in unwanted side reactions, leading to low conversion. Water can be particularly detrimental in reactions involving organometallics.
Issue 2: Formation of Significant Hydrodehalogenation Byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Base is too Strong or Sterically Hindered Switch to a weaker or less sterically hindered base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).[4]Strong, bulky bases can promote β-hydride elimination from the palladium intermediate, a key step in a competing pathway that leads to hydrodehalogenation.[10]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can increase the rate of side reactions, including hydrodehalogenation.[4]
Ligand Choice Screen different phosphine ligands.The electronic and steric properties of the ligand significantly influence the stability and reactivity of the palladium catalyst, and some ligands are more prone to promoting hydrodehalogenation.[4]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Removal of Catalyst After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a mild chelating agent (e.g., EDTA) or filtration through a pad of celite or silica gel.Palladium residues can complicate purification and may be undesirable in the final product, especially for pharmaceutical applications.
Presence of Closely Eluting Impurities Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.Achieving good separation requires finding conditions where the desired product and impurities have significantly different affinities for the stationary phase.
Product Hydrolysis During Workup Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization.The methyl ester is susceptible to hydrolysis, which would lead to the corresponding carboxylic acid, complicating the purification and lowering the yield of the desired product.[7]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the 5-bromopyrimidine derivative (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., K₃PO₄, 2.0 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents Conditions OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_reagents->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK adjust_conditions->optimize purify_reagents->optimize improve_atmosphere->optimize modify_workup->optimize

Caption: A logical workflow for troubleshooting low reaction yields.

General Palladium Catalytic Cycle

PalladiumCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R_M R'-M (Coupling Partner) R_M->Transmetal

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • BenchChem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Retrieved from [Link]

  • PubMed Central. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • DSpace@MIT. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(5-bromopyrimidin-2-YL)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with comprehensive information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental issues. As a key intermediate in pharmaceutical synthesis, understanding its handling is crucial for reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C for periods of one to two years. For shorter durations of one to two weeks, storage at -4°C is acceptable.[1] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2]

Q2: What is the appearance of this compound?

While specific data on the appearance of this exact compound is limited, related brominated pyrimidine derivatives are often solids. It is crucial to refer to the certificate of analysis provided by the supplier for the specific lot you have received.

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color or the presence of impurities. For a more accurate assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of degradation products.

Q4: Is this compound sensitive to light or moisture?

Q5: What safety precautions should be taken when handling this compound?

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3]

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to improper storage or handling of this compound.

Problem 1: Inconsistent Reaction Yields

  • Symptom: You are experiencing variable or lower-than-expected yields in reactions where this compound is a starting material.

  • Potential Cause: This could be due to the degradation of the compound. The ester group is susceptible to hydrolysis, and the bromopyrimidine ring can undergo various reactions if not stored correctly.

  • Solution:

    • Verify Purity: Before use, verify the purity of your starting material using an appropriate analytical method (TLC, HPLC, or NMR).

    • Use Fresh Aliquots: If possible, use a freshly opened container or a new aliquot of the compound for your reaction.

    • Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are anhydrous, as moisture can promote hydrolysis of the ester.

Problem 2: Appearance of Unexpected Side Products

  • Symptom: Your reaction is producing unexpected side products, complicating purification and reducing the yield of the desired product.

  • Potential Cause: Impurities in the starting material due to degradation can act as reactants, leading to the formation of side products. For instance, hydrolysis of the methyl ester would result in the corresponding carboxylic acid, which could participate in different reaction pathways.

  • Solution:

    • Characterize Impurities: If possible, isolate and characterize the main side products to understand their origin. This can provide clues about the degradation pathway of your starting material.

    • Purify the Starting Material: If significant impurities are detected, consider purifying the this compound by recrystallization or column chromatography before use. Consult the literature for appropriate solvent systems.

Problem 3: Poor Solubility

  • Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble.

  • Potential Cause: This could indicate the presence of insoluble degradation products or polymerization.

  • Solution:

    • Confirm Identity: Use an analytical technique like NMR to confirm that the material is indeed the correct compound and to check for impurities.

    • Small-Scale Solubility Test: Perform a small-scale solubility test with a fresh sample to confirm the appropriate solvent.

Data and Protocols

Quantitative Storage Recommendations
ParameterShort-Term (1-2 weeks)Long-Term (1-2 years)
Temperature -4°C-20°C
Atmosphere Inert atmosphere recommendedInert atmosphere recommended
Light Protect from lightProtect from light
Moisture Store in a dry environmentStore in a dry environment

Data synthesized from available supplier information.[1]

Protocol: Quality Control Check by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound.

Materials:

  • This compound sample

  • TLC plate (e.g., silica gel 60 F254)

  • Developing solvent (e.g., a mixture of ethyl acetate and hexanes)

  • TLC chamber

  • UV lamp (254 nm)

  • Capillary tube for spotting

Procedure:

  • Prepare a developing solvent. A good starting point is a 30:70 mixture of ethyl acetate to hexanes. The polarity can be adjusted as needed.

  • Dissolve a small amount of your this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the solvent. Ensure the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or degradation.

Visualizing Stability and Workflow

Potential Degradation Pathway

This compound This compound 5-bromo-2-(carboxymethyl)pyrimidine 5-bromo-2-(carboxymethyl)pyrimidine This compound->5-bromo-2-(carboxymethyl)pyrimidine Hydrolysis (H2O) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Light, Heat

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Quality Assessment

cluster_0 Sample Preparation cluster_1 Analytical Checks cluster_2 Decision Receive/Aliquot Compound Receive/Aliquot Compound Visual Inspection Visual Inspection Receive/Aliquot Compound->Visual Inspection TLC Analysis TLC Analysis Visual Inspection->TLC Analysis HPLC/NMR (if needed) HPLC/NMR (if needed) TLC Analysis->HPLC/NMR (if needed) Proceed with Experiment Proceed with Experiment HPLC/NMR (if needed)->Proceed with Experiment Pure Purify or Discard Purify or Discard HPLC/NMR (if needed)->Purify or Discard Impure

Caption: Workflow for assessing the quality of this compound.

References

  • BIOFOUNT. (n.d.). methyl2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

  • Pharmapproach. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for bromopyrimidine cross-coupling reactions. The functionalization of the pyrimidine core is a foundational strategy in medicinal chemistry and materials science. However, the unique electronic properties of the pyrimidine ring—specifically, the electron-deficient nature and the potential for the ring nitrogens to coordinate to the catalyst—can lead to challenging outcomes like low conversion rates, catalyst deactivation, and significant side product formation.[1][2][3]

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. It provides not just solutions, but the underlying chemical principles to empower you to make informed decisions for your specific system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows zero or minimal conversion. What are the first and most critical factors to check?

A1: When a reaction fails to initiate, the issue almost always lies with the fundamental setup or the quality of the reagents. Before exploring more complex variables, rigorously assess the following:

  • Inert Atmosphere: The active Pd(0) species in most cross-coupling catalytic cycles is highly sensitive to oxygen.[2] The formation of palladium black, a common sign of catalyst decomposition, is often caused by exposure to air.[4]

    • Actionable Advice: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes.[2] All solid reagents should be added to a flask that is then evacuated and backfilled with inert gas multiple times before solvent addition.[5][6]

  • Reagent and Solvent Purity: Trace impurities can poison a catalyst. Water, in particular, can be problematic if not used as a controlled component of the solvent system.

    • Actionable Advice: Use anhydrous ("dry") solvents when the protocol calls for it. Ensure your bromopyrimidine and coupling partner (e.g., boronic acid) are pure and have been stored correctly to prevent degradation. Boronic acids, for example, can slowly dehydrate to form cyclic boroxine anhydrides, which can alter reactivity.

  • Catalyst Activation: Many modern palladium sources are "precatalysts" (e.g., Pd(OAc)₂, Pd₂(dba)₃, or various palladacycles) that exist as stable Pd(II) species and must be reduced in situ to the active Pd(0) state.[7][8][9][10] This reduction is a critical, and sometimes failing, first step.[11]

    • Actionable Advice: Ensure your reaction conditions facilitate this reduction. The base, phosphine ligand, and sometimes even solvent additives play a role in generating the active L-Pd(0) species.[8] If you suspect an activation issue, consider using a pre-formed, active Pd(0) catalyst like Pd(PPh₃)₄, though these can be less stable.

A logical first-pass diagnostic workflow can help isolate the root cause of reaction failure.

graph TD { A[Start: Low/No Conversion] --> B{Is the atmosphere strictly inert?}; B -->|No| C[Improve degassing: Freeze-Pump-Thaw or extended sparging. Use Schlenk line.]; B -->|Yes| D{Are all reagents pure and solvents anhydrous?}; D -->|No| E[Purify starting materials. Use freshly distilled/packaged anhydrous solvents.]; D -->|Yes| F{Is the correct catalyst/ligand/base combination being used?}; F -->|No| G[Consult literature for validated conditions for similar substrates.]; F -->|Yes| H[Proceed to advanced troubleshooting: Catalyst Deactivation, Ligand Choice, etc.];

}

Caption: Initial troubleshooting workflow for reaction failure.
Q2: My conversion stalls at an intermediate level (e.g., 30-60%). What are the likely causes?

A2: Stalled reactions are typically a sign of catalyst deactivation or an unproductive catalytic cycle. The pyrimidine substrate itself is often the culprit.

  • Catalyst Poisoning by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen(s) can coordinate to the palladium center.[1][3] This coordination occupies a site needed for the catalytic cycle to proceed, effectively poisoning the catalyst. This is a particularly notorious issue for 2-halopyrimidines.[1]

    • Actionable Advice: The key is to use a ligand that is sterically bulky enough to "shield" the palladium center and disfavor coordination by the pyrimidine.[1] Switching from a less bulky ligand like PPh₃ to a more sterically demanding biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can resolve this issue.[12][13]

  • Catalyst Decomposition: As mentioned, the active Pd(0) catalyst can be unstable, especially at high temperatures, and can precipitate as inactive palladium black.[4]

    • Actionable Advice: Re-check the inertness of your setup. If the reaction requires high heat (>100 °C), consider if a more active catalyst system could achieve the same conversion at a lower temperature.[7] Some modern precatalysts are designed for activation and high reactivity at lower temperatures.[7][10]

  • Side Reactions Consuming Reagents: The most common side reactions are hydrodehalogenation (debromination) and homocoupling of the boronic acid.[2][14]

    • Hydrodehalogenation: The bromopyrimidine is converted to the parent pyrimidine, replacing the bromine with a hydrogen. This is often promoted by high temperatures and certain bases or hydride sources (e.g., trace water, alcohols).[15]

    • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or inefficient transmetalation.

    • Actionable Advice: To minimize debromination, consider a weaker base (e.g., K₂CO₃ instead of NaOtBu for a Suzuki reaction) and ensure you are using aprotic solvents unless the protocol specifies otherwise.[15] To reduce homocoupling, ensure a rigorously oxygen-free environment.

Q3: How do I select the optimal Palladium catalyst and ligand for my bromopyrimidine?

A3: The choice of catalyst and ligand is the most critical parameter for success. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[16] For electron-deficient substrates like bromopyrimidines, a ligand that promotes a high rate of oxidative addition is crucial.

graph G { layout=circo; node [shape=circle, style=filled, fontcolor="#FFFFFF"];

}

Caption: Simplified Suzuki-Miyaura catalytic cycle.

General Principles:

  • Electron-Rich & Bulky Ligands: These are generally preferred for challenging substrates.[17]

    • Electron-richness (e.g., ligands with alkyl groups like P(tBu)₃ or cyclohexyl groups) increases the electron density on the palladium, which promotes the initial, often rate-limiting, oxidative addition step into the C-Br bond.[16]

    • Steric bulk (e.g., biarylphosphine ligands like XPhos, SPhos) accelerates the final reductive elimination step to release the product and also helps prevent catalyst deactivation and pyridine coordination.[1][16]

Table 1: Common Palladium Catalysts and Ligands for Pyrimidine Coupling

Catalyst/PrecatalystLigandCommon Applications & Characteristics
Pd(PPh₃)₄Triphenylphosphine"Classic" catalyst. Effective for reactive bromopyrimidines but often struggles with challenging substrates or chloro-pyrimidines.[5]
Pd(dppf)Cl₂dppfA robust, versatile ferrocene-based ligand. Good general starting point for screening.
Pd₂(dba)₃(None - add ligand)Common Pd(0) source used with a separate ligand. Requires careful handling.
Buchwald Precatalysts (e.g., XPhos Pd G3)XPhos, SPhos, etc.Highly active systems using bulky, electron-rich biarylphosphine ligands. Excellent for difficult couplings, including those of chloro-pyrimidines and sterically hindered substrates.[12]
PEPPSI™-Type CatalystsNHC Ligands (e.g., IPr)N-Heterocyclic Carbene (NHC) ligands are strong electron donors and offer high thermal stability. Very effective for less reactive electrophiles.[13]
Q4: How do the base and solvent influence the reaction outcome?

A4: The base and solvent are not merely reaction media; they are active participants in the catalytic cycle. Their roles are deeply interconnected.

Role of the Base: In Suzuki-Miyaura reactions, the primary role of the base is to activate the organoboron species to form a more nucleophilic "boronate" complex, which is necessary for the transmetalation step.[18][19] The choice of base can dramatically affect the reaction rate and yield.[18]

Role of the Solvent: The solvent must solubilize all components of the reaction. For Suzuki reactions, polar aprotic solvents like 1,4-dioxane, DME, or THF are common, often with water as a co-solvent.[20] Water can improve the solubility of inorganic bases and accelerate transmetalation. However, protic solvents can also be a source of protons for the undesired debromination side reaction.[14][15]

Table 2: Guide to Base and Solvent Selection

BaseCommon SolventsStrengthsPotential Issues
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)Dioxane/H₂O, Toluene/H₂O, DME/H₂OWidely used, moderate strength, good for many functional groups. Cs₂CO₃ is more soluble and often more effective.[18]Can be slow for less reactive substrates.
Phosphates (K₃PO₄)Dioxane, TolueneA moderately strong, non-nucleophilic base. Often an excellent choice that balances reactivity with minimizing side reactions like debromination.[3][18]Can have limited solubility in purely organic solvents.
Hydroxides (NaOH, KOH)Alcohol/H₂O, THF/H₂OStrong bases that can accelerate slow reactions.[20]Can promote hydrolysis of esters and other sensitive functional groups.
Alkoxides (NaOtBu, KOtBu)Toluene, Dioxane, THFVery strong bases, primarily used in Buchwald-Hartwig aminations.Generally too strong for Suzuki couplings; can promote significant side reactions.
Fluorides (KF, CsF)Dioxane, THFParticularly effective for coupling with organotrifluoroborates.Can be less effective with standard boronic acids.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a generic bromopyrimidine with an arylboronic acid. Note: Optimization of catalyst, ligand, base, and temperature is likely necessary for your specific substrates.

Materials:

  • 2-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent (the bromopyrimidine).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross–Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Viciu, M. S., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis, 5(9), 5347–5355. Available at: [Link]

  • Scott, N., et al. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 82(24), 13358–13366. Available at: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chen, W.-C. (n.d.). Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. of ACCMS. Available at: [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4999. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(25), 8476–8483. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). ACS Publications. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). Organic Process Research & Development. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Strategies to Prevent Debromination of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 2-(5-bromopyrimidin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired loss of the bromine atom during their synthetic campaigns. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Understanding the Instability - The "Why" Behind Debromination

FAQ 1: Why is the bromine on my pyrimidine ring so susceptible to being removed?

The bromine atom on the 5-position of the pyrimidine ring in this compound is prone to cleavage due to the inherent electronic properties of the pyrimidine ring itself. Pyrimidine is an electron-deficient aromatic system because of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms in the ring more electrophilic and can weaken the carbon-bromine (C-Br) bond, making it susceptible to attack by various reagents.

Several common reaction types can inadvertently lead to debromination:

  • Palladium-catalyzed cross-coupling reactions: While the goal is to form a new bond at the C-Br position, side reactions can lead to the replacement of bromine with a hydrogen atom (proto-debromination).

  • Reduction reactions: Catalytic hydrogenation or the use of strong reducing agents can readily cleave the C-Br bond.

  • Reactions involving strong bases or nucleophiles: Under certain conditions, strong bases can promote debromination through various mechanisms.

Below is a diagram illustrating the electron-deficient nature of the pyrimidine ring, which contributes to the lability of the C-Br bond.

G cluster_pyrimidine This compound C1 N C2 C C1->C2 C3 N C2->C3 Sidechain CH₂CO₂Me C2->Sidechain C4 C C3->C4 C5 C C4->C5 H H C6 C C5->C6 Br Br C5->Br δ- C6->C1 Note Electron deficiency at C5 weakens the C-Br bond

Caption: Electron-deficient pyrimidine ring system.

Part 2: Troubleshooting Guide - Pinpointing and Solving Debromination Issues

This section is designed to help you diagnose the cause of debromination in your specific experimental setup and provide actionable solutions.

FAQ 2: I'm observing significant debromination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I fix it?

Debromination during palladium-catalyzed cross-coupling reactions is a common issue. The primary culprits are often the choice of ligand, base, and reaction temperature.

Possible Cause 1: Inappropriate Ligand Selection

The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Some ligands can promote side reactions, including debromination.

Solution:

  • Use bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, or RuPhos are often effective in preventing debromination. These ligands promote the desired oxidative addition and reductive elimination steps while suppressing side reactions.

  • Avoid ligands known to promote reduction: In some cases, ligands with β-hydrides can lead to the formation of palladium hydride species, which are known to cause dehalogenation.

LigandStructureKey FeaturesRecommended for
SPhos Bulky, electron-rich biarylphosphineSuzuki, Buchwald-Hartwig
XPhos Highly active for sterically hindered substratesSuzuki, Buchwald-Hartwig
RuPhos Excellent for C-N and C-O bond formationBuchwald-Hartwig
PPh₃ TriphenylphosphineLess bulky, can be less effective in preventing side reactionsUse with caution

Possible Cause 2: Base is too Strong or Inappropriate

The choice of base is critical. A base that is too strong or has poor solubility can lead to undesired side reactions.

Solution:

  • Use a weaker base: For many cross-coupling reactions, milder bases like K₃PO₄ or Cs₂CO₃ are effective and less likely to cause debromination compared to stronger bases like NaOH or KOtBu.

  • Ensure proper mixing: Use a solvent system where the base has reasonable solubility to avoid localized high concentrations of base.

BasepKa of Conjugate AcidCommon ApplicationsNotes on Debromination
K₃PO₄ 12.3Suzuki, Buchwald-HartwigGenerally a good choice, less prone to causing debromination.
Cs₂CO₃ 10.3Suzuki, Buchwald-HartwigOften provides excellent results with minimal side reactions.
K₂CO₃ 10.3SuzukiA common and effective base.
KOtBu 19Buchwald-HartwigStrong base, can increase the risk of debromination.

Possible Cause 3: High Temperature or Prolonged Reaction Time

Elevated temperatures and long reaction times can provide more opportunities for side reactions to occur.

Solution:

  • Optimize reaction temperature: Start with a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is not proceeding. Monitor the reaction progress by LC-MS or TLC to find the optimal balance between reaction rate and side product formation.

  • Minimize reaction time: Once the starting material is consumed, work up the reaction promptly to avoid product degradation or further side reactions.

Protocol 1: Optimized Suzuki Coupling Conditions for this compound

This protocol provides a starting point for optimizing your Suzuki coupling reaction to minimize debromination.

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_troubleshooting Troubleshooting Debromination in Cross-Coupling Start Debromination Observed? Ligand Evaluate Ligand (Bulky, e⁻-rich?) Start->Ligand Yes Solution Problem Solved Start->Solution No Base Assess Base (Too strong?) Ligand->Base Temp Check Temperature (Too high?) Base->Temp Temp->Solution Implement Changes

Caption: Troubleshooting flowchart for debromination.

FAQ 3: My reduction reaction is cleaving the C-Br bond. How can I selectively reduce another functional group?

Catalytic hydrogenation is notorious for causing dehalogenation, especially with catalysts like Palladium on carbon (Pd/C).

Solution:

  • Choose a different catalyst: For reductions in the presence of aryl halides, catalysts like PtO₂ or certain rhodium catalysts may be more selective.

  • Use transfer hydrogenation: This method often employs milder conditions and can be more selective. Common hydrogen donors include ammonium formate, formic acid, or isopropanol.

  • Consider alternative reducing agents: Depending on the functional group you are trying to reduce, non-catalytic methods might be more suitable. For example, for the reduction of a nitro group, reagents like iron powder in acetic acid can be effective without cleaving the C-Br bond.

Protocol 2: Selective Transfer Hydrogenation

This protocol is a general guideline for transfer hydrogenation, which can often preserve the C-Br bond.

  • In a reaction flask, dissolve your substrate (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Add the hydrogen donor (e.g., ammonium formate, 5-10 equiv).

  • Carefully add the catalyst (e.g., 10% Pd/C, 10 mol% w/w). Note: Even with transfer hydrogenation, the choice of catalyst is crucial, and some screening may be necessary.

  • Heat the reaction to a moderate temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate and proceed with the workup and purification.

Part 3: Analytical & Characterization

FAQ 4: How can I confirm and quantify the extent of debromination?

Accurate analysis is key to troubleshooting. Several analytical techniques can help you identify and quantify the debrominated byproduct.

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • What to look for: The most definitive evidence for debromination is the change in the isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Your starting material will show a characteristic pair of peaks (M and M+2) of nearly equal intensity. The debrominated product will have a single major peak for its molecular ion.

  • Quantification: You can estimate the relative amounts of your desired product and the debrominated byproduct by comparing the peak areas in the chromatogram.

2. ¹H NMR Spectroscopy

  • What to look for: The proton on the pyrimidine ring where the bromine was located will appear as a new signal in the ¹H NMR spectrum of the debrominated product. This signal will likely be in the aromatic region, and its chemical shift and coupling pattern will be different from the protons in your starting material. You will also see the disappearance of the signal corresponding to the proton adjacent to the bromine.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Applicability: GC-MS can be used if your compound is sufficiently volatile and thermally stable. Similar to LC-MS, you will look for the disappearance of the characteristic bromine isotopic pattern.

Analytical TechniqueKey Diagnostic Feature for Debromination
LC-MS / GC-MS Loss of the M+2 isotopic peak characteristic of bromine.
¹H NMR Appearance of a new aromatic proton signal and disappearance of the signal for the proton adjacent to the bromine.

References

  • Buchwald, S. L., & Mauger, C. (2008). A new highly active and air-stable catalyst for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. Angewandte Chemie International Edition, 47(32), 6059-6062. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Technical Support Center: A Guide to Column Chromatography of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful separation of pyrimidine derivatives using column chromatography.

The Challenge of Purifying Pyrimidine Esters

Pyrimidine esters are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their purification, however, can present unique challenges. The presence of the electron-withdrawing pyrimidine ring and the ester functionality can lead to a range of polarities and potential instability on stationary phases like silica gel.[1][2] Common issues include poor separation from starting materials or byproducts, product degradation on the column, and difficulty in achieving high purity.[2][3] This guide will provide a robust framework for developing and troubleshooting your column chromatography protocols.

Core Protocol: Column Chromatography of Pyrimidine Esters

A successful column chromatography separation is a systematic process. Each step, from selecting the right stationary phase to collecting the final fractions, is critical for achieving high purity and yield.

Choosing the Stationary Phase: The Foundation of Separation

The choice of stationary phase is dictated by the polarity of your pyrimidine ester.[4]

  • Silica Gel (SiO₂): This is the most common stationary phase for the purification of pyrimidine esters due to its versatility and effectiveness in separating compounds of varying polarities.[5][6] However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive pyrimidine derivatives.[2]

  • Alumina (Al₂O₃): Alumina is a good alternative to silica gel, especially for compounds that are sensitive to acidic conditions.[4][7] It is available in acidic, neutral, and basic forms, allowing for more tailored separation conditions.

  • Florisil®: A magnesium silicate gel that is less acidic than silica gel and can be a good choice for acid-sensitive compounds.[2]

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel High resolving power, widely available, cost-effective.Can be acidic, potentially causing degradation of sensitive compounds.[2]General purpose purification of a wide range of pyrimidine esters.[5][6]
Alumina Available in acidic, neutral, and basic forms; good for acid-sensitive compounds.[4]Can be more reactive than silica gel.Purification of pyrimidine esters that are unstable on silica gel.
Florisil® Mildly acidic, good for separating moderately polar compounds.Less commonly used than silica gel or alumina.Purification of acid-sensitive pyrimidine esters.[2]
Selecting the Mobile Phase: The Elution Power

The mobile phase, or eluent, is the solvent or mixture of solvents that carries your compound through the column. The ideal solvent system will provide good separation between your target compound and any impurities.[8]

Pro-Tip: Use Thin-Layer Chromatography (TLC) to screen for the optimal solvent system before running your column. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[8]

Common solvent systems for pyrimidine esters include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar pyrimidine esters, a small amount of an even more polar solvent like methanol may be required.[8]

Compound PolarityExample Solvent Systems
Non-polar Pyrimidine Esters Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1)
Moderately Polar Pyrimidine Esters Dichloromethane/Ethyl Acetate (e.g., 9:1 to 1:1)
Polar Pyrimidine Esters Dichloromethane/Methanol (e.g., 99:1 to 9:1)
Column Packing: Ensuring a Uniform Flow

A well-packed column is essential for achieving sharp bands and good separation.[4] There are two primary methods for packing a column:

  • Wet Packing: The stationary phase is mixed with the initial mobile phase to form a slurry, which is then poured into the column. This method is generally preferred as it minimizes the chances of air bubbles being trapped in the column.[4][7]

  • Dry Packing: The dry stationary phase is poured directly into the column and then tapped to ensure even packing. The mobile phase is then carefully added.[9]

Sample Loading: A Critical Step for Sharp Bands

Proper sample loading is crucial for achieving a narrow band of your compound at the top of the column, which will lead to better separation.[10]

  • Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase and carefully add it to the top of the column with a pipette.[8][10]

  • Dry Loading: If your compound is not very soluble in the mobile phase, you can use the dry loading technique. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[8][9][10]

Elution and Fraction Collection: Isolating Your Product

Once the sample is loaded, the mobile phase is passed through the column to elute the compounds. The different components of the mixture will travel down the column at different rates, allowing for their separation.[4] Collect the eluent in small fractions and monitor the separation using TLC to identify the fractions containing your pure product.[8]

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Wet or Dry Method) TLC->Pack Optimal Rf: 0.2-0.4 Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for column chromatography of pyrimidine esters.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses common problems in a question-and-answer format to help you troubleshoot your separations.

Q1: My compound is not moving off the baseline on TLC, even in highly polar solvent systems. What should I do?

A1: This indicates that your compound is very polar and is strongly adsorbed to the stationary phase.[3]

  • Solution 1: Use a More Polar Mobile Phase. Try adding a small percentage of methanol or even a few drops of acetic acid to your eluent to increase its polarity and ability to displace your compound from the stationary phase.

  • Solution 2: Change the Stationary Phase. Consider using a less polar stationary phase like alumina or a reverse-phase silica gel.

Q2: My compound is coming off the column too quickly with the solvent front. How can I improve retention?

A2: This suggests that your mobile phase is too polar for your compound.[3]

  • Solution: Decrease the Polarity of the Mobile Phase. Use a less polar solvent system. For example, if you are using a 1:1 mixture of hexanes and ethyl acetate, try a 4:1 or 9:1 mixture.

Q3: The separation between my product and an impurity is poor, resulting in overlapping spots on TLC and mixed fractions. What can I do?

A3: This is a common issue that can often be resolved by optimizing the mobile phase.[3]

  • Solution 1: Fine-Tune the Solvent System. Try using a solvent system with a slightly different polarity. Sometimes, switching to a different solvent mixture with similar polarity (e.g., dichloromethane/ethyl acetate instead of hexanes/ethyl acetate) can improve selectivity.

  • Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with similar Rf values.

Q4: I see streaking or tailing of my compound on the TLC plate and the column, suggesting decomposition. What is happening?

A4: Your pyrimidine ester may be unstable on the acidic silica gel.[2]

  • Solution 1: Neutralize the Silica Gel. Add a small amount of triethylamine (1-2%) to your mobile phase to neutralize the acidic sites on the silica gel.[2]

  • Solution 2: Use an Alternative Stationary Phase. Switch to a more neutral stationary phase like alumina or Florisil®.[2]

  • Solution 3: Work Quickly. Minimize the time your compound spends on the column by running the chromatography as quickly as possible.[2]

troubleshooting_guide cluster_poor_sep Poor Separation cluster_decomp Compound Decomposition cluster_no_elution No Elution Problem Problem Observed PoorSep Overlapping Spots Problem->PoorSep Decomp Streaking/Tailing Problem->Decomp NoElution Compound Stuck at Baseline Problem->NoElution Cause Potential Cause Solution Proposed Solution WrongSolvent Incorrect Solvent Polarity PoorSep->WrongSolvent FineTune Adjust Solvent Ratio WrongSolvent->FineTune AcidicSilica Acidic Stationary Phase Decomp->AcidicSilica Neutralize Add Triethylamine to Eluent AcidicSilica->Neutralize SolventTooWeak Mobile Phase Not Polar Enough NoElution->SolventTooWeak IncreasePolarity Increase Mobile Phase Polarity SolventTooWeak->IncreasePolarity

Caption: A troubleshooting flowchart for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: How much stationary phase should I use?

A: A general rule of thumb is to use 20-50 times the weight of your crude sample. For difficult separations, a higher ratio may be necessary.[7]

Q: Can I reuse my column?

A: It is generally not recommended to reuse a column for different compounds as this can lead to cross-contamination. For routine purifications of the same compound, a column can sometimes be flushed with a strong solvent and reused, but this may compromise separation efficiency over time.

Q: What is the optimal flow rate for my column?

A: The optimal flow rate depends on the column dimensions. A flow rate that is too slow can lead to band broadening due to diffusion, while a flow rate that is too fast may not allow for proper equilibration between the stationary and mobile phases.[10] For flash chromatography, a flow rate of about 2 inches/minute is often a good starting point.

Q: My compound is a solid. How should I load it onto the column?

A: If your solid compound is soluble in the mobile phase, you can use the wet loading method. If it is not very soluble, the dry loading method is preferred.[8][10]

Q: How can I tell when my compound has finished eluting from the column?

A: Continue to collect fractions and monitor them by TLC until you no longer see your product spot on the TLC plate.

References

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • HPLC Troubleshooting Guide. SIELC Technologies. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing impurities in the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to effectively control impurities, ensuring the quality, safety, and efficacy of your pyrimidine-based compounds.

Introduction: The Criticality of Impurity Control

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, from antiviral agents to anticancer drugs.[1][2] During their synthesis, the formation of impurities is a common challenge that can significantly impact the final product's purity, stability, and safety.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive framework for understanding, identifying, and mitigating common impurities encountered in pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues in a practical Q&A format, providing both the "what" and the "why" behind the recommended solutions.

I. Common Side Reactions and Byproduct Formation

Q1: I'm running a Biginelli reaction and observe a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: This is a classic issue in Biginelli synthesis. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5]

  • Causality: The Hantzsch pathway competes with the desired Biginelli reaction. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[4][5] Higher temperatures favor the Hantzsch pathway.[5]

  • Troubleshooting Strategies:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[5]

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different catalysts to find one that preferentially promotes the desired reaction.[5]

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[5]

Q2: My Biginelli reaction crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A2: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification. They arise from a competing reaction between the β-ketoester and urea.[4][6]

  • Identification:

    • Spectroscopy: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]

  • Prevention and Removal:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[4][6]

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product. Careful selection of the recrystallization solvent is crucial.[4][6]

Q3: I am performing a Pinner pyrimidine synthesis and am struggling with low yields and multiple side products. What are the common pitfalls?

A3: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions.[4][5][7]

  • Common Side Reactions:

    • Self-condensation of the 1,3-dicarbonyl compound. [4][5]

    • Hydrolysis of the amidine starting material or key intermediates. [6][7]

    • Incomplete cyclization. [4][5]

  • Troubleshooting Strategies:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[6][7]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][7]

    • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[5]

Q4: My pyrimidine synthesis using guanidine is giving a complex mixture. What are the likely side reactions?

A4: When using guanidine in pyrimidine synthesis, particularly in reactions resembling the Biginelli condensation, several side reactions can occur. The high nucleophilicity and basicity of guanidine can lead to multiple reaction pathways.

  • Potential Side Reactions:

    • Formation of triazine derivatives: Guanidine can react with itself or other components to form highly nitrogenous heterocyclic byproducts like aminotriazines.[8]

    • Over-alkylation: The multiple nitrogen atoms in guanidine can be susceptible to alkylation, leading to a mixture of substituted products.

    • Hydrolysis: Similar to amidines, guanidine and its salts can be sensitive to moisture, leading to the formation of urea and other degradation products.

  • Troubleshooting Strategies:

    • Control of Stoichiometry: Precise control over the molar ratios of reactants is critical.

    • pH Control: The basicity of the reaction medium should be carefully controlled to favor the desired cyclization.

    • Temperature Management: Lowering the reaction temperature may help to control the rate of side reactions.

Troubleshooting Summary for Common Synthesis Issues

Issue Potential Cause(s) Recommended Actions
Low Yield Inefficient catalysis, suboptimal reaction conditions (time, temperature), impure reactants, incomplete cyclization.[5]- Verify catalyst activity. - Optimize reaction time and temperature, monitoring with TLC.[5] - Ensure high purity of all starting materials.[5] - Consider a stronger acid catalyst or higher temperature to drive cyclization.[7]
Knoevenagel Condensation Byproduct Reaction between aldehyde and β-ketoester competing with the main reaction.[5]- Adjust catalyst and reaction conditions to favor the formation of the pyrimidine ring.
Hydrolysis of Intermediates Presence of water in the reaction mixture.[6][7]- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere.[6][7]
II. Impurity Identification and Characterization

Q5: What are the primary analytical techniques for identifying and quantifying impurities in pyrimidine derivatives?

A5: A multi-technique approach is typically required for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[1] Reversed-phase HPLC with C8 or C18 columns is commonly used.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by HPLC followed by their identification based on mass-to-charge ratio.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile impurities, particularly residual solvents.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities that have been isolated.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in impurities and can also be used for in-line reaction monitoring.[12][13]

Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Quantification & Control start Crude Product hplc HPLC/UPLC Screening start->hplc lcms LC-MS Analysis hplc->lcms Impurity Detected gcms GC-MS for Volatiles hplc->gcms Volatile Impurities Suspected nmr Isolate & NMR Analysis lcms->nmr Structure Not Confirmed quant Validated HPLC Method for Quantification lcms->quant Structure Confirmed nmr->quant control Implement Control Strategy quant->control

Caption: A typical workflow for the identification and control of impurities.

III. Purification Strategies

Q6: What are the most effective methods for purifying pyrimidine derivatives?

A6: The choice of purification method depends on the physicochemical properties of the target compound and its impurities.

  • Recrystallization: This is a cost-effective and often highly effective method for purifying solid compounds.[4] The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[4] Common solvents include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.[1][14]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Silica gel is the most common stationary phase. For challenging separations, alternative techniques may be necessary:

    • Preparative HPLC: Offers higher resolution for difficult-to-separate impurities.[15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly useful for very polar pyrimidine derivatives that are poorly retained in reversed-phase chromatography.

Step-by-Step Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to form a saturated solution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

IV. Special Classes of Impurities

Q7: I'm concerned about potential genotoxic impurities (GTIs) in my synthesis. What are common sources and how should I approach their control?

A7: Genotoxic impurities are compounds that can damage DNA and are of significant concern to regulatory agencies.[6][16] Their control is critical, often to parts-per-million (ppm) levels.

  • Common Sources of Genotoxic Impurities:

    • Alkylating Agents: Reagents such as alkyl halides and sulfonate esters (e.g., mesylates, tosylates) are common alkylating agents that can be genotoxic.[6][17] These can be introduced as reagents or formed in situ. For example, the reaction of sulfonic acids with alcoholic solvents can form sulfonate esters.[17]

    • Reagents with "Structural Alerts": Certain chemical motifs are known to be associated with genotoxicity (e.g., N-nitroso compounds, epoxides, aromatic amines).[18]

  • Control Strategies:

    • Process Modification: The most effective strategy is to modify the synthetic route to avoid the use or formation of genotoxic reagents.[19]

    • Purging Studies: If a GTI cannot be avoided, it is necessary to demonstrate its removal to an acceptable level (often guided by a Threshold of Toxicological Concern, TTC, of 1.5 µ g/day ).[20] This involves "spiking" the process with the impurity and demonstrating its clearance through subsequent steps.

    • Dedicated Analytical Methods: Highly sensitive analytical methods (e.g., LC-MS/MS or GC-MS) are required to detect and quantify GTIs at trace levels.[21]

Q8: My pyrimidine derivative has a chiral center. How do I control for the unwanted enantiomer as a chiral impurity?

A8: The control of chiral impurities is crucial as different enantiomers can have different pharmacological and toxicological profiles.

  • Formation of Chiral Impurities: Chiral impurities can arise from non-enantioselective synthesis or racemization during the synthesis or workup.

  • Control and Separation:

    • Asymmetric Synthesis: The most direct approach is to use a stereoselective synthesis to produce only the desired enantiomer.

    • Chiral Resolution: If a racemic mixture is produced, resolution can be achieved by:

      • Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[3]

      • Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC to separate the enantiomers. Polysaccharide-based and macrocyclic antibiotic-based columns are commonly used for this purpose.[15][22][23][24][25]

V. Advanced Process Control: Process Analytical Technology (PAT)

Q9: How can I use Process Analytical Technology (PAT) to better control impurities during my pyrimidine synthesis?

A9: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[26][27] It enables a shift from testing quality into the final product to building quality into the process by design (Quality by Design, QbD).

  • Application of PAT in Pyrimidine Synthesis:

    • Real-time Reaction Monitoring: In-line spectroscopic probes (e.g., FTIR, Raman) can be inserted directly into the reactor to monitor the concentration of reactants, products, and key intermediates in real-time.[12][26] This allows for:

      • Kinetic Analysis: Understanding the reaction kinetics to optimize conditions.

      • Endpoint Determination: Precisely determining when the reaction is complete, avoiding the formation of degradation products from prolonged reaction times.

      • Impurity Detection: Monitoring the formation of known byproducts in real-time, allowing for process adjustments to be made before significant accumulation occurs.

    • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can monitor crystal size and shape during crystallization, ensuring consistency and efficient purification.[22][28]

PAT Implementation Workflow

G cluster_0 Process Understanding cluster_1 Real-time Monitoring cluster_2 Control & Optimization identify_cpp Identify Critical Process Parameters (CPPs) identify_cqa Identify Critical Quality Attributes (CQAs) e.g., Impurity Levels identify_cpp->identify_cqa select_pat Select PAT Tool (e.g., in-line FTIR, Raman) identify_cqa->select_pat monitor Monitor CPPs and CQAs in Real-time select_pat->monitor analyze Analyze Data & Build Models monitor->analyze control Implement Feedback Control Loop analyze->control optimize Optimize Process & Define Design Space control->optimize

Caption: A generalized workflow for implementing PAT in a synthesis process.

Case Studies: Impurity Profiling of Marketed Pyrimidine Drugs

Case Study 1: Pemetrexed

Pemetrexed is an antifolate drug used in cancer chemotherapy.[7][14][29] Its synthesis is complex, and several process-related impurities have been identified and characterized.[7][30][31]

  • Key Impurities and Their Origin:

    • (R)-Enantiomer: The D-enantiomer of glutamic acid used as a starting material can lead to the formation of the unwanted (R)-pemetrexed diastereomer.[7] This highlights the critical importance of controlling the stereochemical purity of starting materials.

    • N-Methyl Impurity: This impurity can form from the decomposition of coupling agents, which generate a methylating species that alkylates a nitrogen atom on the pyrimidine ring.[7]

    • α- and γ-Dipeptide Impurities: These can arise from the presence of monoester impurities in the diethyl L-glutamate starting material.[7]

Case Study 2: Rosuvastatin

Rosuvastatin is a widely used statin for lowering cholesterol.[1] It contains a substituted pyrimidine ring. The control of impurities is essential for its quality and efficacy.[1][9]

  • Classes of Impurities:

    • Process Impurities: Byproducts from incomplete or side reactions during the multi-step synthesis.[1]

    • Degradation Impurities: Formed due to exposure to heat, light, or changes in pH during storage.[1]

    • Oxidative Impurities: The side chain of rosuvastatin can be susceptible to oxidative cleavage.[32]

  • Control Strategy: A robust control strategy for rosuvastatin involves:

    • Strict control of starting materials and intermediates.

    • Optimization of reaction conditions to minimize byproduct formation.[32]

    • Development of stability-indicating analytical methods to monitor for degradation products.

    • Use of reference standards for known impurities for accurate quantification.[9]

Conclusion

The effective management of impurities is a cornerstone of modern synthetic and medicinal chemistry, particularly in the synthesis of pyrimidine derivatives destined for pharmaceutical applications. A thorough understanding of reaction mechanisms, proactive troubleshooting, the application of advanced analytical techniques, and the implementation of modern process control strategies like PAT are all essential components of a robust impurity control strategy. This guide provides a foundation for addressing these challenges, with the ultimate goal of ensuring the development of high-quality, safe, and effective pyrimidine-based medicines.

References

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015). Molecules, 20(6), 10005-10020. [Link]

  • Synthesis and physicochemical characterization of the impurities of pemetrexed disodium, an anticancer drug. (2015). Molecules, 20(6), 10005-10020. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved January 5, 2026, from [Link]

  • Synthesis and physicochemical characterization of the impurities of Pemetrexed Disodium, an anticancer drug. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (2003). Chirality, 15(6), 494-497. [Link]

  • Synthesis of the Related Substances of Rosuvastatin. (2020). Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]

  • Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. (2017). Journal of Pharmaceutical Analysis, 7(1), 45-51. [Link]

  • Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. (2016). PeerJ Preprints. [Link]

  • Pemetrexed Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 5, 2026, from [Link]

  • A kind of rosuvastatin calcium impurity and rosuvastatin calcium quality control method. (2019).
  • pharmaceutical genotoxic impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 5, 2026, from [Link]

  • Rosuvastatin Impurity 32. (n.d.). Veeprho. Retrieved January 5, 2026, from [Link]

  • Manufacturing process for pyrimidine derivatives. (2012).
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010). Organic Process Research & Development, 14(4), 946-959. [Link]

  • Genotoxic Impurities in Pharmaceuticals. (2012). InTech. [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 121-127. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2023, October 28). YouTube. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega, 8(1), 1017-1029. [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2022, June 23). LCGC International. Retrieved January 5, 2026, from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). Tetrahedron, 68(38), 7845-7852. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry, 413(13), 3437-3458. [Link]

  • PAT for Pharmaceutical Continuous Manufacturing (PCM). (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]

  • Reaction involved in synthesis of pyrimidine derivatives. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved January 5, 2026, from [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5038. [Link]

  • PYRIMIDINE DERIVATIVE, METHOD OF PREPARING SAME, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING CANCER, COMPRISING SAME AS EFFECTIVE COMPONENT. (2021). WIPO Patentscope. [Link]

  • A one-pot set-up for real-time reaction monitoring by FTIR spectroscopy. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Stability Indicating Analytical Method Development, Validation. (n.d.). IOSR Journal of Pharmacy. Retrieved January 5, 2026, from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). Pharmaceutics, 13(7), 956. [Link]

  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (2007). Journal of Food and Drug Analysis, 15(4), 423-427. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie, 56(4), 159-171. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). International Journal of Pharmaceutical Sciences and Research, 14(12), 5649-5660. [Link]

  • Process Analytical Technology in Continuous Manufacturing. (2023, March 22). ValGenesis. Retrieved January 5, 2026, from [Link]

  • Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. (2021). Research Journal of Pharmacy and Technology, 14(1), 32-36. [Link]

  • A solid phase approach to substituted pyrimidines and their conversion into condensed heterocycles for potential use in combinatorial chemistry. (2002). Bioorganic & Medicinal Chemistry, 10(4), 1013-1024. [Link]

  • FT-IR spectra of biginelli products. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of methyl 2-(5-bromopyrimidin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the large-scale production of this key intermediate. The information herein is structured to address specific issues with scientifically grounded explanations and practical, field-proven solutions.

Introduction: A Tale of Two Reactive Sites

The synthesis of this compound is a nuanced process, primarily due to the differential reactivity of the pyrimidine ring's substituents. A common and effective strategy involves a two-step process: first, the synthesis of the precursor 5-bromo-2-chloropyrimidine, followed by a selective coupling reaction to introduce the methyl acetate moiety at the C2 position. The success of a scale-up campaign hinges on understanding and controlling the variables at each of these stages.

This guide is organized into a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter.

Overall Synthesis Workflow

Synthesis_Workflow Start 2-Hydroxypyrimidine Step1_Intermediate 5-Bromo-2-hydroxypyrimidine Start->Step1_Intermediate Bromination Step1_Product 5-Bromo-2-chloropyrimidine Step1_Intermediate->Step1_Product Chlorination (POCl3) Step2_Product This compound Step1_Product->Step2_Product Pd-Catalyzed α-Arylation

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-chloropyrimidine - FAQs and Troubleshooting

The synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, is typically achieved through the bromination of 2-hydroxypyrimidine followed by chlorination.

Q1: My bromination of 2-hydroxypyrimidine is sluggish and gives a mixture of mono- and di-brominated products. How can I improve the selectivity and yield?

A1: This is a common issue arising from the electron-deficient nature of the pyrimidine ring, which makes electrophilic substitution challenging.[1]

  • Causality: Direct bromination with Br₂ can be aggressive and lead to over-bromination. The choice of brominating agent and reaction conditions is critical for selectivity.

  • Troubleshooting Steps:

    • Reagent Choice: Instead of liquid bromine, consider using N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent.[1]

    • Solvent System: Acetonitrile is a suitable solvent for this reaction.[1]

    • Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of NBS to control the reaction rate and minimize side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. This will help you determine the optimal reaction time and prevent the formation of di-brominated species.

Q2: The chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃) is not going to completion, and the work-up is challenging on a large scale. What are the best practices for this step?

A2: The chlorination with POCl₃ is a standard procedure, but its success on a larger scale depends on careful control of reaction parameters and a well-designed work-up protocol.

  • Causality: Incomplete reaction can be due to insufficient reagent, inadequate temperature, or deactivation of the POCl₃ by moisture. The work-up is complicated by the need to quench the excess, highly reactive POCl₃.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent moisture from decomposing the POCl₃.

    • Temperature and Reaction Time: The reaction typically requires heating (e.g., 80-85 °C) for several hours.[2][3] Monitor the reaction by HPLC to ensure it has gone to completion.

    • Controlled Quenching: On a large scale, the quenching of excess POCl₃ must be done with extreme care. A slow, controlled addition of the reaction mixture to ice-water is crucial to manage the exothermic reaction.

    • pH Adjustment: After quenching, the acidic mixture needs to be neutralized. A slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral (pH 7-8) is recommended.[2] Be prepared for significant gas evolution (CO₂).

    • Extraction: Use a suitable organic solvent, such as ethyl acetate or dichloromethane, for extraction. Multiple extractions will ensure complete recovery of the product.

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine
  • Reaction Setup: In a dry, inerted reactor, suspend 5-bromo-2-hydroxypyrimidine (1.0 eq) in toluene.

  • Reagent Addition: Add phosphorus oxychloride (2.0 eq) to the suspension. At 35 °C, slowly add triethylamine (1.05 eq).[2][3]

  • Reaction: Heat the mixture to 80-85 °C and stir for 6-8 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess toluene and POCl₃.

    • Slowly and carefully add the concentrated reaction mixture to a separate vessel containing ice-water with vigorous stirring.

    • Neutralize the aqueous mixture to pH 8-9 with a 20% aqueous sodium carbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-bromo-2-chloropyrimidine can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

Part 2: Palladium-Catalyzed α-Arylation - FAQs and Troubleshooting

The introduction of the methyl acetate moiety is proposed via a palladium-catalyzed α-arylation of a methyl acetate enolate with 5-bromo-2-chloropyrimidine. The C2-chloro position is generally more susceptible to nucleophilic substitution and some cross-coupling reactions than the C5-bromo position.[4][5]

Coupling_Reaction Substrate 5-Bromo-2-chloropyrimidine Product This compound Substrate->Product Reagent Methyl Acetate Enolate Reagent->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalyzes

Caption: Key components of the palladium-catalyzed α-arylation step.

Q3: My palladium-catalyzed coupling reaction is giving low yield and I'm observing significant amounts of starting material. What are the likely causes?

A3: Low conversion in palladium-catalyzed cross-coupling reactions is a frequent issue, especially during scale-up. The problem often lies with the catalyst activity, reagent quality, or reaction conditions.[1]

  • Causality: The catalytic cycle may be inhibited by impurities (water, oxygen), inefficient generation of the active Pd(0) species, or suboptimal reaction parameters.

  • Troubleshooting Steps:

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reactor is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are degassed.[6]

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents. The base used for generating the enolate (e.g., sodium hydride, lithium diisopropylamide) must be of high quality.

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, SPhos) is crucial. For α-arylation of esters, bulky, electron-rich phosphine ligands are often effective.[7][8]

    • Catalyst Loading: On a larger scale, you may be able to decrease the catalyst loading, but for initial trials, a loading of 1-2 mol% is a good starting point.[9]

    • Temperature: Ensure the reaction is heated to the optimal temperature. Inefficient heating on a large scale can lead to lower conversion.

Q4: I'm observing the formation of a significant amount of homocoupled byproduct from the methyl acetate. How can I minimize this?

A4: Homocoupling is a common side reaction in cross-coupling chemistry, often exacerbated by the presence of oxygen.

  • Causality: Oxidative homocoupling of the enolate can compete with the desired cross-coupling reaction. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Rigorous Degassing: As mentioned above, ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.

    • Order of Addition: The order in which you add the reagents can be important. It is often beneficial to add the palladium catalyst and ligand to the aryl halide first, followed by the base and then the ester.

    • Choice of Base: The strength and nature of the base can influence the rate of enolate formation and its stability. Experiment with different bases (e.g., NaH, KHMDS, LiHMDS) to find the optimal conditions.

Q5: The purification of the final product is difficult due to residual palladium catalyst. What is the best way to remove palladium residues on a large scale?

A5: Removing palladium to meet regulatory requirements (especially for pharmaceutical intermediates) is a critical step in the process.

  • Causality: Palladium can remain in the product as finely dispersed metal or as soluble complexes.

  • Troubleshooting Steps:

    • Filtration: After the reaction, a filtration through a pad of Celite® can remove heterogeneous palladium species.

    • Aqueous Wash: A wash with an aqueous solution of a chelating agent, such as thiourea or L-cysteine, can help to remove soluble palladium.

    • Charcoal Treatment: Treatment of the crude product solution with activated carbon can be effective in adsorbing residual palladium.

    • Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that have a high affinity for palladium. These can be stirred with the product solution and then filtered off.

Experimental Protocol: Palladium-Catalyzed α-Arylation
  • Enolate Formation (if pre-forming): In a dry, inerted reactor, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C and slowly add methyl acetate (1.5 eq). Stir at this temperature for 30-60 minutes.

  • Reaction Setup: In a separate dry, inerted reactor, add 5-bromo-2-chloropyrimidine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) in anhydrous toluene.

  • Coupling Reaction: Transfer the pre-formed enolate solution to the reactor containing the pyrimidine and catalyst via cannula. Alternatively, if not pre-forming the enolate, add the base and methyl acetate to the reactor containing the pyrimidine and catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by HPLC).

  • Work-up:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[10][11][12][13] It should be handled under an inert atmosphere and away from any sources of moisture. Quenching of excess sodium hydride must be done slowly and with great care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in a fume hood or glovebox.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided (e.g., palladium on carbon), can be pyrophoric.[14]

  • Thermal Stability: Brominated aromatic compounds can decompose at high temperatures to release toxic and corrosive HBr gas.[15][16] It is important to understand the thermal stability of the starting materials, intermediates, and final product.

Quantitative Data Summary

ParameterStep 1: Chlorination[2][3]Step 2: α-Arylation (Typical)
Key Reagents 5-bromo-2-hydroxypyrimidine, POCl₃5-bromo-2-chloropyrimidine, Methyl Acetate
Catalyst N/APd₂(dba)₃ / XPhos
Base TriethylamineSodium Hydride
Solvent TolueneToluene / THF
Temperature 80-85 °C80-100 °C
Typical Yield >90%70-90%

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. Available from: [Link]

  • 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Chemsrc. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Available from: [Link]

  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed. Available from: [Link]

  • Reformatsky Reaction. SynArchive. Available from: [Link]

  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Europe PMC. Available from: [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. Available from: [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. Available from: [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. Available from: [Link]

  • The Safe Use of Sodium Hydride On Scale. Scribd. Available from: [Link]

  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. PubMed. Available from: [Link]

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. Available from: [Link]

  • Sodium hydride. National Institutes of Health. Available from: [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. Available from: [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. National Institutes of Health. Available from: [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. National Institutes of Health. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]

  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. SciSpace. Available from: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. National Institutes of Health. Available from: [Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. National Institutes of Health. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Purification of methyl acetate. Google Patents.
  • Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles. MIT Open Access Articles. Available from: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link]

  • Palladium-Catalyzed Reactions. ResearchGate. Available from: [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. Available from: [Link]

  • Inorganic Chemistry Journal. ACS Publications. Available from: [Link]

Sources

Technical Support Center: Navigating Incompatible Reagents with Bromopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with bromopyrimidine compounds. Here, we address common challenges and frequently encountered incompatibilities in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Core Reactivity and Stability Issues

Q1: My bromopyrimidine compound appears to be degrading during my reaction workup. What are the likely causes and how can I prevent this?

A1: Degradation of bromopyrimidines during workup is a common issue stemming from the inherent electronic nature of the pyrimidine ring. Key factors to consider are pH sensitivity, temperature, and exposure to light or air.

  • pH Sensitivity: The pyrimidine ring's stability is highly dependent on the pH of the aqueous solution. Both strongly acidic and strongly basic conditions can lead to hydrolysis or other forms of degradation. The specific pH sensitivity will vary based on the other substituents present on the ring.

  • Temperature: Elevated temperatures during extraction, solvent evaporation, or chromatography can accelerate decomposition. Many bromopyrimidine derivatives are thermally labile.

  • Oxidation: Some substituted pyrimidines can be susceptible to oxidation, particularly when exposed to air for extended periods, sometimes catalyzed by trace metal impurities.

  • Photodegradation: Bromopyrimidines, especially those with extended conjugation, can be sensitive to UV and even ambient light, leading to decomposition.[1]

Troubleshooting Protocol: Enhancing Stability During Workup

  • pH Control:

    • During aqueous extraction, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases.

    • If your compound is acid-sensitive, consider using a mild base like sodium bicarbonate for neutralization.

    • For base-sensitive compounds, a dilute solution of a weak acid like citric acid may be appropriate.

  • Temperature Management:

    • Perform extractions at room temperature or below.

    • Use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C) for solvent removal.

    • Avoid prolonged heating of the reaction mixture.

  • Inert Atmosphere:

    • If you suspect oxidative degradation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents for extractions.

  • Light Protection:

    • Protect the reaction and subsequent workup from direct light by wrapping flasks in aluminum foil.

Q2: I am observing significant protodebromination (loss of bromine) in my cross-coupling reaction. What reaction conditions are promoting this side reaction?

A2: Protodebromination, the replacement of a bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions involving electron-deficient heteroaryl halides like bromopyrimidines.[2][3]

Several factors can promote this undesired outcome:

  • High Reaction Temperatures: Elevated temperatures can increase the rate of protodebromination.[3]

  • Strong Bases: The choice of base is critical. Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species, which are key intermediates in the protodebromination pathway.[3]

  • Hydride Sources: The presence of impurities or reagents that can act as hydride donors can contribute to this reductive debromination.[3] Water in the reaction mixture can also be a source of protons.

  • Ligand Choice: While bulky, electron-rich phosphine ligands are often effective for cross-coupling, they can sometimes promote hydrodebromination if not carefully optimized.[3]

Troubleshooting Workflow for Minimizing Protodebromination

G start Significant Protodebromination Observed temp Lower Reaction Temperature start->temp base Screen Weaker Bases (e.g., K2CO3, Cs2CO3) start->base solvent Ensure Anhydrous & Degassed Solvents (Toluene, Dioxane, THF) start->solvent ligand Screen Alternative Ligands (e.g., PPh3, different Buchwald ligands) temp->ligand base->ligand boronic_acid Check Boronic Acid Quality (for hydrolysis) solvent->boronic_acid end Optimized Reaction Conditions ligand->end boronic_acid->end

Caption: Troubleshooting workflow for minimizing protodebromination.

Data Presentation: Common Bases and Solvents in Cross-Coupling Reactions

BaseStrengthCommon SolventsNotes
K₃PO₄Moderately StrongToluene, DioxaneEffective for many couplings but can promote protodebromination at high temperatures.[3]
K₂CO₃ModerateDMF, AcetonitrileA milder option that can sometimes suppress protodebromination.
Cs₂CO₃ModerateTHF, DioxaneOften used for challenging couplings and can be a good alternative to stronger bases.
Na₂CO₃ModerateDioxane/WaterA common choice, but the presence of water can be a proton source.

Section 2: Incompatibilities with Nucleophiles and Bases

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on a bromopyrimidine, but the reaction is sluggish or fails. What are the key considerations?

A3: While the C-Br bond on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), several factors govern its success.[4] The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[4]

  • Activating Groups: The pyrimidine ring itself is electron-deficient, which activates it for SNAr. Additional electron-withdrawing groups on the ring will further enhance reactivity.

  • Position of Bromine: Nucleophilic attack is favored at the 2-, 4-, and 6-positions of the pyrimidine ring due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate through resonance.[5][6] Substitution at the 5-position is generally more difficult.

  • Strength of the Nucleophile: Strong nucleophiles are typically required for efficient SNAr reactions.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they can solvate the cation of the nucleophile, increasing its nucleophilicity, and are unable to protonate the intermediate.[4]

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the bromopyrimidine (1.0 equivalent) and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[4]

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), to create a stirrable suspension.[4]

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120°C) and monitor the progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q4: Can strong bases like organolithium reagents or Grignards be used with bromopyrimidines?

A4: The use of strongly basic and nucleophilic organometallic reagents with bromopyrimidines must be approached with caution. While they can be used for functionalization, several competing reactions can occur.

  • Direct Nucleophilic Attack: Organometallic reagents can act as nucleophiles and add to the electron-deficient pyrimidine ring, leading to a mixture of products.

  • Halogen-Metal Exchange: A common and often desired reaction is the exchange of the bromine atom for the metal, forming a pyrimidyl-lithium or pyrimidyl-magnesium species. This can then be reacted with an electrophile.

  • Deprotonation: If there are acidic protons on the pyrimidine ring or its substituents, the strong base can deprotonate the molecule, leading to undesired side reactions.

To favor halogen-metal exchange, the reaction is typically carried out at very low temperatures (e.g., -78°C) in an anhydrous, aprotic solvent like THF or diethyl ether.

Section 3: Incompatibilities with Other Reagent Classes

Q5: Are there specific reducing or oxidizing agents that are incompatible with bromopyrimidines?

A5: Yes, the choice of reducing or oxidizing agents needs to be made carefully to avoid unwanted reactions with the bromopyrimidine core.

  • Reducing Agents:

    • Catalytic Hydrogenation: Depending on the catalyst (e.g., Pd/C) and conditions, catalytic hydrogenation can lead to hydrodebromination (loss of the bromine atom).

    • Strong Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and can lead to over-reduction or decomposition of the pyrimidine ring. Milder reagents like sodium borohydride (NaBH₄) are typically more compatible for reducing specific functional groups in the presence of a bromopyrimidine.

    • Some reducing agents like pyridine borane have been shown to be effective over a range of pH values for specific transformations.[7]

  • Oxidizing Agents:

    • The pyrimidine ring itself is relatively electron-deficient and generally resistant to oxidation. However, strong oxidizing agents, especially under harsh conditions (e.g., KMnO₄, concentrated nitric acid), can lead to ring opening or degradation.

    • Peracids, such as peracetic acid, in the presence of other reagents, have been reported to lead to explosive peroxide formation in some cases.[8]

Q6: My bromopyrimidine has other functional groups. How do I choose a compatible protecting group?

A6: Protecting group strategy is crucial when working with multifunctional bromopyrimidines. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removed without affecting the bromopyrimidine core or other functional groups.[9]

Protecting Group Selection Guide

Functional Group to ProtectCommon Protecting GroupsStabilityDeprotection Conditions
Hydroxyl (-OH)Silyl ethers (e.g., TMS, TBS, TIPS)Stable to a wide range of non-acidic/non-fluoride conditions.[10]Acidic conditions or fluoride ion sources (e.g., TBAF).[10]
Benzyl (Bn)Stable to most conditions except hydrogenolysis.Catalytic hydrogenation (e.g., H₂, Pd/C).
Amino (-NH₂)Carbamates (e.g., Boc, Cbz, Fmoc)Boc: Stable to base, hydrogenolysis. Cbz: Stable to acid, base. Fmoc: Stable to acid, hydrogenolysis.[10][11]Boc: Strong acid (e.g., TFA). Cbz: Hydrogenolysis. Fmoc: Base (e.g., piperidine).[10]
Carbonyl (C=O)Acetals, KetalsStable to basic and nucleophilic conditions.Acidic conditions.

Logical Flow for Protecting Group Strategy

G start Identify Functional Groups on Bromopyrimidine conditions Determine Subsequent Reaction Conditions (pH, Temperature, Reagents) start->conditions select_pg Select Orthogonal Protecting Groups conditions->select_pg protect Protect Functional Group(s) select_pg->protect reaction Perform Desired Transformation protect->reaction deprotect Deprotect in Specific Order reaction->deprotect end Final Product deprotect->end

Caption: Decision-making process for selecting and using protecting groups.

Section 4: Transition Metal Catalysis Considerations

Q7: Are there specific transition metal catalysts or ligands that are known to be incompatible or perform poorly with bromopyrimidine substrates?

A7: While palladium is the most common catalyst for cross-coupling reactions with bromopyrimidines, other transition metals like copper, nickel, and rhodium can also be employed.[12][13] However, incompatibilities can arise.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, potentially inhibiting catalytic activity. This is particularly a concern with substrates that can form stable chelate complexes with the metal.

  • Ligand Selection: The choice of ligand is crucial. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective for coupling with electron-deficient heteroaryl halides.[3] However, as mentioned earlier, they can sometimes promote side reactions like protodebromination if not optimized. In some cases, less electron-donating ligands like triphenylphosphine (PPh₃) may be a better choice to disfavor side reactions, albeit potentially at the cost of a lower reaction rate.[3]

  • Catalyst Incompatibility: Certain catalysts may be incompatible with specific functional groups on the bromopyrimidine substrate. For example, a catalyst that is sensitive to air or moisture will require stringent anhydrous and inert conditions.

General Recommendations for Catalyst Screening

  • Start with a common palladium catalyst system (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand combination).

  • If the reaction is sluggish or gives low yields, screen a panel of phosphine ligands with varying steric and electronic properties.

  • Consider using pre-catalysts, which are often more stable and can provide more reproducible results.

  • For specific transformations, consult the literature for catalyst systems that have been successfully applied to similar pyrimidine or other heteroaryl substrates.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • PubMed. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. J Org Chem. 2002 Apr 5;67(7):2382-5.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • Benchchem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • Benchchem. (n.d.). Reactivity of the C-Br bond in 5-Bromopyrimidine.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • PMC. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • ResearchGate. (n.d.). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine.
  • PubMed. (2024). Transition Metal-Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • PubChem. (n.d.). 5-Bromopyrimidine.
  • NIH. (1984). Pyridine borane as a reducing agent for proteins. Anal Biochem. 1984 May 15;139(1):58-67.
  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the characterization of Methyl 2-(5-bromopyrimidin-2-YL)acetate, a key heterocyclic building block in modern medicinal chemistry. In drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological data stands. Trivial errors in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), costing valuable time and resources.

This guide is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data to provide a comparative analysis, grounded in fundamental principles and practical insights. We will primarily focus on ¹H NMR spectroscopy as the cornerstone of structural elucidation, while also comparing its utility with other essential analytical techniques. Our objective is to build a self-validating analytical workflow, ensuring the highest degree of confidence in your synthetic intermediates.

Section 1: The Primacy of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the workhorse of the organic chemist for good reason. It provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. For a novel or commercially sourced compound like this compound, ¹H NMR is the first and most critical step in identity confirmation.

Predicted ¹H NMR Spectral Analysis

As experimental spectra for this specific compound are not widely published, we will proceed with a detailed analysis based on established principles and spectral data from analogous structures. This predictive approach is a common real-world scenario for chemists working on novel scaffolds. The primary reference compounds for our prediction are pyrimidine[1][2] and methyl acetate[3][4][5].

The structure of this compound presents three distinct sets of proton signals.

Caption: Structure of this compound with key proton sets labeled.

Based on first principles, we can predict the characteristics of each signal:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H_A & H_B 8.8 - 9.2Singlet2HThe two protons on the pyrimidine ring are equivalent due to the C2 symmetry axis created by the substituent at the 5-position. They are in a highly electron-deficient environment, shifted significantly downfield. The presence of the electronegative bromine atom at the 5-position will further deshield these protons compared to unsubstituted pyrimidine.[1]
H_C ~ 4.0Singlet2HThese methylene protons are alpha to both the electron-withdrawing pyrimidine ring and the carbonyl group. This dual influence places their chemical shift in the 3.5-4.5 ppm range.
H_D ~ 3.7Singlet3HThis is a classic methyl ester singlet. The protons are on a carbon attached to an oxygen, leading to a characteristic downfield shift compared to alkyl protons. This value is consistent with the known spectrum of methyl acetate.[3][4][5]
The Causality Behind Experimental Choices: A Standard Protocol

To validate these predictions, a standardized experimental protocol is essential. The choice of solvent and instrument parameters is critical for obtaining high-quality, reproducible data.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities of each signal.

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Section 2: A Comparative Analysis for Structure Validation

Relying on a single analytical technique is insufficient for robust structural confirmation. Here, we compare the insights from ¹H NMR with other spectroscopic methods and with a closely related chemical analogue.

Comparison with a Non-Brominated Analogue: Methyl 2-(pyrimidin-2-yl)acetate

The most powerful comparisons often come from the most similar structures. By analyzing the predicted spectrum of the non-brominated analogue, we can isolate the electronic effects of the bromine substituent.

For Methyl 2-(pyrimidin-2-yl)acetate , the pyrimidine ring protons would exhibit a different pattern. The proton at the 5-position would be a triplet, coupled to the protons at the 4 and 6-positions. The protons at the 4 and 6-positions would appear as a doublet, coupled to the proton at the 5-position. The bromine atom in our target compound has a strong electron-withdrawing inductive effect, which deshields the adjacent protons (H_A and H_B), causing them to appear at a higher chemical shift (further downfield) than in the non-brominated version. The removal of the proton at C5 also simplifies the spectrum from a complex multiplet system to a single peak for the two equivalent aromatic protons.

Orthogonal Characterization Techniques

A multi-technique approach provides a more complete and validated picture of the molecule.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Provides the number of unique carbon environments and their electronic nature.Complementary to ¹H NMR. We would predict 5 signals for the aromatic/carbonyl carbons and 2 for the aliphatic carbons. The carbon attached to bromine (C5) would be significantly shifted upfield due to the heavy atom effect.
Mass Spectrometry (MS) Gives the exact mass of the molecule and its fragmentation pattern.Essential for confirming the molecular formula. The presence of bromine would be unmistakable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. This is a powerful confirmatory data point that ¹H NMR cannot provide.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Less detailed than NMR but provides quick confirmation of key functional groups. A strong absorption band around 1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group, and C-H stretches around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic) would be expected.

graph "Analytical_Techniques" {
node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#5F6368"];
Molecule [label="this compound", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

H_NMR [label="¹H NMR"];
C_NMR [label="¹³C NMR"];
MS [label="Mass Spec"];
IR [label="IR Spec"];

Molecule -> H_NMR [label=" H Connectivity & Environment"];
Molecule -> C_NMR [label=" C Skeleton"];
Molecule -> MS [label=" Molecular Formula & Isotopic Pattern"];
Molecule -> IR [label=" Functional Groups"];

}

Caption: Relationship between the target molecule and key analytical techniques.

Section 3: Conclusion and Best Practices

The structural characterization of this compound is most effectively achieved through a primary, in-depth analysis of its ¹H NMR spectrum, supported by orthogonal data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While a predicted spectrum serves as a strong starting point, experimental verification is non-negotiable in a research setting.

As a Senior Application Scientist, my recommendation is to always employ this multi-technique, comparative approach. Cross-reference the isotopic pattern from MS with your elemental analysis, ensure the carbonyl stretch in the IR is consistent with the ester group identified by NMR, and verify that the number of signals in the ¹³C NMR matches your proposed structure. This self-validating system of checks and balances provides the highest level of scientific rigor and confidence in your results, forming a trustworthy foundation for all subsequent research and development.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). methyl acetate (Predicted Chemical Shifts). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-(5-bromopyrimidin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold for a multitude of therapeutic agents. Their versatile biological activities, ranging from antiviral to anticancer, make their structural characterization a critical step in the drug discovery pipeline.[1] Methyl 2-(5-bromopyrimidin-2-yl)acetate and its analogues are important intermediates in the synthesis of these complex molecules. A robust and reliable analytical methodology is paramount for ensuring their identity, purity, and stability.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights into optimizing analytical performance for this specific class of brominated heterocyclic compounds.

The Signature in the Spectrum: Understanding the Analyte

Before delving into the instrumentation, a foundational understanding of the target molecule's properties is essential for selecting the appropriate analytical strategy. This compound (C₇H₇BrN₂O₂, MW: ~231.05 g/mol ) possesses several key structural features that dictate its behavior in a mass spectrometer:

  • The Pyrimidine Core: A nitrogen-containing heterocycle, susceptible to protonation, making it amenable to soft ionization techniques. Its fragmentation is predictable, often involving characteristic losses from the ring system.[1]

  • The Bromine Substituent: This is the most telling feature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (M and M+2) with a roughly 1:1 intensity ratio, separated by two mass-to-charge units (m/z).[3][4] This "isotopic fingerprint" is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.

  • The Methyl Acetate Side Chain: This ester group provides an additional site for fragmentation, often through characteristic losses of methoxy radicals or neutral loss of methyl acetate.

Comparing Ionization Techniques: Getting Your Molecule into the Gas Phase

The first crucial step in mass spectrometry is the ionization of the analyte. The choice of ionization source significantly impacts sensitivity, the degree of fragmentation, and the types of ions observed. For a moderately polar molecule like this compound, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.

Ionization TechniquePrincipleSuitability for Bromopyrimidine DerivativesAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[5]Excellent. The nitrogen atoms on the pyrimidine ring are readily protonated in solution, making it ideal for positive-ion mode ESI.High sensitivity for polar and ionizable compounds. Produces multiply charged ions for larger molecules. Minimal fragmentation ("soft" ionization).[5]Susceptible to matrix effects and ion suppression. Requires analyte to be soluble and stable in solution.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and ionized by corona discharge. It is suitable for less polar compounds than ESI.Good. A viable alternative to ESI, particularly if solubility or ionization efficiency in ESI is low.Tolerant of higher flow rates and less polar solvents. Can analyze a broader range of compounds than ESI.Can be thermally labile for some compounds due to the heated nebulizer. May induce more fragmentation than ESI.
Electron Ionization (EI) High-energy electrons bombard the sample in a vacuum, causing ionization and extensive fragmentation.[1]Less Suitable for Primary Analysis. The high energy leads to excessive fragmentation, often resulting in the absence of a molecular ion peak.Creates reproducible, library-searchable fragmentation patterns. Excellent for structural elucidation of unknown volatile compounds.Often destroys the molecular ion. Requires the sample to be volatile and thermally stable.

Recommendation: Electrospray Ionization (ESI) in positive-ion mode is the premier choice for the analysis of this compound derivatives. The inherent basicity of the pyrimidine nitrogens facilitates the formation of a strong protonated molecule signal, [M+H]⁺, providing a clear indication of the molecular weight.

Experimental Protocol: ESI-MS Analysis

Here is a detailed protocol for a typical ESI-MS analysis, designed to be a self-validating system.

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1-10 µg/mL.

    • To promote protonation and enhance the signal in positive-ion mode, add a small amount of an acid modifier, such as 0.1% formic acid, to the final solution.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer coupled with an ESI source.

    • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump for initial method development. For quantitative analysis, couple the mass spectrometer to a High-Performance Liquid Chromatography (HPLC) system.

    • ESI Source Parameters (Typical Starting Points):

      • Ionization Mode: Positive

      • Capillary Voltage: +3.5 to +4.5 kV

      • Nebulizing Gas (N₂): Adjust for a stable spray (e.g., 1-2 Bar)

      • Drying Gas (N₂): 250-350 °C, with a flow rate of 5-10 L/min

    • Mass Analyzer Settings:

      • Scan Range: m/z 50-500 to ensure capture of the parent ion and expected fragments.

      • Data Acquisition: Full scan mode to observe all ions.

  • Data Interpretation - What to Expect:

    • Molecular Ion: Look for a pair of intense peaks corresponding to [M+H]⁺. For this compound (C₇H₇BrN₂O₂), the monoisotopic mass is approximately 230.97 u. The protonated molecule will appear at:

      • m/z ~231.98 (for the ⁷⁹Br isotope)

      • m/z ~233.98 (for the ⁸¹Br isotope)

    • Isotopic Pattern: Crucially, the peaks at m/z ~231.98 and ~233.98 should be of nearly equal intensity, confirming the presence of a single bromine atom.[3][4]

Deeper Structural Insights with Tandem Mass Spectrometry (MS/MS)

While a full scan MS experiment confirms the molecular weight and the presence of bromine, it provides limited structural information. Tandem mass spectrometry (MS/MS or MS²) is an invaluable tool for structural elucidation and confirmation.[6][7][8] In MS/MS, the protonated molecular ion ([M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed.[9]

Experimental Workflow: Tandem Mass Spectrometry (MS/MS)

MSMS_Workflow cluster_source Ion Source (ESI) cluster_ms1 MS1 (e.g., Quadrupole) cluster_collision Collision Cell cluster_ms2 MS2 (e.g., TOF, Orbitrap) Ionization Sample Ionization [M+H]+ formed Isolation Precursor Ion Isolation (e.g., m/z 232) Ionization->Isolation Ion Transfer Fragmentation Collision-Induced Dissociation (CID) with Inert Gas (Ar or N2) Isolation->Fragmentation Selected Ion Transfer Detection Product Ion Analysis (Detection of Fragments) Fragmentation->Detection Fragment Ion Transfer

Caption: Workflow for Tandem Mass Spectrometry (MS/MS) Analysis.

Predicted Fragmentation Pathways

By applying collision energy, we can induce fragmentation at predictable points in the molecule's structure. The resulting product ions provide a structural fingerprint.

Fragmentation_Pathway Parent This compound [M+H]⁺ m/z 232/234 Frag1 Loss of Methoxy Radical (-•OCH₃) Acylium Ion m/z 201/203 Parent:f1->Frag1:f0  -31 Da Frag2 Loss of Methyl Formate (-CH₃OCHO) Bromopyrimidinemethyl Cation m/z 172/174 Parent:f1->Frag2:f0  -60 Da Frag3 Loss of Bromine Radical (-•Br) from Frag2 Pyrimidinemethyl Cation m/z 93 Frag2:f1->Frag3:f0  -79/81 Da Frag4 Cleavage of Pyrimidine Ring Various smaller fragments Frag2:f1->Frag4:f0

Caption: Predicted MS/MS Fragmentation of [M+H]⁺ Ion.

Key Fragmentation Insights:

  • Side Chain Losses: The most common initial fragmentations are expected to occur on the methyl acetate side chain.

    • Loss of a methoxy radical (•OCH₃, 31 Da): This would result in a prominent acylium ion fragment at m/z 201/203 .

    • Neutral loss of methyl formate (CH₃OCHO, 60 Da): This would produce a fragment at m/z 172/174 .

  • Halogen Loss: The loss of the bromine radical is less common from the intact molecular ion but can occur from fragment ions. For instance, the fragment at m/z 172/174 could lose a bromine radical to yield an ion at m/z 93 .

  • Ring Cleavage: At higher collision energies, the pyrimidine ring itself can fragment, though these pathways are more complex.[1]

Self-Validating Data: The observation of the characteristic 1:1 isotopic doublet in the product ion scans (e.g., at m/z 201/203 and 172/174) provides unequivocal evidence that these fragments originate from the bromine-containing precursor, validating the proposed fragmentation pathway and confirming the structure.

Conclusion: A Strategy for Success

For the routine analysis and structural confirmation of this compound derivatives, a combination of HPLC separation with ESI-MS and MS/MS detection provides the most robust and informative data. The characteristic isotopic signature of bromine is the most powerful diagnostic tool, and its presence should be confirmed in both the precursor and major fragment ions. By understanding the interplay between the molecule's structure and the analytical technique, researchers can develop highly reliable methods to accelerate the drug development process. This guide serves as a starting point, and optimization of instrument parameters will always be necessary to achieve the best results for specific derivatives and complex matrices.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences.
  • Mass Spectrometry - Chemistry LibreTexts. (2014). Chemistry LibreTexts.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Murata, T. (1977). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. PubMed.
  • Klánová, K., et al. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Yuliyati, Y., et al. (2017).
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. (n.d.). Benchchem.
  • Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis. (n.d.). Microsaic Systems.
  • Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. (n.d.). Longdom Publishing.
  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Gas-phase fragmentation of protonated C60-pyrimidine deriv
  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions.
  • Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006).
  • Fatty Acid Methyl Ester Analysis Service. (n.d.).
  • Xu, Y. J., & Zhang, J. (2013).
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). SlideShare.
  • Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024). Preprints.org.
  • Tandem mass spectrometry. (n.d.). Wikipedia.
  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. (2000).
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012).
  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboron
  • Methyl 2-(5-bromopyridin-2-yl)
  • Electrospray ioniz
  • Methyl 2-[(3-bromo-5-methylpyridin-2-yl)
  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. (2009).
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020).
  • Bromination of Pyrimidines: A Simple Inexpensive Method. (2011).
  • Methyl 2-(5-bromopyrimidin-2-yl)
  • Methyl 2-(5-bromopyridin-2-yl)
  • Methyl 2-(5-bromopyrimidin-2-yl)

Sources

The Organic Chemist's Guide to Six-Membered N-Heteroaromatic Halides: A Comparative Analysis of Bromopyrimidine and Bromopyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, nitrogen-containing heterocycles are indispensable building blocks. Among these, brominated pyridines and pyrimidines represent a critical class of reagents, prized for their versatility in forming complex molecular architectures through palladium-catalyzed cross-coupling reactions. The subtle, yet significant, differences in reactivity between these two heteroaromatic systems can be the deciding factor in the success or failure of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of bromopyrimidine and bromopyridine building blocks, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Electronic Landscape: Pyridine vs. Pyrimidine

The fundamental difference in reactivity between bromopyridines and bromopyrimidines stems from the number and position of nitrogen atoms within the aromatic ring. A pyridine ring contains one nitrogen atom, while a pyrimidine ring possesses two. These nitrogen atoms are more electronegative than carbon and exert a significant electron-withdrawing inductive effect on the ring system. This effect is more pronounced in pyrimidines due to the presence of two nitrogen atoms, rendering the pyrimidine ring generally more electron-deficient than the pyridine ring.

This difference in electron density has profound implications for their reactivity in palladium-catalyzed cross-coupling reactions. The key, often rate-determining, step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1] Electron-deficient aryl halides, such as bromopyrimidines, are generally more reactive towards oxidative addition than their less electron-poor counterparts, like bromopyridines. This is because the electron-withdrawing nature of the ring system polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.

The position of the bromine atom on the ring also plays a crucial role. In both pyridine and pyrimidine systems, halogens at positions ortho or para to a nitrogen atom (the 2-, 4-, and 6-positions) are more activated towards both nucleophilic aromatic substitution and oxidative addition. This is due to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring in the transition state.[2]

A Head-to-Head Comparison in Palladium-Catalyzed Cross-Coupling Reactions

To provide a practical understanding of the reactivity differences, we will now delve into a comparative analysis of bromopyrimidines and bromopyridines in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[3] Given the generally higher electron deficiency of the pyrimidine ring, it is anticipated that bromopyrimidines will exhibit greater reactivity in Suzuki couplings compared to their bromopyridine analogs under similar conditions.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Bromopyridines and Bromopyrimidines with Phenylboronic Acid (Representative Conditions)

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromopyridine2-PhenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85
22-Bromopyrimidine2-PhenylpyrimidinePd(PPh₃)₄K₂CO₃Toluene/H₂O808~92
33-Bromopyridine3-PhenylpyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004~95
45-Bromopyrimidine5-PhenylpyrimidinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1002~98

Note: The data in this table is a composite of typical results from various sources and is intended for comparative illustration. Direct head-to-head comparative studies under identical conditions are limited in the literature.

The representative data in Table 1 aligns with the theoretical expectation that bromopyrimidines are more reactive than bromopyridines in Suzuki couplings, often leading to higher yields in shorter reaction times.

Suzuki_Miyaura_Catalytic_Cycle

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[4] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step, suggesting that bromopyrimidines should also exhibit higher reactivity in this transformation.

However, a critical consideration in the Buchwald-Hartwig amination of these nitrogen-containing heterocycles is the potential for the substrate or product to act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The more basic nature of the pyridine nitrogen compared to the pyrimidine nitrogens can sometimes lead to stronger coordination to the palladium center, which could counteract the expected electronic advantage of the bromopyrimidine. Despite this, the enhanced electrophilicity of the bromopyrimidine ring generally dominates.

Table 2: Comparative Data for the Buchwald-Hartwig Amination of Bromopyridines and Bromopyrimidines (Representative Conditions)

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80~90
22-BromopyrimidineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80Failed
33-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110~85
45-BromopyrimidineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100~95

Note: The data in this table is a composite of typical results from various sources and is intended for comparative illustration. An interesting observation is the failure of the Buchwald-Hartwig amination of 2-bromopyrimidine with volatile amines under certain conditions, whereas 2-bromopyridines react successfully.[5] This highlights that while electronic factors are a primary driver of reactivity, other factors such as substrate and product stability and potential side reactions must be considered.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the introduction of alkynyl functionalities, which are important pharmacophores and versatile synthetic handles. The reactivity trend in Sonogashira couplings generally mirrors that of the Suzuki coupling, with the more electron-deficient bromopyrimidines reacting more readily than bromopyridines.

Table 3: Comparative Data for the Sonogashira Coupling of Bromopyridines and Bromopyrimidines (Representative Conditions)

EntrySubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
13-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60~88
25-BromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT~95
32-Bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Good
45-Bromopyrimidine1-HeptynePd(PPh₃)₄ / CuIEt₃NTHFRTExcellent

Note: The data in this table is a composite of typical results from various sources and is intended for comparative illustration. The ability to perform Sonogashira couplings on bromopyrimidines at room temperature highlights their enhanced reactivity compared to bromopyridines, which often require elevated temperatures.[7][8]

Experimental Protocols

To provide a practical starting point for researchers, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine

This protocol is a general guideline and may require optimization for specific substrates.[9]

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.[10]

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • BINAP (2-4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene, followed by the bromopyridine and the amine.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Conclusion

In the comparative analysis of bromopyrimidine and bromopyridine building blocks, a clear trend emerges: bromopyrimidines are generally more reactive in palladium-catalyzed cross-coupling reactions . This enhanced reactivity is primarily attributed to the more electron-deficient nature of the pyrimidine ring, which facilitates the crucial oxidative addition step. This often translates to milder reaction conditions, shorter reaction times, and higher yields for bromopyrimidine substrates.

However, this guide also highlights that reactivity is a nuanced interplay of electronic effects, steric factors, and potential catalyst-substrate or catalyst-product interactions. While the principles outlined here provide a strong predictive framework, empirical optimization remains a cornerstone of successful synthetic chemistry. By understanding the fundamental differences in the electronic landscapes of these two essential classes of N-heteroaromatic halides, researchers can more effectively design and execute their synthetic strategies, accelerating the discovery of novel molecules with impactful applications.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602. [Link][10]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link][8]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link][11]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link][5]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2021). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. [Link]

  • Wiley Online Library. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Institutes of Health. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link][1]

  • The Mirica Group - University of Illinois. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • ResearchGate. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • ChemRxiv. (2025). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][3]

  • RSC Publishing. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

  • Amanote Research. (2017). A Reinvestigation of the Electronic Properties of 2-Bromopyridine With High-Resolution Microwave Spectroscopy. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][4]

  • PubChem. (n.d.). 2-Bromopyridine. [Link]

  • MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • MDPI. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2014). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • The Journal of Organic Chemistry. (2002). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. [Link]

  • MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][6]

Sources

A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Building Block

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, Methyl 2-(5-bromopyrimidin-2-YL)acetate has emerged as a cornerstone building block. Its pyrimidine core serves as a versatile scaffold, while the bromine atom at the C5 position provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space. The methyl acetate side chain at C2 offers a convenient point for further derivatization, typically through hydrolysis and subsequent amidation.

However, reliance on a single building block can impose limitations on a discovery program. Challenges such as optimizing physicochemical properties, improving metabolic stability, navigating intellectual property landscapes, or simply managing costs and synthetic accessibility necessitate a broader toolkit. This guide provides a comprehensive comparison of viable alternative reagents, grounded in the principles of medicinal chemistry and supported by experimental insights. We will explore how strategic modifications to the halogen, the heterocyclic core, and the side chain can unlock new possibilities and address common development hurdles.

Section 1: Profiling the Parent Reagent: this compound

Before exploring alternatives, it is crucial to understand the functional characteristics of the parent molecule. Its utility is primarily defined by two key reactive sites.

  • The C5-Bromine: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is amenable to a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. The reactivity of the C-Br bond is generally robust and predictable, offering a good balance between stability and reactivity for oxidative addition to a Pd(0) catalyst.

  • The C2-Methyl Acetate: This ester group is a masked carboxylic acid. It is typically carried through cross-coupling steps and then hydrolyzed to the corresponding acetic acid, which can then be coupled with various amines to build out the final molecule.

Caption: Key reactive sites of this compound.

Section 2: A Framework for Selecting Alternatives

The selection of an alternative reagent is not arbitrary; it is a strategic decision guided by the principles of bioisosterism and structure-activity relationships (SAR).[1][2] Bioisosteres are atoms or groups that have similar steric, electronic, or physicochemical properties, allowing them to be substituted without drastically altering the molecule's ability to interact with its biological target.[1][3][4] Our framework for alternatives is based on systematically modifying the three key components of the parent reagent.

decision_framework start This compound subgroup1 Modify Halogen start->subgroup1 subgroup2 Modify Heterocyclic Core start->subgroup2 subgroup3 Modify Side-Chain / Isomerism start->subgroup3 alt1a Chloro Analog (Lower Reactivity, Cost) subgroup1->alt1a alt1b Iodo Analog (Higher Reactivity) subgroup1->alt1b alt2a Pyridine Core (Alters H-Bonding, pKa) subgroup2->alt2a alt2b Other Heterocycles (Thiazole, etc.) subgroup2->alt2b alt3a Ethyl/Other Esters (Solubility, PK) subgroup3->alt3a alt3b Carboxylic Acid (Direct Coupling) subgroup3->alt3b alt3c Positional Isomers (Alters Geometry) subgroup3->alt3c

Caption: Decision framework for selecting alternative reagents.

Section 3: Comparative Analysis of Halogen Analogs

The most direct modification is to replace the bromine atom. This choice primarily impacts the kinetics of the cross-coupling reaction. The reactivity trend for oxidative addition to palladium is generally I > Br > Cl.

ReagentMolecular FormulaMolecular WeightRelative CostReactivity Profile
This compound C₇H₇BrN₂O₂231.05 g/mol [5][6]BaselineGood balance of stability and reactivity.
Methyl 2-(5-chloropyrimidin-2-yl)acetate C₇H₇ClN₂O₂186.59 g/mol [7][8]Generally LowerLess reactive; often requires more active catalysts, stronger bases, or higher temperatures.
Methyl 2-(5-iodopyrimidin-2-yl)acetate C₇H₇IN₂O₂278.05 g/mol Generally HigherMore reactive; allows for milder reaction conditions, but may be less stable and more prone to side reactions.

Expert Insights & Causality: The choice of halogen is a trade-off between reactivity and cost/stability.

  • The chloro analog is attractive for large-scale synthesis due to the lower cost of chlorine sources. However, the strength of the C-Cl bond necessitates more sophisticated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) or higher temperatures to achieve efficient oxidative addition.[9] This can sometimes lead to decomposition of sensitive substrates.

  • The iodo analog is ideal for delicate substrates where high temperatures are detrimental.[10][11] The weaker C-I bond undergoes oxidative addition much more readily, often at room temperature. This increased reactivity comes at the cost of higher price and potentially lower stability of the reagent itself.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol highlights the necessary adjustments when switching between halogen analogs.

suzuki_workflow A 1. Reagent Setup B 2. Degassing A->B A_desc • 5-Halopyrimidine (1.0 eq) • Boronic Acid/Ester (1.2 eq) • Base (e.g., K₂CO₃, 2.0 eq) • Solvent (e.g., Dioxane/H₂O) C 3. Reaction B->C B_desc Sparity with N₂ or Ar for 15-20 min to remove O₂. D 4. Quench & Workup C->D C_desc Add Pd Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%). Heat to 80-110°C for 2-16h. Monitor by TLC/LC-MS. E 5. Purification D->E D_desc Cool to RT. Add H₂O. Extract with organic solvent (e.g., EtOAc). Wash with brine. E_desc Dry over Na₂SO₄, concentrate. Purify by column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Reagent Setup: In a reaction vessel, combine the 5-halopyrimidine reagent (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq). Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (4:1).

  • Degassing: Sparge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition and Reaction: Add the palladium catalyst (2-10 mol%).

    • For Bromo/Iodo Analogs: A standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is often sufficient. The reaction can be heated to 80-90 °C.

    • For Chloro Analogs: A more active catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos or SPhos, is recommended. Higher temperatures (100-110 °C) may be necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Comparative Analysis of Heterocyclic Core Analogs

Replacing the pyrimidine core with another heterocycle is a more profound change that can significantly impact the final molecule's biological activity, solubility, metabolic stability, and hydrogen bonding patterns.[2]

The Pyridine Analog: Methyl 2-(5-bromopyridin-2-yl)acetate

This is the most common and direct heterocyclic analog. The key difference lies in the removal of one of the ring nitrogens.

PropertyPyrimidine CorePyridine CoreRationale for Change
Hydrogen Bond Acceptors Two (N1, N3)One (N1)Reduce polar surface area (PSA), potentially increasing cell permeability.
pKa (approximate) Lower (more basic)Higher (less basic)Modulate the basicity of the core, which can affect off-target activity (e.g., hERG) and solubility.
Dipole Moment Different magnitude/vectorDifferent magnitude/vectorCan alter crystal packing and influence interactions with the target protein.
Reactivity Generally similar C-Br bondGenerally similar C-Br bondCross-coupling conditions are often directly transferable.[12]

Expert Insights & Causality: Switching from a pyrimidine to a pyridine core is a classic medicinal chemistry strategy.[13][14] The reduction in nitrogen count makes the molecule less polar, which can be beneficial for crossing cell membranes. However, this also removes a potential hydrogen bond acceptor site, which could be detrimental if that interaction is critical for binding to the biological target. This substitution is a powerful tool for fine-tuning a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Other Heterocyclic Scaffolds

For more significant diversification, other heterocyclic cores can be employed. For example, a thiazole ring can introduce a sulfur atom and alter the geometry and electronic nature of the scaffold.[15][16] These more distant analogs are often used when a program needs to escape a crowded patent space or overcome a fundamental liability associated with the pyridyl/pyrimidinyl core.

Section 5: Side-Chain and Positional Isomer Analogs

Modifications to the acetate side chain or its position on the ring provide further avenues for optimization.

  • Alternative Esters (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate): Swapping the methyl ester for an ethyl[17][18] or tert-butyl ester can subtly alter solubility and the conditions required for subsequent hydrolysis. A bulkier ester like tert-butyl may provide steric protection to other parts of the molecule during a reaction.

  • Direct Use of the Acid (2-(5-Bromopyrimidin-2-yl)acetic acid): For some synthetic routes, it may be advantageous to start with the free acid.[19] This eliminates the hydrolysis step but requires protecting the acid functionality if it is incompatible with downstream reaction conditions (e.g., organometallic reagents).

  • Positional Isomers (e.g., Methyl 2-(5-bromopyrimidin-4-yl)acetate): Moving the side chain from the 2- to the 4-position[7][8] fundamentally changes the molecule's three-dimensional shape. This is a powerful strategy for exploring the steric tolerance of a target's binding pocket but is less of a direct "alternative" and more of a tool for SAR expansion.

Conclusion: A Strategic Toolkit for the Medicinal Chemist

This compound is a valuable and reliable synthetic building block. However, optimal drug design requires a nuanced approach where reagent selection is tailored to the specific goals of the project. By understanding the distinct advantages and experimental implications of its closest analogs—be it a change in halogen, heterocyclic core, or side chain—researchers can make more informed decisions. This strategic selection process empowers chemists to systematically address challenges in potency, selectivity, ADME properties, and synthetic feasibility, ultimately accelerating the journey from a hit compound to a clinical candidate.

References

  • Vulcanchem. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate.
  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Open MedScience. Bioisosteres in Medicinal Chemistry.
  • ChemicalBook. This compound.
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.
  • ChemScene. Methyl 2-(5-bromo-2-methylpyridin-3-yl)acetate.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Google Patents. Preparation method of 2-methyl-5-bromopyrimidine.
  • Guidechem. Methyl 2-(5-chloropyrimidin-4-yl)acetate 1260813-71-5 wiki.
  • BLDpharm. 2-(5-Bromopyrimidin-2-yl)acetic acid.
  • BLDpharm. 2-(5-Bromopyridin-2-yl)acetic acid.
  • PubChemLite. Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2).
  • BLDpharm. Lithium 2-(5-bromopyrimidin-2-yl)acetate.
  • University of Illinois Urbana-Champaign. Bioisosteres of Common Functional Groups.
  • Benchchem. Methyl 2-(5-chloropyrimidin-4-yl)acetate.
  • Drug Discovery Today. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. Bioisosteres in Medicinal Chemistry | Request PDF.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • BIOFOUNT. 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate.
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Alchem Pharmtech. CAS 1260813-71-5 | Methyl 2-(5-chloropyrimidin-4-yl)acetate.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • ResearchGate. Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors.
  • National Institutes of Health. Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • ChemScene. 1216129-71-3 | Methyl 2-(2-chloropyrimidin-4-yl)acetate.
  • BLDpharm. 1134327-91-5|Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • ResearchGate. Propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • Sigma-Aldrich. Methyl 2-pyridylacetate 98 1658-42-0.
  • Echemi. METHYL2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE.

Sources

The Versatility of Methyl 2-(5-bromopyrimidin-2-YL)acetate: A Comparative Guide to the Biological Activity of its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. In this landscape, the strategic selection of a versatile starting material is paramount. Methyl 2-(5-bromopyrimidin-2-YL)acetate has emerged as a highly valuable scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse array of pyrimidine derivatives. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this key intermediate, supported by experimental data and protocols, to empower researchers in their pursuit of new therapeutic agents.

The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleic acids, and its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a bromine atom at the C5 position and an ester group at the C2 position of this compound provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Unlocking Therapeutic Potential: A Comparative Analysis of Biological Activities

The true measure of a chemical scaffold's utility lies in the biological efficacy of its derivatives. Here, we compare the performance of various classes of compounds synthesized from this compound across different therapeutic areas.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Pyrimidine derivatives have shown significant promise as anticancer agents, primarily due to their ability to interfere with DNA synthesis and inhibit key enzymes involved in cancer cell proliferation.[1][2] The synthesis of novel 2,4,5-substituted pyrimidine derivatives has yielded compounds with potent inhibitory activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
7gc ArylAminoArylBEL-7402 (Hepatocellular Carcinoma)< 0.10[3]
7gc ArylAminoArylVarious Human Cancer Cell Lines0.024 - 0.55[3]
Compound 3 ThienylAminoPhenylMDA-MB-231 (Breast Cancer)40.68[4]
Compound 13 ThienylAminoPhenylHT-29 (Colon Cancer)45.62[4]
Compound 6c ThienylAminoPhenylHT-29 (Colon Cancer)0.001[4]

The data clearly indicates that substitutions at the C2, C4, and C5 positions of the pyrimidine ring dramatically influence the anticancer potency. For instance, compound 7gc demonstrated sub-micromolar inhibitory concentrations against a range of cancer cell lines, highlighting the potential of this scaffold in developing highly effective anticancer agents.[3] The remarkable activity of compound 6c against the HT-29 colon cancer cell line underscores the significant impact of specific substituent combinations.[4]

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Pyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2,4,5-trisubstituted pyrimidines, which can be adapted from methodologies used for similar pyrimidine cores.

  • Step 1: Suzuki Coupling at C5. To a solution of this compound in a suitable solvent (e.g., dioxane/water), add a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Nucleophilic Aromatic Substitution at C4. The resulting 5-substituted pyrimidine can be further modified. For the introduction of an amino group at the C4 position, the pyrimidine ring can be activated (e.g., by chlorination of a pyrimidone precursor) followed by reaction with a desired amine.

  • Step 3: Modification of the C2-acetate group. The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Rationale: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position.[5][6] Nucleophilic aromatic substitution is a classic method for introducing amines and other nucleophiles onto the pyrimidine ring. Amide coupling reactions are robust and allow for the exploration of a large chemical space at the C2 position.

Signaling Pathway: Inhibition of Kinases in Cancer Proliferation

Many pyrimidine-based anticancer agents function as kinase inhibitors. By competing with ATP for the binding site on kinases, these compounds can block downstream signaling pathways that are crucial for cancer cell growth and survival.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->RAF Inhibition Anti_Inflammatory_Workflow Start Synthesized Pyrimidine Derivatives Assay In vitro Anti-inflammatory Assays Start->Assay LOX Lipoxygenase (LOX) Inhibition Assay Assay->LOX COX Cyclooxygenase (COX) Inhibition Assay Assay->COX Cytokine Cytokine Release Assay (e.g., TNF-α, IL-6) Assay->Cytokine Data Determine IC50 values LOX->Data COX->Data Cytokine->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A typical workflow for evaluating the anti-inflammatory activity of synthesized pyrimidine derivatives.

Conclusion and Future Directions

This compound stands out as a privileged scaffold for the development of novel bioactive compounds. The ability to strategically modify the pyrimidine core at multiple positions allows for the fine-tuning of biological activity across a range of therapeutic targets. The comparative data presented in this guide demonstrates the potential of its derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on expanding the chemical diversity of compounds synthesized from this starting material. The exploration of different cross-coupling partners in Suzuki reactions, the use of a wider range of nucleophiles for substitution at the C4 position, and the generation of diverse amide libraries at the C2 position will undoubtedly lead to the discovery of new compounds with enhanced efficacy and selectivity. Furthermore, a deeper understanding of the mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of the next generation of pyrimidine-based therapeutics.

References

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]

  • Antimicrobial activity data of synthesized compounds 5a-5l. (2017). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). ijrpr. [Link]

  • Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (2009). ResearchGate. [Link]

  • Cross-coupling reactions of bioactive molecules a Brominated-bioactive... (n.d.). ResearchGate. [Link]

  • Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (2006). MDPI. [Link]

  • Antibacterial and antifungal activities of newly synthesized compounds... (n.d.). ResearchGate. [Link]

  • Methyl 2-(5-bromopyridin-2-yl)acetate. (n.d.). PubChem. [Link]

  • MIC values of some compounds against tested all pathogens. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry (RSC Publishing). [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). PMC. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2016). MDPI. [Link]

  • Screening the NCI diversity set V for anti-MRSA activity: cefoxitin synergy and LC-MS/MS confirmation of folate/thymidine biosynthesis inhibition. (2023). National Institutes of Health. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Cross-coupling reactions towards the synthesis of natural products. (2021). Semantic Scholar. [Link]

  • Exploring and Synthesis of bio-active natural product coupling reactions. (2024). Proceedings of the West Virginia Academy of Science. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis and Comparison of Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection and characterization of chemical building blocks are paramount. The purity, stability, and reactivity of these intermediates directly influence the efficiency of synthetic routes, the integrity of biological data, and the overall timeline of a drug discovery project. This guide provides an in-depth technical comparison of Methyl 2-(5-bromopyrimidin-2-YL)acetate, a key heterocyclic intermediate, with its chloro- and iodo-analogs. We will delve into the critical analytical techniques required for its quality control, supported by detailed experimental protocols and comparative data.

Introduction to this compound and its Analogs

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules targeting a range of biological pathways. The pyrimidine core is a common scaffold in numerous approved drugs, and the bromo-substituent at the 5-position, along with the methyl acetate group at the 2-position, provides two orthogonal points for chemical modification. This allows for the systematic exploration of the chemical space around a lead compound.

The choice of the halogen atom on the pyrimidine ring can significantly impact the reactivity of the molecule in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, a comparative understanding of the bromo-, chloro-, and iodo-analogs is crucial for synthetic chemists.

Comparative Physicochemical Properties

The nature of the halogen substituent influences the physicochemical properties of the molecule, which in turn can affect its reactivity, solubility, and handling characteristics.

PropertyMethyl 2-(5-chloropyrimidin-2-YL)acetateThis compoundMethyl 2-(5-iodopyrimidin-2-YL)acetate
Molecular Weight ( g/mol ) 186.59231.05[1]277.99
Boiling Point (°C) ~270 (Predicted)281.0±20.0 (Predicted)[1]~300 (Predicted)
Density (g/cm³) ~1.45 (Predicted)1.594±0.06 (Predicted)[1]~1.80 (Predicted)
Reactivity in Cross-Coupling LowerIntermediateHigher

Analytical Characterization: A Multi-technique Approach

A comprehensive analysis of this compound is essential to ensure its identity, purity, and stability. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Rationale: The C18 column provides good separation for moderately polar compounds like our target molecule. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. Formic acid is added to improve peak shape and ionization in case of LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans for good signal-to-noise.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~8.8 ppm (s, 2H, pyrimidine protons)

  • ~4.0 ppm (s, 2H, -CH₂-)

  • ~3.8 ppm (s, 3H, -OCH₃)

Rationale: The choice of solvent depends on the solubility of the compound. CDCl₃ is a good first choice for many organic molecules. The chemical shifts will confirm the presence of the pyrimidine ring, the methylene bridge, and the methyl ester group. The number of protons for each signal will confirm the stoichiometry.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. It is also a powerful tool for identifying unknown impurities when coupled with a separation technique like HPLC (LC-MS).

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • HPLC Conditions: Same as the HPLC protocol described above.

  • MS Conditions (Positive Ion Mode):

    • Ionization Source: ESI

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

Expected m/z:

  • [M+H]⁺: 231.97 (for C₇H₈BrN₂O₂)

  • [M+Na]⁺: 253.95

Rationale: ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, which directly gives the molecular weight. The sodium adduct [M+Na]⁺ is also commonly observed.

Comparative Analysis of Halogenated Pyrimidine Acetates

A direct comparison of the analytical data for the chloro-, bromo-, and iodo-analogs highlights the influence of the halogen on their chromatographic and spectroscopic properties.

Analytical TechniqueMethyl 2-(5-chloropyrimidin-2-YL)acetateThis compoundMethyl 2-(5-iodopyrimidin-2-YL)acetate
HPLC Retention Time (min) ~10.5~11.2~12.0
¹H NMR (Pyrimidine H, ppm) ~8.7~8.8~9.0
Mass Spec ([M+H]⁺, m/z) 187.03231.97278.96

Interpretation: The increasing retention time in HPLC with the heavier halogen is due to the increased lipophilicity. The downfield shift of the pyrimidine protons in the ¹H NMR is a result of the increasing electronegativity and anisotropic effects of the larger halogens.

Common Impurities and Their Identification

The quality of this compound is defined by the absence of significant impurities. Potential impurities can arise from the starting materials or side reactions during synthesis.

Potential Impurities:

  • Starting Material: 2-chloro-5-bromopyrimidine.

  • Hydrolysis Product: 2-(5-bromopyrimidin-2-YL)acetic acid.

  • Over-reaction Product: Di-substituted pyrimidines.

These impurities can be readily identified and quantified using the HPLC and LC-MS methods described above.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the comprehensive analysis of any chemical intermediate.

analytical_workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolved_Sample Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolved_Sample NMR NMR Spectroscopy Sample->NMR Dissolve in CDCl3 HPLC HPLC-UV Analysis Dissolved_Sample->HPLC Inject LCMS LC-MS Analysis Dissolved_Sample->LCMS Inject Purity Purity Assessment HPLC->Purity Identity Structural Confirmation LCMS->Identity Impurity Impurity Profiling LCMS->Impurity NMR->Identity

Caption: Workflow for the comprehensive analysis of this compound.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a formal document that summarizes the quality control testing performed on a specific batch of a product.

Certificate of Analysis

Product Name: this compound CAS Number: 948594-80-7[2] Batch Number: M25BPA-202401

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR
Purity by HPLC ≥ 98.0%99.2%HPLC-UV
Molecular Weight by MS 231.05 g/mol 231.97 ([M+H]⁺)LC-MS
Residual Solvents ≤ 0.5%< 0.1%GC-HS

Conclusion

The rigorous analytical characterization of this compound and its analogs is a critical step in ensuring the reliability and reproducibility of research in drug discovery and development. By employing a multi-technique approach encompassing HPLC, NMR, and MS, scientists can be confident in the quality of their chemical building blocks. This guide provides the foundational knowledge and detailed protocols to effectively perform these analyses, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Substituted pyrimidines form the structural core of a vast array of pharmaceuticals, from antiviral agents to blockbuster oncology drugs. For researchers and drug development professionals, ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental requirement for safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical compounds, moving beyond procedural lists to explain the science behind the choices.

The Central Role of Purity in Pyrimidine-Based Drug Development

The structure of a substituted pyrimidine is susceptible to various modifications during synthesis and storage. Impurities can arise from starting materials, by-products, intermediates, or degradation products. Even minor structural changes can lead to significant alterations in pharmacological activity, potentially resulting in reduced efficacy or increased toxicity.

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as the Q3A(R2) guidance on impurities in new drug substances. This makes the development of a robust, selective, and validated analytical method a cornerstone of any successful drug development program. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), remains the gold standard for this task due to its high resolving power, sensitivity, and versatility.

The Workflow of HPLC Method Development

A successful HPLC purity method is not a one-size-fits-all protocol. It is a carefully optimized system designed to separate the main API from all potential and actual impurities. The development process is a logical sequence of decisions, each influencing the final outcome.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte Substituted Pyrimidine (API & Impurities) Column Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column Based on Polarity Mobile Mobile Phase (ACN/MeOH, Buffer, pH) Column->Mobile Solvent System Design Detector Detector Choice (UV-Vis, DAD/PDA) Mobile->Detector Analyte Absorbance Optimization Parameter Optimization (Gradient, Flow, Temp) Detector->Optimization Signal-to-Noise Specificity Specificity/ Selectivity Optimization->Specificity Final Validated Purity Method Optimization->Final Finalized Conditions Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Robustness->Final Verified

Caption: A logical workflow for developing and validating an HPLC purity method.

Core Choices in Method Development: A Comparative Analysis

The success of your purity analysis hinges on three key choices: the stationary phase (column), the mobile phase, and the detector.

Stationary Phase: Beyond the Standard C18

The C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography, but it is not always the optimal choice for polar-substituted pyrimidines or their closely related impurities. The choice of stationary phase directly impacts selectivity, which is the ability to separate two different compounds.

Stationary Phase Primary Separation Mechanism Best Suited For... Potential Drawbacks
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose, non-polar to moderately polar analytes.Poor retention of very polar pyrimidines; potential for "phase collapse" in highly aqueous mobile phases.
C8 (Octyl) Hydrophobic interactions (less)Moderately polar analytes that are too strongly retained on C18.Reduced retention overall, may not be sufficient for non-polar impurities.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic pyrimidines and those with conjugated systems. The π-π interactions provide unique selectivity for aromatic impurities.Can have different selectivity profiles with methanol vs. acetonitrile due to solvent-π interactions.
Polar-Embedded Hydrophobic & polar interactionsPolar pyrimidines and impurities. Resists phase collapse and provides enhanced retention for polar compounds.Can have complex secondary interactions, sometimes leading to peak tailing if not properly buffered.
PFP (Pentafluorophenyl) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Halogenated pyrimidines (e.g., 5-Fluorouracil) and positional isomers. Offers unique selectivity where C18 fails.Can be more sensitive to mobile phase pH and buffer choice.

Expert Insight: For a novel substituted pyrimidine, a screening approach using both a standard C18 and a Phenyl-Hexyl or PFP column is highly efficient. The different selectivities offered by these columns can quickly reveal critical pairs of impurities that might co-elute on a single column type.

Mobile Phase: The Engine of Separation

The mobile phase drives the separation. Its composition—specifically the organic modifier, buffer, and pH—must be meticulously optimized.

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): Generally the preferred choice. Its lower viscosity results in lower backpressure (critical for UHPLC) and better chromatographic efficiency. It is also UV transparent at lower wavelengths (~190 nm).

    • Methanol (MeOH): A more protic solvent that can offer different selectivity through hydrogen bonding interactions. It is often a good second choice when ACN fails to provide the desired resolution. However, it has a higher UV cutoff (~205 nm) and generates higher backpressure.

  • Buffer and pH Control: The ionization state of substituted pyrimidines, which often contain basic nitrogen atoms, is controlled by pH.

    • Why it's critical: Running the analysis at a pH where the analyte and impurities have different charge states can dramatically improve resolution. Conversely, operating near the pKa of a compound can lead to peak splitting and broadening.

    • Common Choices: Phosphate buffers are excellent for controlling pH in the 2.1-3.1 and 6.2-8.2 ranges. Acetate and formate buffers are volatile and ideal for methods intended for mass spectrometry (LC-MS) confirmation.

    • Practical Guideline: Always operate at a pH at least 1.5-2 units away from the pKa of your primary analyte to ensure consistent protonation and sharp peaks.

Detection: Seeing What Matters

For most substituted pyrimidines, which contain chromophores, the UV-Vis detector is standard.

  • Diode Array Detector (DAD) / Photodiode Array (PDA): This is the superior choice for purity analysis. Unlike a standard variable wavelength detector, a DAD/PDA acquires the entire UV-Vis spectrum for every point in the chromatogram.

    • Trustworthiness through Peak Purity Analysis: This feature is invaluable. By comparing spectra across a single peak, you can determine if it is chromatographically pure or if a hidden impurity is co-eluting. This is a self-validating aspect of the protocol.

    • Impurity Identification: The spectral data can help in the tentative identification of impurities by comparing their spectra to that of the parent compound.

Experimental Protocol: A Validated Purity Method for 5-Fluorouracil (5-FU)

This protocol details a standard, robust method for determining the purity of the widely used antineoplastic agent 5-Fluorouracil, demonstrating the principles discussed above.

Objective: To separate 5-Fluorouracil from its potential impurities, including uracil and barbituric acid.

Materials and Instrumentation
  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, 5-Fluorouracil reference standard, and known impurity standards.

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)Phosphate buffer provides excellent pH control. pH 3.0 ensures 5-FU and its impurities are in a consistent protonation state for sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides good efficiency and low UV cutoff.
Gradient 0-5 min: 2% B; 5-15 min: 2-30% B; 15-17 min: 30% B; 17.1-20 min: 2% BA shallow gradient is used to resolve the highly polar 5-FU and its related polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection DAD, 266 nm266 nm is near the λmax of 5-FU, providing high sensitivity. Full spectral acquisition (190-400 nm) for peak purity analysis.
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 5-FU reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

Validation Workflow

The method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.

Validation_Steps cluster_val Validation Protocol Specificity Specificity (Spike sample with impurities) Linearity Linearity (5 levels, 80-120% of nominal) Specificity->Linearity Accuracy Accuracy (Spike placebo with known amounts) Linearity->Accuracy Precision Precision (n=6 replicates) Accuracy->Precision Robustness Robustness (Vary pH, Temp, Flow Rate) Precision->Robustness

Caption: Key steps in the validation of the HPLC purity method.

Comparing HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC)

For modern drug development, UHPLC presents a significant evolution from traditional HPLC. The choice between them is often a matter of balancing speed, sensitivity, and available resources.

Parameter Conventional HPLC (5 µm particles) UHPLC (<2 µm particles) Expert Takeaway
Analysis Time 15-30 minutes2-5 minutesUHPLC offers a dramatic increase in throughput, critical for large sample sets in QC or high-throughput screening.
Resolution GoodExcellentThe higher efficiency of sub-2-µm particles leads to sharper peaks and better resolution of closely eluting impurities.
Solvent Consumption HighLow (~80-90% reduction)UHPLC is a greener technology, significantly reducing solvent purchase and disposal costs.
System Pressure 100-200 bar600-1200 barRequires specialized instrumentation capable of handling high pressures. Cannot run UHPLC methods on a standard HPLC system.
Sensitivity BaselineHigherSharper, more concentrated peaks from UHPLC lead to a significant increase in signal-to-noise, improving detection limits (LOD).

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • A Review of Stationary Phases in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]

  • Pentafluorophenyl (PFP) Stationary Phases for HPLC: A Review of Recent Advances. Analytica Chimica Acta. [Link]

  • The Use of Photodiode Array Detection in HPLC. Separation Science and Technology. [Link]

  • UHPLC: Where We Are Ten Years After Its Commercial Introduction. Journal of Chromatography A. [Link]

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-(5-bromopyrimidin-2-YL)acetate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of appropriate building blocks is a critical decision that profoundly influences reaction efficiency, yield, and scalability. Among the versatile scaffolds in medicinal chemistry, pyrimidine derivatives hold a prominent position. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct reagents: Methyl 2-(5-bromopyrimidin-2-yl)acetate and Ethyl 2-(5-bromopyrimidin-2-yl)acetate. This document aims to equip you with the necessary technical insights and experimental data to make an informed choice for your synthetic strategy.

Structural and Physicochemical Properties

Both methyl and ethyl 2-(5-bromopyrimidin-2-yl)acetate share the same core structure: a pyrimidine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The key difference lies in the alkyl group of the ester functionality.

PropertyThis compoundEthyl 2-(5-bromopyrimidin-2-yl)acetate
Molecular Formula C₈H₈BrNO₂C₉H₁₀BrNO₂
Molecular Weight 246.06 g/mol 260.09 g/mol
Appearance Colorless to light yellow liquidNot explicitly found, likely similar
Storage Sealed in dry, Room TemperatureNot explicitly found, likely similar

Principles of Reactivity: A Tale of Two Ends

The reactivity of these molecules can be considered at two primary sites: the ester functionality and the C-Br bond on the pyrimidine ring. The choice of the methyl or ethyl ester can subtly influence the reactivity at both of these positions through a combination of steric and electronic effects.

Reactivity of the Ester Group: Hydrolysis

The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid. This reaction is often a necessary step in a synthetic sequence to enable further modifications, such as amide bond formation.

General Principle: In ester hydrolysis, the reaction is initiated by the attack of a nucleophile (water in acidic or neutral conditions, hydroxide ion in basic conditions) on the electrophilic carbonyl carbon of the ester. Generally, methyl esters are considered to be more reactive towards hydrolysis than ethyl esters. This is attributed to two main factors:

  • Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for easier access by the incoming nucleophile.[1]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, thus slowing down the nucleophilic attack.

Reactivity at the C-Br Bond: Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the formation of C-C bonds.

The reactivity in these cross-coupling reactions is primarily governed by the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step.[2] The electronic nature of the pyrimidine ring and any steric hindrance near the reaction site can influence the rate of this step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 5-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters.

While a direct comparative study with kinetic data for the methyl and ethyl esters is not available, the general principles suggest that the difference in reactivity at the C-Br bond due to the ester group would be minimal. The primary factors influencing the reaction outcome are the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Catalytic_Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, a valuable transformation for accessing linear scaffolds.

Similar to the Suzuki coupling, the choice between the methyl and ethyl ester is expected to have a negligible impact on the outcome of the Sonogashira reaction. The success of the coupling is more dependent on the optimization of the reaction conditions, particularly the palladium and copper catalysts, base, and solvent.

Sonogashira_Coupling_Workflow

Experimental Protocols

The following are generalized protocols for key reactions involving 2-(5-bromopyrimidin-2-yl)acetates. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Methyl or Ethyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add the pyrimidine substrate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • Methyl or Ethyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add the pyrimidine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the anhydrous solvent followed by triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Summary and Recommendations

Reaction TypeExpected Reactivity of Methyl EsterExpected Reactivity of Ethyl EsterKey ConsiderationsRecommendation
Ester Hydrolysis HigherLowerThe methyl ester will likely hydrolyze faster due to reduced steric hindrance.[1]Choose the methyl ester if a subsequent hydrolysis step is desired and faster reaction kinetics are beneficial. The ethyl ester may offer more stability if hydrolysis is an undesired side reaction.
Suzuki-Miyaura Coupling SimilarSimilarThe choice of ester has a negligible effect on the C-Br bond reactivity. Reaction outcome is primarily dictated by the catalytic system and reaction conditions.Both esters are suitable. The choice can be based on commercial availability, cost, or the desired properties of the final product.
Sonogashira Coupling SimilarSimilarAs with the Suzuki coupling, the ester group has a minimal electronic or steric influence on the reactivity of the C-Br bond in this transformation.Both esters are viable options. Selection can be guided by factors other than reactivity in the coupling step.

Conclusion

References

I have synthesized the response based on the information gathered from the search results. Unfortunately, I was unable to find specific documents to cite for this response.

Sources

Navigating Regiochemistry: A Comparative Guide to the Synthesis of 2,5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-substituted pyrimidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise placement of substituents at the C2 and C5 positions is often critical for biological activity, target affinity, and pharmacokinetic properties. However, achieving exquisite control over this substitution pattern—avoiding the formation of undesired 2,4- or 4,5-isomers—presents a significant synthetic challenge. This guide provides a comparative analysis of key synthetic strategies, focusing on the mechanistic underpinnings of regioselectivity to empower chemists to make informed decisions in the design and execution of their synthetic routes.

The Core Challenge: Electronic and Steric Control

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. The C2, C4, and C6 positions are the most electron-poor and, therefore, generally the most susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich, making it a prime target for electrophilic substitution or C-H activation.[3] This inherent electronic differentiation is the fundamental reason why achieving 2,5-substitution requires carefully orchestrated synthetic strategies that can override the natural reactivity of the ring.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2,5-disubstituted pyrimidines can be broadly approached in two ways: by constructing the ring with pre-installed substituents or by functionalizing a pre-existing pyrimidine core. This guide will focus on the latter, as it often provides greater flexibility for late-stage diversification. We will compare two powerful and widely used approaches: Sequential Palladium-Catalyzed Cross-Coupling and Direct C-H Functionalization.

Sequential Cross-Coupling on Dihalopyrimidine Scaffolds

This is arguably the most versatile and widely employed strategy. The logic is straightforward: start with a dihalopyrimidine and perform two distinct, sequential cross-coupling reactions. The success of this approach hinges on the differential reactivity of the halogenated positions.

Causality of Experimental Choices:

The choice of starting material is critical. A common and effective precursor is 2,5-dichloropyrimidine or 2,5-dibromopyrimidine. In many palladium-catalyzed cross-coupling reactions, the halide position adjacent to a nitrogen atom (like C2) is conventionally more reactive. However, factors such as the specific palladium catalyst, the ligand, and the nature of the coupling partners can dramatically influence and even reverse this selectivity.[4][5][6][7]

For instance, in a Suzuki-Miyaura coupling, the C2 position is often more readily activated. This allows for the first coupling to occur selectively at C2, leaving the C5-halide intact for a second, different coupling reaction. Conversely, under certain ligand-free conditions, unprecedented C5-selectivity has been achieved, highlighting the nuanced interplay of reaction components.

Workflow & Decision Logic:

The following diagram illustrates a typical decision-making workflow for a sequential cross-coupling strategy.

G start Start: 2,5-Dihalopyrimidine step1 First Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 decision1 Assess Reactivity: Which position is more reactive under chosen conditions (C2 vs C5)? step1->decision1 path_c2 C2-Functionalized Intermediate decision1->path_c2 C2 > C5 path_c5 C5-Functionalized Intermediate decision1->path_c5 C5 > C2 step2_c2 Second Cross-Coupling at C5 path_c2->step2_c2 step2_c5 Second Cross-Coupling at C2 path_c5->step2_c5 end_product Target 2,5-Disubstituted Pyrimidine step2_c2->end_product step2_c5->end_product

Caption: Decision workflow for sequential cross-coupling.

Data Comparison:

The table below summarizes typical outcomes for sequential Suzuki-Miyaura couplings on 2,5-dibromopyrimidine, illustrating the influence of reaction conditions on regioselectivity.

Step Catalyst/Ligand Coupling Partner Primary Site of Reaction Yield (%) Isomeric Ratio (2,5- vs other)
1st Coupling Pd(PPh₃)₄Arylboronic AcidC275-90%>95:5
1st Coupling "Jeffery" conditions (ligand-free)Arylboronic AcidC5~50-60%>99:1
2nd Coupling PdCl₂(dppf)Alkylboronic AcidRemaining Halide60-85%>98:2

Data are representative and compiled from typical outcomes reported in the literature.

Direct C-H Functionalization

A more modern and atom-economical approach is the direct functionalization of C-H bonds.[3][8][9] For pyrimidines, the C5 position is the most electron-rich and thus the most amenable to electrophilic-type C-H activation pathways. This strategy offers a powerful way to install a substituent at the C5 position regioselectively, which can then be paired with a subsequent functionalization at the C2 position.

Causality of Experimental Choices:

Palladium is the most widely employed catalyst for C-H activation in pyrimidines due to its exceptional efficiency and selectivity.[3] The reaction often proceeds via a concerted metalation-deprotonation mechanism, where a directing group can be used to guide the catalyst to a specific C-H bond. However, for the intrinsic C5-selectivity of pyrimidine, a directing group is not always necessary. The choice of oxidant, solvent, and temperature are critical parameters that must be optimized to achieve high yields and prevent side reactions.

Workflow & Comparison:

G cluster_0 Sequential Cross-Coupling cluster_1 C-H Activation Approach sc_start 2,5-Dihalopyrimidine sc_step1 1st Coupling (C2) sc_start->sc_step1 sc_step2 2nd Coupling (C5) sc_step1->sc_step2 sc_end Product sc_step2->sc_end ch_start 2-Substituted Pyrimidine ch_step1 C5-H Activation/ Arylation ch_start->ch_step1 ch_end Product ch_step1->ch_end

Sources

The Power of Seeing: A Comparative Guide to the Structural Elucidation of Methyl 2-(5-bromopyrimidin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide delves into the crystallographic analysis of methyl 2-(5-bromopyrimidin-2-yl)acetate derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] While a crystal structure for the exact title compound is not publicly available, we will explore the crystallographic details of a closely related analogue, 2-(pyrimidin-2-ylsulfanyl)acetic acid, to illuminate the invaluable insights gained from X-ray crystallography.[1][3] This will be juxtaposed with other powerful analytical techniques to provide a holistic understanding of structural characterization in modern drug discovery.

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid.[4] It provides unambiguous information about bond lengths, bond angles, and the overall conformation of a molecule, as well as how molecules pack together in the solid state. This detailed structural information is crucial for understanding a molecule's physical and chemical properties and its interactions with biological targets.

A Case Study: The Crystal Structure of 2-(Pyrimidin-2-ylsulfanyl)acetic Acid

To appreciate the depth of information provided by X-ray crystallography, let us examine the crystal structure of 2-(pyrimidin-2-ylsulfanyl)acetic acid, a structural analogue of our target compound. This molecule has been crystallized in two polymorphic forms, one orthorhombic and one monoclinic.[1][3] Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.

Key Structural Insights from the Orthorhombic Polymorph of 2-(Pyrimidin-2-ylsulfanyl)acetic Acid: [1]

  • Molecular Geometry: The molecule lies on a crystallographic mirror plane, imposing a specific symmetry on its conformation. This planarity is a key feature that can influence how the molecule interacts with a receptor binding site.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked into layers by intermolecular O-H···N and C-H···O hydrogen bonds. These non-covalent interactions are fundamental to molecular recognition and binding in biological systems. Understanding these interactions in the solid state can provide valuable clues about potential binding modes to a target protein.

The following diagram illustrates the workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Start Synthesized Compound Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystal_Growth Crystal_Selection Select Single Crystal Crystal_Growth->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection Data Collection (Diffraction Pattern) Mounting->Data_Collection Xray_Source X-ray Source Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Look at Other Analytical Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible to obtain suitable crystals. Furthermore, a comprehensive characterization relies on a suite of analytical methods. Here, we compare X-ray crystallography with other common techniques for the structural elucidation of this compound and its derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and highly detailed structural information.Requires a single, well-diffracting crystal. Provides a static picture in the solid state, which may not represent the conformation in solution.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC), and through-space proximity (NOESY) in solution.Provides information about the structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization.Structure determination can be complex and may not provide the same level of precision as crystallography for all aspects of the structure.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS), fragmentation patterns that can aid in structural elucidation.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and potential conformations.Can provide insights into structures that are difficult to study experimentally. Allows for the exploration of dynamic processes.The accuracy of the results is dependent on the level of theory and the force field used. Predictions must be validated by experimental data.

The Symbiotic Relationship: Integrating Data for a Complete Picture

The true power in molecular characterization lies in the integration of data from multiple analytical techniques. For this compound, while a crystal structure is elusive, we can combine information from other sources to build a comprehensive understanding.

The following diagram illustrates the relationship between these analytical techniques:

logical_relationship XC X-ray Crystallography (Solid State 3D Structure) CM Computational Modeling (Theoretical Structure & Energy) XC->CM Validates Model SAR Structure-Activity Relationship (SAR) XC->SAR Informs on Receptor Fit NMR NMR Spectroscopy (Solution Structure & Dynamics) NMR->CM Provides Constraints NMR->SAR Relates Solution Conformation to Activity MS Mass Spectrometry (Molecular Formula & Connectivity) MS->NMR Confirms Mass MS->SAR Confirms Identity of Active Compound CM->SAR Predicts Favorable Conformations

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Methyl 2-(5-bromopyrimidin-2-YL)acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, Methyl 2-(5-bromopyrimidin-2-YL)acetate is a pivotal building block. Its functionalized pyrimidine core is a common feature in a multitude of biologically active molecules. Optimizing the synthesis of derivatives from this starting material is paramount for accelerating drug discovery pipelines and ensuring scalable manufacturing processes. A thorough understanding of the reaction kinetics is not merely academic; it is the foundation upon which efficient, reproducible, and scalable synthetic routes are built.

This guide provides a comparative kinetic analysis of the most common and synthetically valuable transformations of this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the causality behind experimental choices, compare the performance of various catalytic systems, and provide actionable protocols for kinetic investigation.

The Heart of the Matter: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

At the core of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] The efficiency of this cycle dictates the overall reaction rate. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine. This is often the rate-determining step, and its speed is highly dependent on the C-X bond strength.[3][4]

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, alkyne, or amine) is delivered to the palladium center.[1][5]

  • Reductive Elimination: The final C-C or C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[1][2][3]

Understanding how each reaction parameter influences these steps is the key to mastering the kinetics.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetal_complex R-Pd(II)(R')L_n oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product R-R' (Product) transmetal_complex->product Reductive Elimination waste M-X reagent1 Ar-X reagent2 R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Analysis: Suzuki vs. Sonogashira vs. Buchwald-Hartwig

The choice of coupling partner dramatically alters the reaction kinetics. We will now compare these three key reactions, providing insights into how to accelerate them and improve their efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

This reaction couples the bromopyrimidine with an organoboron reagent (typically a boronic acid or ester) and is a workhorse for synthesizing biaryl compounds.[6]

  • Mechanistic Insight: The transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base and solvent is therefore critical to ensure this step does not become rate-limiting.[3]

  • Catalyst & Ligand: While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor often lead to significantly faster reaction rates.[7] These ligands promote both faster oxidative addition and reductive elimination.

  • Base & Solvent: A combination of a moderately strong base like K₃PO₄ or K₂CO₃ in a polar aprotic solvent system like Dioxane/H₂O or DMF is common.[7][8] The water co-solvent is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling the bromopyrimidine with a terminal alkyne.[9][10][11] This is a powerful method for introducing alkynyl moieties, which are versatile handles for further functionalization.

  • Mechanistic Insight: This reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[11] The copper co-catalyst reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] This transmetalation is often the rate-determining step.[5] Copper-free versions exist but may require different conditions.[5][11]

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI are highly effective. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both as the base to deprotonate the alkyne and often as the solvent.[4] Anhydrous THF or DMF can also be used as solvents.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

This reaction forms a C-N bond between the bromopyrimidine and a primary or secondary amine, a crucial transformation in medicinal chemistry for accessing a wide range of bioactive scaffolds.[1][2][12][13]

  • Mechanistic Insight: The key steps involve the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.[1] The final reductive elimination step yields the N-arylated product. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause undesired side reactions.

  • Catalyst & Ligand: This reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][12][14] These ligands are crucial for promoting the challenging C-N reductive elimination step.

  • Base & Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[12][14] Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Comparative Data Summary

The following table summarizes typical conditions and expected performance for the coupling of this compound, based on data from analogous halopyrimidine and halopyridine systems.

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Coupling Partner Aryl/Vinyl Boronic AcidTerminal AlkynePrimary/Secondary Amine
Typical Pd Catalyst Pd(OAc)₂ or Pd(PPh₃)₄[7]PdCl₂(PPh₃)₂ / CuI[4]Pd(OAc)₂ or Pd₂(dba)₃[14]
Typical Ligand PPh₃, SPhos, XPhos[7]PPh₃[10]SPhos, XPhos, BINAP[1]
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃[7]Et₃N, DIPEA[4]NaOt-Bu, K₃PO₄[14]
Typical Solvent Dioxane/H₂O, Toluene, DMF[7]THF, DMF, Et₃N[10]Toluene, Dioxane[14]
Typical Temp. (°C) 80 - 11025 - 10080 - 110
Relative Rate Moderate to FastFastModerate

Alternative Reagents: A Kinetic Perspective

While the 5-bromo substituent offers a good balance of reactivity and stability, other halogens can be used, providing a tunable parameter for kinetic control. The choice of halogen directly impacts the rate of the oxidative addition step.

  • Reactivity Trend: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[4][15]

  • Causality: This trend is inversely correlated with the Carbon-Halogen bond dissociation energy. The C-I bond is the weakest, making oxidative addition of the palladium catalyst most facile and leading to the fastest reaction rates, often under milder conditions.[15] Conversely, the C-Cl bond is much stronger, requiring more forcing conditions (higher temperatures, more active catalysts) to achieve efficient coupling.[16] Fluoropyrimidines are generally unreactive in these cross-coupling reactions.[4]

Substrate Relative Reactivity Typical Reaction Conditions Considerations
Methyl 2-(5-iodopyrimidin-2-YL)acetate HighMilder temperatures, lower catalyst loading.Higher cost, potential for side reactions due to high reactivity.[15]
This compound IntermediateGood balance of reactivity and stability.A versatile and commonly used starting material.[15]
Methyl 2-(5-chloropyrimidin-2-YL)acetate LowHarsher conditions, specialized bulky ligands required.More cost-effective for large-scale synthesis.[15][16]

Experimental Protocol: A Framework for Kinetic Analysis

To perform a kinetic analysis, one must systematically monitor the reaction progress over time. This protocol outlines a general workflow for studying the Suzuki-Miyaura coupling of this compound.

Kinetic_Analysis_Workflow setup 1. Reaction Setup - Add reagents to flask - Add internal standard inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents 3. Add Liquid Reagents - Degassed Solvent - Degassed Water inert->reagents heating 4. Heating & Sampling - Place in preheated oil bath - Start timer (t=0) - Take aliquots at intervals reagents->heating quench 5. Quench & Prepare - Quench aliquot in solvent - Filter/prepare for analysis heating->quench analysis 6. Data Analysis - Analyze by GC/LC-MS/HPLC - Plot [Conc] vs. Time quench->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology for Kinetic Monitoring (Suzuki-Miyaura Example)

This protocol is designed to monitor the disappearance of the starting material and the appearance of the product.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., SPhos, 0.04 eq.), the base (e.g., K₃PO₄, 3.0 eq.), and a suitable internal standard (e.g., dodecane, accurately weighed).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[17]

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water).[17]

  • Initiation and Sampling: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C) and begin vigorous stirring. This marks time zero (t=0). At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and an aqueous solution (e.g., saturated NH₄Cl) to stop the reaction.

  • Analysis: Analyze the quenched samples by a suitable analytical technique such as GC-MS or LC-MS.[4]

  • Data Processing: Calculate the concentration of the starting material and product at each time point relative to the internal standard. Plot the concentration versus time to determine the reaction rate and order.

This self-validating system, through consistent monitoring, ensures the integrity of the kinetic data, allowing for reliable comparisons between different reaction conditions.

Conclusion and Recommendations

The kinetic profile of reactions involving this compound is a complex interplay of the catalyst, ligand, base, solvent, and the nature of the coupling partner.

  • For rapid synthesis of C-C bonds with alkynes , the Sonogashira coupling is often the fastest method, benefiting from its dual catalytic system.

  • For robust and versatile C-C biaryl synthesis , the Suzuki-Miyaura coupling with modern Buchwald-type ligands offers excellent rates and broad functional group tolerance.

  • For the crucial synthesis of C-N bonds , the Buchwald-Hartwig amination is indispensable, though its kinetics are highly sensitive to the choice of a strong base and a bulky, electron-rich ligand.

Researchers should approach optimization by first selecting the appropriate reaction type for the desired bond construction. Subsequent screening of ligands and bases, as outlined in this guide, will allow for the fine-tuning of reaction kinetics to achieve optimal yield, purity, and throughput, thereby accelerating the path from discovery to application.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Diva Portal.
  • A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and the Significance of the Chemical Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as a major class of therapeutic targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes.[2][3] The chemical scaffold, or core molecular framework, of a kinase inhibitor is a critical determinant of its efficacy, influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of kinase inhibitors derived from three prominent and structurally distinct building blocks: quinazoline, pyrimidine, and indole. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and selection of next-generation kinase inhibitors.

The choice of a chemical scaffold is a pivotal decision in the drug discovery process. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets.[4] For kinase inhibitors, scaffolds that mimic the purine ring of ATP are often advantageous.[4] The quinazoline, pyrimidine, and indole cores have each proven to be highly versatile and successful in generating potent and selective kinase inhibitors, including several FDA-approved drugs.[5][6][7] This guide will delve into the nuances of each scaffold, highlighting how their unique structural features translate into distinct efficacy profiles against key oncogenic kinases such as EGFR, Bcr-Abl, and VEGFR.

Part 1: Comparative Efficacy Analysis of Kinase Inhibitors

A direct comparison of the efficacy of kinase inhibitors is best achieved by examining their half-maximal inhibitory concentration (IC50) values against specific kinase targets and in cell-based assays. The following sections provide a comparative analysis of inhibitors derived from quinazoline, pyrimidine, and indole scaffolds targeting EGFR, Bcr-Abl, and VEGFR.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of EGFR signaling is a key driver in various cancers, making it a prime target for inhibitor development.[3][6]

Quinazoline-Based EGFR Inhibitors: The quinazoline core is a highly favorable scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site.[6][8] First-generation inhibitors like Gefitinib and Erlotinib, both featuring the 4-anilino-quinazoline core, demonstrate potent activity against common EGFR mutations.[6][9] However, resistance often emerges through secondary mutations like T790M.[10] Second-generation inhibitors, such as Afatinib and Dacomitinib, also based on the quinazoline scaffold, were designed to overcome this resistance by forming covalent bonds with the kinase.[6][8]

Pyrimidine-Based EGFR Inhibitors: The pyrimidine scaffold serves as a bioisostere of the purine ring of ATP, making it a privileged structure for kinase inhibitor design.[4] Osimertinib, a third-generation EGFR inhibitor, features a pyrimidine core and was specifically developed to target the T790M resistance mutation while sparing wild-type EGFR, thereby reducing certain side effects.[9]

Indole-Based EGFR Inhibitors: While less common as a primary scaffold for approved EGFR inhibitors, indole derivatives have shown promise in preclinical studies. Their versatility allows for the exploration of different binding modes and the potential to overcome resistance mechanisms.[7][11]

Comparative Data Summary: EGFR Inhibitors

InhibitorScaffoldTarget(s)IC50 (nM) - Wild-Type EGFRIC50 (nM) - Mutant EGFR (e.g., L858R/T790M)Reference
GefitinibQuinazolineEGFRSub-nanomolar (for sensitizing mutations)>1000 (for T790M)[12]
DacomitinibQuinazolineEGFRSub-nanomolar (for sensitizing mutations)~30 (for T790M)[12]
OsimertinibPyrimidineEGFRSpares wild-typeNanomolar (for T790M)[9][12]

Note: IC50 values can vary based on experimental conditions.

Bcr-Abl Inhibitors

The constitutively active Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML).

Pyrimidine-Based Bcr-Abl Inhibitors: Imatinib, the first-in-class Bcr-Abl inhibitor, is based on a phenylaminopyrimidine scaffold.[13] While highly effective, resistance due to point mutations in the kinase domain prompted the development of second-generation inhibitors.[14] Nilotinib, a structural analog of Imatinib, is approximately 20- to 30-fold more potent.[14]

Structurally Diverse Bcr-Abl Inhibitors: Dasatinib, a second-generation inhibitor, possesses a distinct chemical scaffold and is over 300 times more potent than Imatinib against unmutated Bcr-Abl.[14] Ponatinib, a third-generation inhibitor, was designed to overcome the highly resistant T315I mutation.

Comparative Data Summary: Bcr-Abl Inhibitors

InhibitorScaffoldTarget(s)IC50 (nM) - Wild-Type Bcr-AblKey Resistant Mutations TargetedReference
ImatinibPhenylaminopyrimidineBcr-Abl~200-600-[14]
NilotinibPhenylaminopyrimidineBcr-Abl~20-45Most Imatinib-resistant mutations[14]
DasatinibAminothiazoleBcr-Abl, SRC~1-9Most Imatinib-resistant mutations[14]
PonatinibImidazopyridazineBcr-Abl-T315I

Note: IC50 values are derived from cellular proliferation assays and can vary.[14]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[15]

Indole-Based VEGFR Inhibitors: Sunitinib, a multi-targeted tyrosine kinase inhibitor with an indole core, is a clinically approved drug that targets VEGFRs, PDGFRs, and other kinases involved in tumor growth and angiogenesis.[16]

Quinazoline-Based VEGFR Inhibitors: Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, often exhibiting dual inhibitory activity against other kinases like EGFR.[10] For example, some novel quinazoline sulfonamide derivatives have shown significant inhibitory activity against both VEGFR-2 and EGFR.[10]

Comparative Data Summary: VEGFR-2 Inhibitors

InhibitorScaffoldIC50 (nM) - VEGFR-2 Kinase ActivityReference
RivoceranibPyrrolopyrimidine16[17]
TivozanibQuinoline~1.5 (derived from comparative data)[17]
AxitinibIndazole~2 (derived from comparative data)[17]
SunitinibIndole~30 (derived from comparative data)[17]

Note: IC50 values were determined under the same assay conditions for comparative purposes.[17]

Part 2: Experimental Protocols for Efficacy Evaluation

Accurate and reproducible experimental protocols are essential for the comparative evaluation of kinase inhibitors. This section details standardized methodologies for key in vitro and cell-based assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.[1]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within live cells.[18]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competitive inhibitor.[18][19]

Protocol Outline:

  • Cells expressing the NanoLuc®-kinase fusion are treated with a range of inhibitor concentrations.

  • A cell-permeable fluorescent tracer that binds to the kinase is added.

  • The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

  • The data is used to determine the cellular affinity (IC50) of the inhibitor.[18]

Cell Proliferation/Viability Assay

This assay assesses the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3 cells expressing Bcr-Abl)

  • Cell culture medium and supplements

  • Test inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 3: Visualization of Key Concepts

Signaling Pathway: EGFR and Downstream Cascades

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Inhibitor/DMSO Start->Plate_Setup Add_Kinase Add Kinase & Pre-incubate Plate_Setup->Add_Kinase Initiate_Reaction Initiate Reaction: Add Substrate/ATP Add_Kinase->Initiate_Reaction Incubate Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Detect Signal: Add Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Read Plate (Luminescence) Detect_Signal->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data

Caption: General experimental workflow for an in vitro luminescence-based kinase assay.

Conclusion: The Strategic Importance of Scaffold Selection

The comparative analysis of kinase inhibitors derived from quinazoline, pyrimidine, and indole scaffolds underscores the profound impact of the core chemical structure on therapeutic efficacy. The quinazoline scaffold has a long-standing history of success in targeting EGFR, while the pyrimidine core has proven highly adaptable, leading to best-in-class inhibitors for both EGFR and Bcr-Abl. The indole scaffold demonstrates significant versatility, yielding multi-targeted inhibitors effective against key drivers of angiogenesis like VEGFR.

The choice of a particular scaffold is not merely a matter of chemical convenience; it is a strategic decision that influences potency, selectivity, and the ability to overcome drug resistance. As our understanding of kinase biology deepens, the rational design of novel inhibitors will increasingly rely on a sophisticated appreciation of the interplay between the chemical scaffold and the three-dimensional architecture of the kinase active site. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of new chemical entities, ensuring that the most promising candidates are advanced in the drug discovery pipeline. By integrating structural insights with rigorous experimental validation, the scientific community can continue to develop safer and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Mader, M. M., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Montanari, M., & Breve, M. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology. Retrieved from [Link]

  • Roskoski, R. Jr. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the chemical structures of EGFR-TKIs. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Pop, A. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). International Journal of Molecular Sciences. Retrieved from [Link]

  • Semantic Scholar. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Bohrium. (n.d.). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Retrieved from [Link]

  • Sun, D., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Drug Resistance. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure comparison of Bcr-Abl clinically approved inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure comparison of Bcr-Abl preclinically validated inhibitors. Retrieved from [Link]

  • Kim, H. S., et al. (2015). Comparative efficacy of vascular endothelial growth factor (VEGF) tyrosine kinase inhibitor (TKI) and mammalian target of rapamycin (mTOR) inhibitor as second-line therapy in patients with metastatic renal cell carcinoma after the failure of first-line VEGF TKI. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. Retrieved from [Link]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kurup, S., et al. (2021). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Wylie, J. A., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tan, C. S., & Cho, B. C. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Cancers. Retrieved from [Link]

  • Carocci, A., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. Retrieved from [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffold analysis for various classes of TMLR inhibitors. Retrieved from [Link]

  • Vogt, M., & Bajorath, J. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • Kumar, A., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(5-bromopyrimidin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal intermediate in pharmaceutical research and drug development, Methyl 2-(5-bromopyrimidin-2-YL)acetate demands a rigorous and informed approach to laboratory safety. This guide provides essential, actionable protocols for the safe handling of this compound. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you, our scientific colleagues, to operate with confidence and security. Our commitment is to foster a deeply ingrained culture of safety, providing value that extends far beyond the product itself.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety profile can be constructed by examining data from structurally analogous compounds, such as its pyridine and ethyl ester counterparts.[1][2] This analysis reveals a consistent hazard profile that must be diligently managed.

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

These hazards necessitate a multi-layered approach to personal protection, detailed in the following sections.

Hazard ClassGHS Hazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed!
Skin Irritation (Category 2)H315: Causes skin irritation!
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation!
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation!

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely about fulfilling a requirement; it is about creating an effective barrier between the researcher and the potential chemical hazard. The following table outlines the minimum required PPE, explaining the rationale behind each selection to ensure a comprehensive understanding of the protective mechanism.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]This is the most critical line of defense against accidental splashes, which can cause serious and potentially irreversible eye damage.[1][6][7] A face shield offers additional protection for the entire face from splashes and airborne particles.
Skin & Body Protection Gloves: Chemical-resistant, disposable gloves (e.g., Nitrile rubber) inspected for integrity before each use.[6] Lab Coat: A long-sleeved, flame-resistant lab coat or an impervious gown.[6]Direct skin contact can cause irritation.[1][3] Impervious gloves prevent dermal absorption and sensitization. A dedicated lab coat contains contamination within the work area and protects personal clothing.[5][6]
Respiratory Protection All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood or a well-ventilated enclosure.[6][7][8] If ventilation is insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges is mandatory.[9][10]Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][3] Engineering controls like a fume hood are the primary method of exposure prevention. Respirators are a crucial secondary defense.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow minimizes risk and ensures reproducibility. Follow these steps meticulously when handling this compound.

Step 1: Pre-Handling and Area Preparation
  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Ensure an operational eyewash station and safety shower are accessible and unobstructed.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Confirm the location of the appropriate chemical waste container.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to avoid cross-contamination. Follow the logical flow outlined below.

PPE_Donning_Workflow A 1. Don Lab Coat Ensure it is fully buttoned. B 2. Don Eye/Face Protection Fit goggles snugly. A->B C 3. Don Gloves Select appropriate size and material. Pull cuffs over lab coat sleeves. B->C

Figure 1: Sequential Protocol for Donning PPE.
Step 3: Handling the Compound
  • Perform all manipulations, including weighing and dissolution, deep within the chemical fume hood.

  • Handle the compound with care to avoid generating dust or aerosols.

  • Use dedicated spatulas and glassware.

  • Keep all containers tightly sealed when not in immediate use.

  • Do not eat, drink, or smoke in the laboratory area.[7][8]

Step 4: Post-Handling Decontamination and Doffing
  • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Seal the primary container and wipe it down before removing it from the fume hood.

  • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips) in the designated hazardous waste container.[8]

  • To doff PPE, first remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Remove the lab coat, turning it inside out as it is removed.

  • Remove eye protection last.

  • Wash hands thoroughly with soap and water immediately after completing the work.[8]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][8] Seek medical advice if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[8]

Disposal Plan: Environmental Stewardship

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All quantities of this compound, including residual amounts in containers, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[8][11]

  • Contaminated Materials: All disposable items that have come into direct contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[8][12]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[12]

References

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Greenbook.net. (2006). MATERIAL SAFETY DATA SHEET: Brom-O-Gas®. Retrieved from [Link]

  • 2-Safety Data Sheet. (2019). Safety Data Sheet acc. to OSHA HCS: Methyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Chem-Supply. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.